1-ALLYLCYCLOHEXENE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-prop-2-enylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,7H,1,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUOTYSUNDPMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90159258 | |
| Record name | Cyclohexene, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13511-13-2 | |
| Record name | Cyclohexene, 1-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013511132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90159258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and expected spectral characteristics of 1-allylcyclohexene. Due to the limited availability of specific experimental data in public databases, this guide focuses on its established structural features, computed properties, and predicted spectroscopic data based on analogous compounds.
Chemical Structure and Identification
This compound, systematically named 1-(prop-2-en-1-yl)cyclohex-1-ene, is a cyclic olefin with the molecular formula C₉H₁₄.[1][2] Its structure consists of a cyclohexene ring substituted at the C1 position with an allyl group. The presence of two double bonds, one endocyclic and one exocyclic, makes it a reactive intermediate for various chemical transformations.
Identifier and Descriptor Data
| Identifier/Descriptor | Value | Reference |
| IUPAC Name | 1-(prop-2-en-1-yl)cyclohex-1-ene | [1] |
| CAS Number | 13511-13-2 | [1] |
| Molecular Formula | C₉H₁₄ | [1][2] |
| Molecular Weight | 122.21 g/mol | [1] |
| SMILES | C=CCC1=CCCCC1 | [1] |
| InChI | InChI=1S/C9H14/c1-2-6-9-7-4-3-5-8-9/h2,7H,1,3-6,8H2 | [1] |
Physicochemical Properties
Detailed experimental data on the physical properties of this compound are not widely available. The following table summarizes computed properties that provide insight into its chemical behavior.
Computed Physicochemical Properties
| Property | Value | Reference |
| XLogP3-AA | 3.1 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 0 | [1] |
| Rotatable Bond Count | 2 | [1] |
| Exact Mass | 122.109550447 Da | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
| Heavy Atom Count | 9 | [1] |
| Complexity | 120 | [1] |
Spectroscopic Characterization (Predicted)
Specific experimental spectra for this compound are not readily accessible. However, based on the known spectral data of cyclohexene and allyl-containing compounds, the following characteristic peaks can be predicted.
Predicted Spectroscopic Data
| Spectroscopy | Feature | Predicted Chemical Shift/Frequency |
| ¹H NMR | Vinylic Protons (allyl group, -CH=) | ~5.7-5.9 ppm |
| Vinylic Protons (allyl group, =CH₂) | ~4.9-5.1 ppm | |
| Vinylic Proton (cyclohexene ring) | ~5.4-5.6 ppm | |
| Allylic Protons (CH₂ connecting the rings) | ~2.7-2.9 ppm | |
| Allylic Protons (cyclohexene ring) | ~1.9-2.1 ppm | |
| Other Cyclohexene Ring Protons | ~1.5-1.8 ppm | |
| ¹³C NMR | Vinylic Carbons (allyl group, -CH=) | ~135-138 ppm |
| Vinylic Carbons (cyclohexene ring) | ~125-135 ppm | |
| Vinylic Carbon (allyl group, =CH₂) | ~115-118 ppm | |
| Allylic Carbon (CH₂ connecting the rings) | ~35-40 ppm | |
| Other Cyclohexene Ring Carbons | ~20-30 ppm | |
| IR Spectroscopy | C=C Stretch (alkene) | ~1640-1680 cm⁻¹ |
| =C-H Stretch (vinylic) | ~3010-3090 cm⁻¹ | |
| C-H Stretch (sp³ carbons) | ~2830-2960 cm⁻¹ | |
| =C-H Bend (vinylic) | ~675-1000 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z = 122 |
| Major Fragmentation Peaks | Loss of allyl group (m/z = 81), retro-Diels-Alder fragmentation |
Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not available in the surveyed literature. However, a plausible synthetic route would involve the allylation of a cyclohexanone derivative followed by dehydration.
General Synthetic Protocol: Allylation of Cyclohexanone and Dehydration
This protocol is a generalized procedure and has not been optimized for the synthesis of this compound.
Step 1: Synthesis of 1-Allylcyclohexanol
-
To a solution of allylmagnesium bromide (prepared from allyl bromide and magnesium turnings) in an anhydrous ether solvent (e.g., diethyl ether or THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of cyclohexanone in the same solvent dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with the ether solvent.
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield crude 1-allylcyclohexanol.
Step 2: Dehydration of 1-Allylcyclohexanol
-
To the crude 1-allylcyclohexanol, add a dehydrating agent such as sulfuric acid or phosphoric acid.
-
Heat the mixture to facilitate the elimination of water. The temperature should be carefully controlled to favor the formation of the desired alkene isomer.
-
The product, this compound, can be isolated by distillation from the reaction mixture.
-
Further purification can be achieved by fractional distillation or column chromatography.
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Plausible Synthetic Pathway for this compound
Caption: A plausible synthetic route to this compound.
References
- 1. ALLYLCYCLOHEXANE(2114-42-3) 1H NMR spectrum [chemicalbook.com]
- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to the Chemical and Physical Properties of 1-Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclohexene is an unsaturated hydrocarbon featuring a cyclohexene ring substituted with an allyl group. Its chemical structure, containing two distinct reactive sites—a trisubstituted internal double bond within the cyclohexyl ring and a terminal double bond in the allyl group—makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with proposed experimental protocols and reaction pathways relevant to researchers in chemistry and drug development.
Chemical and Physical Properties
Quantitative data for this compound is sparse in the literature, with many databases providing estimates rather than experimentally verified values. The following tables summarize the available information.
| Identifier | Value | Reference |
| IUPAC Name | 1-prop-2-enylcyclohexene | [1] |
| Synonyms | 1-Allyl-1-cyclohexene, Cyclohexene, 1-(2-propenyl)- | [1][2] |
| CAS Number | 13511-13-2 | [1][2][3] |
| Molecular Formula | C₉H₁₄ | [1][2][3] |
| Molecular Weight | 122.21 g/mol | [1][2][3] |
| Physical Property | Value (Estimated) | Reference |
| Boiling Point | 162.66 °C | [3] |
| Density | 0.8401 g/cm³ | [3] |
| Refractive Index | 1.4765 | [3] |
| Flash Point | 31.3 °C | [3] |
Experimental Protocols
Proposed Synthesis of this compound
Two plausible synthetic routes starting from cyclohexanone are outlined below.
1. Grignard Reaction followed by Dehydration:
This two-step synthesis involves the initial formation of a tertiary alcohol, 1-allylcyclohexan-1-ol, through the reaction of cyclohexanone with allylmagnesium bromide. Subsequent acid-catalyzed dehydration of the alcohol yields the desired this compound.
-
Step 1: Synthesis of 1-Allylcyclohexan-1-ol
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of the Grignard reagent, allylmagnesium bromide.
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-allylcyclohexan-1-ol.
-
-
Step 2: Dehydration of 1-Allylcyclohexan-1-ol
-
Place the crude 1-allylcyclohexan-1-ol in a round-bottom flask with a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture and distill the resulting alkene, this compound, as it is formed.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.
-
2. Wittig Reaction:
The Wittig reaction provides a direct method to form the exocyclic double bond isomer, allylidenecyclohexane. Isomerization of this product could potentially yield this compound, although this would likely result in a mixture of isomers. A more direct, though less common, approach would involve a modified Wittig-type reaction that favors the endocyclic product. A standard Wittig protocol to the exocyclic isomer is as follows:
-
Preparation of the Phosphonium Ylide:
-
React triphenylphosphine with allyl bromide in a suitable solvent like toluene to form the corresponding phosphonium salt.
-
Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous aprotic solvent (e.g., THF or DMSO) to generate the phosphorus ylide.
-
-
Reaction with Cyclohexanone:
-
Add cyclohexanone to the solution of the ylide at low temperature (e.g., -78 °C).
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Work up the reaction by adding water and extracting the product with a nonpolar solvent (e.g., hexane).
-
Purify the resulting allylidenecyclohexane by column chromatography.
-
Proposed Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinylic protons of the cyclohexene ring (likely a multiplet around 5.5-6.0 ppm), the vinylic protons of the allyl group (a multiplet around 5.0-5.8 ppm and two doublets of doublets around 4.8-5.2 ppm), the allylic protons on the ring and the allyl chain (around 2.0-2.8 ppm), and the remaining aliphatic protons of the cyclohexene ring (around 1.5-2.0 ppm).
-
¹³C NMR: The carbon NMR spectrum should display signals for the four sp² hybridized carbons of the two double bonds (in the range of 115-145 ppm) and the five sp³ hybridized carbons of the cyclohexene ring and the allyl group (in the range of 20-40 ppm).
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should exhibit characteristic C-H stretching vibrations for sp² carbons (above 3000 cm⁻¹) and sp³ carbons (below 3000 cm⁻¹).
-
Two distinct C=C stretching absorptions are expected, one for the trisubstituted double bond in the ring (around 1670-1680 cm⁻¹) and one for the terminal double bond of the allyl group (around 1640-1650 cm⁻¹).
-
The out-of-plane C-H bending vibrations for the terminal vinyl group (around 910 and 990 cm⁻¹) should also be present.
-
-
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) at m/z = 122.
-
Common fragmentation patterns would likely involve allylic cleavage, retro-Diels-Alder reactions of the cyclohexene ring, and loss of small neutral molecules.
-
Mandatory Visualizations
Proposed Synthesis Workflow via Grignard Reaction
Caption: Proposed two-step synthesis of this compound from cyclohexanone.
Proposed Electrophilic Addition of HBr to this compound
This diagram illustrates the two possible pathways for the addition of hydrogen bromide to the double bond within the cyclohexene ring, leading to two potential carbocation intermediates and their corresponding products.
Caption: Regioselectivity in the electrophilic addition of HBr to this compound.
References
An In-depth Technical Guide to 1-Allylcyclohexene (CAS No. 13511-13-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-allylcyclohexene, a cyclic olefin with significant potential in organic synthesis and as a versatile building block for complex molecular architectures. This document details its chemical and physical properties, outlines plausible synthetic routes, presents available spectroscopic data for characterization, and discusses its reactivity and potential applications, particularly in the realm of pharmaceutical development. Safety and handling protocols are also addressed to ensure its proper use in a laboratory setting.
Chemical and Physical Properties
This compound, with the CAS number 13511-13-2, is a hydrocarbon with the molecular formula C₉H₁₄ and a molecular weight of 122.21 g/mol .[1] While specific experimental data for this compound is sparse in publicly available literature, its properties can be estimated based on its structure and comparison with related compounds like allylcyclohexane and 1-methylcyclohexene.
| Property | Value | Reference |
| CAS Number | 13511-13-2 | [1] |
| Molecular Formula | C₉H₁₄ | [1] |
| Molecular Weight | 122.21 g/mol | [1] |
| Boiling Point | Estimated 150-160 °C | |
| Density | Estimated 0.83-0.85 g/mL | |
| Refractive Index | Estimated 1.47-1.48 |
Synthesis of this compound
Proposed Synthesis via Grignard Reaction
A plausible route to this compound is the reaction of a Grignard reagent derived from an allyl halide with cyclohexanone, followed by dehydration of the resulting tertiary alcohol.
Experimental Protocol (Proposed):
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the flask. The reaction is initiated by gentle warming and then maintained at a gentle reflux.
-
Reaction with Cyclohexanone: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of cyclohexanone in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Work-up and Hydrolysis: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Dehydration: Remove the solvent under reduced pressure. The resulting crude 1-allylcyclohexan-1-ol can be dehydrated using a variety of reagents, such as sulfuric acid or phosphorus oxychloride, to yield this compound.
-
Purification: The final product can be purified by fractional distillation under reduced pressure.
Caption: Proposed Grignard synthesis of this compound.
Proposed Synthesis via Wittig Reaction
The Wittig reaction provides an alternative pathway, involving the reaction of an allyl-substituted phosphorus ylide with cyclohexanone.
Experimental Protocol (Proposed):
-
Preparation of the Phosphonium Salt: React triphenylphosphine with an allyl halide (e.g., allyl bromide) in a suitable solvent like toluene to form the corresponding phosphonium salt.
-
Ylide Formation: Treat the phosphonium salt with a strong base, such as n-butyllithium or sodium hydride, in an anhydrous, aprotic solvent like THF or DMSO to generate the phosphorus ylide.
-
Wittig Reaction: Add cyclohexanone to the ylide solution. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Work-up and Purification: After the reaction is complete, the triphenylphosphine oxide byproduct is often removed by precipitation or chromatography. The desired this compound can then be purified by distillation.
References
An In-depth Technical Guide to 1-Allylcyclohexene: Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-allylcyclohexene, a valuable unsaturated carbocycle in organic synthesis. The document details its physical and spectroscopic properties, outlines plausible synthetic routes with detailed experimental protocols, and explores the underlying reaction mechanisms. While the specific historical discovery of this compound is not prominently documented in readily available literature, its synthesis is grounded in well-established and historically significant organic reactions. This guide serves as a practical resource for researchers employing this compound in synthetic endeavors.
Introduction
This compound, also known as 1-(prop-2-en-1-yl)cyclohex-1-ene, is a cyclic olefin with the chemical formula C₉H₁₄. Its structure, featuring both an endocyclic and an exocyclic double bond, makes it a versatile intermediate for further functionalization in the synthesis of more complex molecules. This guide consolidates available data on its properties and presents detailed methodologies for its preparation in a laboratory setting.
Physicochemical and Spectroscopic Data
Precise experimental data for the physical properties of this compound are not extensively reported. However, calculated values and spectroscopic data from peer-reviewed literature provide a clear profile of the compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₄ | - |
| Molecular Weight | 122.21 g/mol | - |
| CAS Number | 13511-13-2 | [1] |
| Boiling Point (Predicted) | 156 °C | [2] |
| LogP (Predicted) | 3.063 | |
| Ionization Energy | 8.49 ± 0.01 eV |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 6.05 (ddt, J = 16.8, 10.1, 6.9 Hz, 1H), 5.70-5.67 (m, 1H), 5.32-5.24 (m, 2H), 2.92 (d, J = 6.6 Hz, 2H), 2.27-2.22 (m, 2H), 2.21-2.15 (m, 2H), 1.91-1.81 (m, 4H) | |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 137.2, 136.5, 122.1, 115.6, 42.8, 28.6, 25.5, 23.2, 22.7 | |
| Infrared (IR, neat) | ν (cm⁻¹): 2957, 2929, 2864, 1710, 1639, 1461, 1376, 1075, 1028, 994, 912 | |
| Low-Resolution Mass Spectrometry (LR-MS) | m/z (rel. int.): 122 (20) [M⁺], 93 (17), 81 (100), 67 (14), 53 (20) |
Synthesis of this compound
While the historical first synthesis of this compound is not clearly documented, its preparation can be achieved through established synthetic methodologies. The most logical and practical approach involves a two-step sequence starting from cyclohexanone: a nucleophilic addition of an allyl group to the carbonyl, followed by dehydration of the resulting tertiary alcohol. Two primary methods for the initial allylation step are the Grignard reaction and the Wittig reaction.
Grignard Reaction followed by Dehydration
This is a classic and reliable method for the formation of a carbon-carbon bond.
Workflow Diagram:
Caption: Synthesis of this compound via Grignard reaction and dehydration.
Experimental Protocol:
Step 1: Synthesis of 1-Allylcyclohexan-1-ol via Grignard Reaction
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to maintain anhydrous conditions.
-
Grignard Reagent Preparation: In the reaction flask, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the dropping funnel. The reaction is typically initiated by gentle warming and then maintained at a gentle reflux by the rate of addition.
-
Reaction with Cyclohexanone: After the magnesium has been consumed, the resulting Grignard reagent is cooled in an ice bath. A solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent is added dropwise, maintaining the temperature below 10 °C.
-
Workup: After the addition is complete, the reaction is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-allylcyclohexan-1-ol.
Step 2: Dehydration of 1-Allylcyclohexan-1-ol
-
Apparatus Setup: A round-bottom flask is fitted with a distillation head, a condenser, and a receiving flask.
-
Reaction: The crude 1-allylcyclohexan-1-ol is placed in the flask with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.
-
Distillation: The mixture is heated, and the product, this compound, is distilled from the reaction mixture as it is formed. The boiling point of the product is approximately 156 °C.[2]
-
Purification: The collected distillate is washed with a saturated sodium bicarbonate solution to neutralize any acid, then with water, and finally with brine. The organic layer is dried over anhydrous calcium chloride and can be further purified by fractional distillation.
Wittig Reaction
The Wittig reaction provides a direct route to the alkene, avoiding the need for a separate dehydration step.
Workflow Diagram:
Caption: Synthesis of this compound via the Wittig reaction.
Experimental Protocol:
-
Phosphonium Salt Formation: Allyl bromide (1.1 equivalents) and triphenylphosphine (1.1 equivalents) are refluxed in an appropriate solvent like toluene or acetonitrile to form allyltriphenylphosphonium bromide. The salt often precipitates upon cooling and can be collected by filtration.
-
Ylide Generation: The dried phosphonium salt is suspended in an anhydrous solvent (e.g., THF or diethyl ether) under an inert atmosphere. The suspension is cooled to a low temperature (typically -78 °C to 0 °C), and a strong base such as n-butyllithium or sodium hydride (1.0 equivalent) is added to generate the phosphorus ylide.
-
Reaction with Cyclohexanone: A solution of cyclohexanone (1.0 equivalent) in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.
-
Workup and Purification: After the addition, the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with water. The product is extracted with a nonpolar solvent (e.g., pentane or hexane). The triphenylphosphine oxide byproduct is often poorly soluble in these solvents and can be largely removed by filtration and washing. The filtrate is concentrated, and the crude this compound can be purified by column chromatography or distillation.
Reaction Mechanisms
Grignard Reaction and Dehydration
The Grignard reaction proceeds via the nucleophilic attack of the carbanionic allyl group of the Grignard reagent on the electrophilic carbonyl carbon of cyclohexanone. This forms a magnesium alkoxide intermediate, which is protonated during the aqueous workup to yield the tertiary alcohol, 1-allylcyclohexan-1-ol.
The subsequent dehydration is an acid-catalyzed elimination reaction. The acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the double bond.
Mechanism Diagram: Dehydration of 1-Allylcyclohexan-1-ol
Caption: Mechanism of acid-catalyzed dehydration of 1-allylcyclohexan-1-ol.
Wittig Reaction
The Wittig reaction mechanism involves the nucleophilic addition of the phosphorus ylide to the carbonyl carbon of cyclohexanone, forming a betaine intermediate. This zwitterionic species then cyclizes to a four-membered oxaphosphetane ring. The oxaphosphetane is unstable and collapses through a retro-[2+2] cycloaddition to form the thermodynamically stable triphenylphosphine oxide and the desired alkene, this compound. The formation of the strong P=O bond is the driving force for this reaction.
Mechanism Diagram: Wittig Reaction
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
Conclusion
This compound is a readily accessible synthetic intermediate. While its specific discovery and early history are not well-documented, its synthesis relies on fundamental and powerful reactions in organic chemistry. This guide provides the necessary data and detailed protocols for its preparation and characterization, serving as a valuable resource for chemists in research and development. The presented synthetic routes are robust and can be adapted based on available laboratory resources and desired scale.
References
An In-depth Technical Guide to 1-Allylcyclohexene: Molecular Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-allylcyclohexene, a valuable unsaturated cyclic hydrocarbon intermediate in organic synthesis. The document details its fundamental molecular properties, outlines a detailed protocol for its synthesis, and describes methods for its subsequent analysis.
Core Molecular and Physical Properties
This compound is a colorless liquid with a chemical structure characterized by a cyclohexene ring substituted with an allyl group at the 1-position. This structure provides two reactive centers: the double bond within the cyclohexene ring and the terminal double bond of the allyl group, making it a versatile precursor for further chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄ | [1][2][3] |
| Molecular Weight | 122.21 g/mol | [1][3] |
| CAS Number | 13511-13-2 | [1][2] |
| IUPAC Name | 1-(prop-2-en-1-yl)cyclohex-1-ene | [3] |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process involving a Grignard reaction followed by an acid-catalyzed dehydration.
Step 1: Synthesis of 1-Allylcyclohexan-1-ol via Grignard Reaction
This procedure outlines the synthesis of the alcohol intermediate, 1-allylcyclohexan-1-ol, from cyclohexanone and allyl bromide.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Allyl bromide
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (three-necked)
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
-
Add anhydrous diethyl ether to the flask to cover the magnesium turnings.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium turnings to initiate the Grignard reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (allylmagnesium bromide).
-
Cool the reaction mixture in an ice bath.
-
Prepare a solution of cyclohexanone in anhydrous diethyl ether in the dropping funnel.
-
Add the cyclohexanone solution dropwise to the cold Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with two portions of diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield crude 1-allylcyclohexan-1-ol.
Step 2: Dehydration of 1-Allylcyclohexan-1-ol to this compound
This procedure describes the acid-catalyzed dehydration of the alcohol intermediate to the final product.
Materials:
-
1-Allylcyclohexan-1-ol (crude product from Step 1)
-
85% Phosphoric acid (H₃PO₄) or Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
-
Distillation apparatus
-
Heating mantle
-
Separatory funnel
Procedure:
-
Place the crude 1-allylcyclohexan-1-ol in a round-bottom flask.
-
Add a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid.
-
Set up a simple distillation apparatus.
-
Heat the mixture to distill the alkene product. The boiling point of this compound is approximately 155-157 °C. Collect the distillate.
-
Wash the distillate with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the distillate with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride.
-
Perform a final distillation to obtain purified this compound.
Analytical Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
GC-MS is a powerful technique for assessing the purity of this compound and identifying any byproducts from the synthesis.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Column: Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-300.
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile solvent such as dichloromethane or diethyl ether.
-
Inject a 1 µL aliquot into the GC-MS system.
-
Analyze the resulting chromatogram and mass spectra to determine the retention time and fragmentation pattern of the product. Compare the mass spectrum with a library database for confirmation. Purity is determined by the relative peak area of the product.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Instrumentation and Conditions:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
Expected ¹H NMR Chemical Shifts (δ, ppm):
-
~5.7-5.9 ppm: Multiplet, 1H (vinylic proton of the allyl group, -CH=CH₂).
-
~5.4-5.6 ppm: Singlet or narrow multiplet, 1H (vinylic proton on the cyclohexene ring).
-
~4.9-5.1 ppm: Multiplet, 2H (terminal vinylic protons of the allyl group, -CH=CH₂).
-
~2.7-2.9 ppm: Doublet, 2H (allylic protons adjacent to the cyclohexene ring, -CH₂-CH=CH₂).
-
~1.9-2.2 ppm: Multiplets, 4H (allylic protons on the cyclohexene ring).
-
~1.5-1.7 ppm: Multiplets, 4H (aliphatic protons on the cyclohexene ring).
Expected ¹³C NMR Chemical Shifts (δ, ppm):
-
~135-140 ppm: (-CH=CH₂).
-
~130-135 ppm: (C=CH- on cyclohexene ring).
-
~120-125 ppm: (C=CH- on cyclohexene ring).
-
~115-120 ppm: (-CH=CH₂).
-
~40-45 ppm: (-CH₂-CH=CH₂).
-
~20-35 ppm: (Aliphatic carbons of the cyclohexene ring).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Analytical workflow for this compound.
References
Technical Guide: Physicochemical Properties of 1-Allylcyclohexene
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides an in-depth look at the boiling point and density of 1-allylcyclohexene. Due to the limited availability of experimental data for this compound, this document also presents data for the closely related isomer, allylcyclohexane, for comparative reference. Furthermore, detailed experimental protocols for determining these fundamental physicochemical properties are provided.
Physicochemical Data of Allylcyclohexene and Related Compounds
Table 1: Physicochemical Properties of Allylcyclohexane
| Property | Value | Conditions |
| Boiling Point | 153-154 °C | At 760 mmHg |
| Density | 0.810 g/mL | At 25 °C |
Disclaimer: The data presented in Table 1 is for allylcyclohexane, not this compound. This information is provided as a reference for a structurally similar compound.
Experimental Protocols
The following sections detail standard laboratory procedures for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This can be determined using several methods, including the Thiele tube method, which is suitable for small sample volumes.[1][2]
Materials:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Sample of the liquid (e.g., this compound)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating bath fluid
-
Stand and clamps
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.
-
The test tube is securely attached to a thermometer.
-
The thermometer and test tube assembly are immersed in a Thiele tube filled with a heating bath fluid like mineral oil.
-
The Thiele tube is gently heated, and the temperature is monitored.[1]
-
As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[1]
Density is the mass per unit volume of a substance.[3][4] For liquids, density can be accurately determined using a pycnometer or a volumetric flask.[3][4]
Materials:
-
Pycnometer or a calibrated volumetric flask with a stopper
-
Analytical balance
-
The liquid sample (e.g., this compound)
-
Distilled water (for calibration)
-
Thermometer
Procedure:
-
A clean, dry pycnometer or volumetric flask is weighed accurately on an analytical balance (W1).[4]
-
The vessel is then filled with distilled water of a known temperature and density and weighed again (W2).[4]
-
The water is discarded, and the vessel is thoroughly dried.
-
The vessel is then filled with the sample liquid and weighed (W3).[4]
-
The density of the liquid is calculated using the following formula: Density of liquid = [(W3 - W1) / (W2 - W1)] x Density of water at the calibration temperature.
Structural Relationship and Visualization
The difference in the position of the double bond between this compound and allylcyclohexane is a key determinant of their respective chemical and physical properties. This structural isomerism is visualized in the diagram below.
Caption: Structural relationship between this compound and allylcyclohexane.
References
An In-depth Technical Guide on the Solubility of 1-Allylcyclohexene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the predicted solubility of 1-allylcyclohexene based on fundamental principles of organic chemistry and publicly available data for structurally analogous compounds. To date, specific quantitative solubility data for this compound in various organic solvents is not extensively reported in peer-reviewed literature. The information herein is intended as a guide for handling and utilizing this compound in a research and development setting.
Introduction
This compound is a cycloalkene hydrocarbon featuring a six-membered carbon ring with one endocyclic double bond and an appended allyl group. Its molecular structure is predominantly non-polar, which is the primary determinant of its solubility characteristics. A comprehensive understanding of its solubility is essential for a multitude of applications, including its use as a reagent in organic synthesis, for its purification, and in the formulation of products where it may be a component. This guide provides a predictive solubility profile, a detailed experimental protocol for solubility determination, and a logical workflow for these processes.
Predicted Solubility Profile
The solubility of a substance is governed by the principle of "like dissolves like," which posits that a solute will dissolve best in a solvent that has a similar polarity.[1] this compound is a non-polar hydrocarbon.[2][3][4] Consequently, it is expected to be readily soluble in non-polar and weakly polar organic solvents. Conversely, it is predicted to have negligible solubility in highly polar solvents, such as water.[2][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Highly Soluble / Miscible | Solute and solvent are both non-polar hydrocarbons, leading to favorable London dispersion forces.[2][6] |
| Non-Polar Aromatic Hydrocarbons | Benzene, Toluene, Xylene | Highly Soluble / Miscible | The non-polar nature of both the solute and the aromatic solvents facilitates dissolution.[2][6] |
| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble | These solvents have low polarity and can effectively solvate non-polar compounds like this compound.[2] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble | Ethers are considered weakly polar and are generally good solvents for a wide range of organic compounds, including hydrocarbons. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately Soluble | These solvents are more polar than hydrocarbons and ethers, which may limit the solubility of the non-polar this compound. |
| Alcohols | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The high polarity of the hydroxyl group in alcohols makes them poor solvents for non-polar hydrocarbons.[1] |
| Highly Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Sparingly Soluble to Insoluble | The high polarity of these solvents makes them unsuitable for dissolving non-polar compounds. |
| Aqueous Solvents | Water | Insoluble | As a non-polar hydrocarbon, this compound is hydrophobic and will not dissolve in the highly polar, hydrogen-bonded network of water.[2][5] |
Experimental Determination of Solubility
Given the absence of published quantitative data, experimental determination is necessary to ascertain the precise solubility of this compound in a given solvent. A general method for determining solubility is the isothermal equilibrium method, followed by quantitative analysis.
3.1. General Experimental Protocol: Isothermal Equilibrium Method
This protocol outlines a standard procedure for determining the solubility of a liquid solute, such as this compound, in an organic solvent at a controlled temperature.
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Vials with airtight caps (e.g., screw-cap vials with PTFE septa)
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable quantitative analysis method
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a series of vials. The presence of a distinct undissolved phase of this compound is necessary to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to permit the separation of the undissolved solute.
-
To ensure complete separation of any micro-droplets, centrifuge the vials at a moderate speed for a set period (e.g., 20 minutes).
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the clear, supernatant (the saturated solution) using a calibrated pipette or syringe. To avoid contamination from the undissolved phase, it is crucial to sample from the upper portion of the solvent layer.
-
Filter the collected sample through a syringe filter into a pre-weighed volumetric flask.
-
Dilute the sample with a known volume of the same pure solvent. The dilution factor should be chosen to bring the concentration of this compound within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a pre-calibrated GC-FID or another suitable analytical technique.
-
Prepare a series of calibration standards of this compound in the same solvent to generate a calibration curve.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or as a weight/weight percentage.
-
3.2. Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound and many organic solvents are flammable; avoid open flames and sources of ignition.
-
Consult the Safety Data Sheets (SDS) for this compound and all solvents used for detailed hazard information.
Visualizations
The following diagrams illustrate the logical relationships in solubility prediction and the experimental workflow for its determination.
Caption: Logical flow for predicting the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
References
Spectroscopic Data and Analysis of 1-Allylcyclohexene: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for 1-allylcyclohexene, a valuable intermediate in organic synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Spectroscopic Data Summary
The spectroscopic data for this compound is summarized in the tables below, providing a clear and concise reference for its structural characterization.
Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 5.81 | ddt | 16.9, 10.1, 7.0 | -CH=CH₂ |
| 5.68 | ddd | 10.1, 5.8, 3.6 | =CH- (cyclohexene) |
| 5.59 | dd | 10.1, 2.1 | =CH- (cyclohexene) |
| 5.05-4.99 | m | - | -CH=CH₂ |
| 2.17-2.12 | m | - | Allylic CH (cyclohexene) |
| 2.06 | ddd | 13.0, 6.3, 6.3 | Allylic CH₂ |
| 2.05 | ddd | 13.0, 6.3, 6.3 | Allylic CH₂ |
| 2.00-1.94 | m | - | Cyclohexene CH₂ |
| 1.80-1.68 | m | - | Cyclohexene CH₂ |
| 1.58-1.47 | m | - | Cyclohexene CH₂ |
| 1.28-1.18 | m | - | Cyclohexene CH₂ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)[1]
| Chemical Shift (δ, ppm) | Assignment |
| 137.25 | -CH=CH₂ |
| 131.39 | =CH- (cyclohexene) |
| 127.2 | =CH- (cyclohexene) |
| 115.71 | -CH=CH₂ |
| 40.65 | Allylic CH₂ |
| 35.01 | Allylic CH (cyclohexene) |
| 28.80 | Cyclohexene CH₂ |
| 25.27 | Cyclohexene CH₂ |
| 21.41 | Cyclohexene CH₂ |
Table 3: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3070 | =C-H Stretch (alkene) |
| ~2925 | C-H Stretch (alkane) |
| ~2850 | C-H Stretch (alkane) |
| 1643 | C=C Stretch (alkene) |
Table 4: Mass Spectrometry (MS) Data for this compound[1]
| m/z | Relative Intensity | Assignment |
| 122 | 6% | [M]⁺ (Molecular Ion) |
| 81 | 100% | [M - C₃H₅]⁺ (Base Peak) |
| 79 | 22% | Fragmentation Product |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of this compound (approximately 10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. A standard pulse sequence is used.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are employed to ensure accurate integration, if necessary.[2]
-
Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: A drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or methanol) is introduced into the mass spectrometer via a gas chromatograph (GC) for separation and purification before ionization.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.
-
Ionization: The volatile sample is bombarded with a beam of electrons (typically at 70 eV), causing the molecule to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
An In-depth Technical Guide to the Potential Isomers of Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential isomers of allylcyclohexene, molecules with the chemical formula C9H16. The guide details the structural and stereoisomeric possibilities, physicochemical properties, and potential synthetic pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, medicinal chemistry, and drug development, where a thorough understanding of isomeric composition is crucial for predicting biological activity and ensuring compound purity.
Introduction to Allylcyclohexene Isomers
The term "allylcyclohexene" can be ambiguous. For the molecular formula C9H16, it can refer to a set of constitutional isomers where an allyl group is attached to a cyclohexene ring. Additionally, allylcyclohexane, a saturated ring isomer, is often discussed in this context due to its isomeric relationship and related chemistry.
The primary constitutional isomers of allylcyclohexene are defined by the position of the allyl group on the cyclohexene ring:
-
1-Allylcyclohexene
-
3-Allylcyclohexene
-
4-Allylcyclohexene
Furthermore, stereoisomerism, including enantiomers and diastereomers, must be considered for these structures. Another key isomer with the same molecular formula is allylcyclohexane , which features a saturated cyclohexane ring.
Isomer Classification and Structure
The isomers of C9H16 that are structurally related to allylcyclohexene can be classified as follows:
-
Positional Isomers: The location of the double bond within the cyclohexene ring is fixed relative to the point of attachment of the allyl group.
-
In This compound , the allyl group is attached to one of the carbons of the double bond.
-
In 3-allylcyclohexene , the allyl group is attached to the carbon adjacent to the double bond (the allylic position). This isomer is chiral.
-
In 4-allylcyclohexene , the allyl group is attached to a carbon further from the double bond. This isomer is also chiral.
-
-
Stereoisomers:
-
3-Allylcyclohexene has a stereocenter at the C3 position, leading to two enantiomers: (R)-3-allylcyclohexene and (S)-3-allylcyclohexene.
-
4-Allylcyclohexene has a stereocenter at the C4 position, resulting in two enantiomers: (R)-4-allylcyclohexene and (S)-4-allylcyclohexene.
-
Physicochemical Properties
Quantitative data for the specific positional isomers of allylcyclohexene are not widely available in the literature. However, data for the closely related isomer, allylcyclohexane, is well-documented and provides a useful benchmark.
| Property | Allylcyclohexane | This compound | 3-Allylcyclohexene | 4-Allylcyclohexene |
| Molecular Formula | C9H16[1][2] | C9H16 | C9H16 | C9H16 |
| Molecular Weight ( g/mol ) | 124.23[1][2] | 124.23 | 124.23 | 124.23 |
| Boiling Point (°C) | 153-154[3] | Data not available | Data not available | Data not available |
| Density (g/mL at 25°C) | 0.803 | Data not available | Data not available | Data not available |
| Refractive Index (n20/D) | 1.450 | Data not available | Data not available | Data not available |
| CAS Number | 2114-42-3[1][2] | 13511-13-2 | 15232-95-8[4] | Data not available |
Experimental Protocols: Synthesis and Characterization
While specific, detailed protocols for each allylcyclohexene isomer are not readily found, established organic synthesis reactions can be applied to achieve their preparation.
Synthesis of Allylcyclohexene Isomers
A common strategy for the synthesis of these isomers involves the introduction of the allyl group to a cyclohexanone precursor, followed by elimination or rearrangement reactions to form the desired cyclohexene ring.
Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration
-
Grignard Reaction:
-
To a solution of cyclohexanone in anhydrous diethyl ether, slowly add a solution of allylmagnesium bromide (prepared from allyl bromide and magnesium turnings) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude 1-allylcyclohexanol.
-
-
Dehydration:
-
Dissolve the crude 1-allylcyclohexanol in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine, dry the organic layer, and purify by distillation to obtain this compound.
-
Protocol 2: Synthesis of 3-Allylcyclohexene via Conjugate Addition
-
Conjugate Addition:
-
Prepare lithium diallylcuprate in situ by adding two equivalents of allyllithium to one equivalent of copper(I) iodide in anhydrous diethyl ether at low temperature (-78 °C).
-
Slowly add a solution of cyclohex-2-en-1-one to the cuprate solution.
-
Stir the reaction at low temperature for a specified time, then quench with a saturated aqueous solution of ammonium chloride.
-
Work up the reaction as described in Protocol 1 to isolate 3-allylcyclohexanone.
-
-
Reduction and Elimination:
-
Reduce the resulting 3-allylcyclohexanone to the corresponding alcohol using a reducing agent such as sodium borohydride in methanol.
-
The subsequent dehydration of 3-allylcyclohexanol, as described in Protocol 1, will yield a mixture of allylcyclohexene isomers, from which 3-allylcyclohexene can be isolated by chromatography.
-
Characterization of Isomers
The isomers of allylcyclohexene can be distinguished using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Allylcyclohexane: The ¹H NMR spectrum of allylcyclohexane shows characteristic signals for the allyl group protons, including a multiplet around 5.8 ppm (CH=CH₂) and two multiplets around 5.0 ppm (=CH₂). The protons on the cyclohexane ring appear as a series of complex multiplets in the upfield region (around 0.8-2.0 ppm).[5]
-
Allylcyclohexene Isomers: The key distinguishing features in the ¹H NMR spectra of the allylcyclohexene isomers will be the signals for the vinylic protons of the cyclohexene ring. For cyclohexene itself, these protons appear around 5.6-6.0 ppm.[6] The position and splitting patterns of these peaks will vary depending on the substitution pattern. The allylic protons on the cyclohexene ring (adjacent to the double bond) will also have characteristic chemical shifts (around 1.8-2.2 ppm for cyclohexene).[6]
-
-
¹³C NMR:
-
Allylcyclohexane: The ¹³C NMR spectrum will show signals for the two sp² hybridized carbons of the allyl group at approximately 135 ppm and 117 ppm. The sp³ hybridized carbons of the cyclohexane ring will appear in the upfield region.
-
Allylcyclohexene Isomers: The ¹³C NMR spectra will be more complex due to the presence of four sp² carbons (two from the allyl group and two from the cyclohexene ring). The chemical shifts of the cyclohexene ring carbons will be indicative of the substitution pattern. For cyclohexene, the vinylic carbons appear around 127 ppm.
-
Infrared (IR) Spectroscopy:
All isomers will exhibit characteristic IR absorption bands for:
-
C=C stretching: A peak around 1640-1660 cm⁻¹ for the alkene double bonds.[7]
-
=C-H stretching: A peak just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) for the vinylic C-H bonds.[7]
-
C-H stretching (sp³): Strong absorptions below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the C-H bonds of the saturated parts of the molecules.[7]
The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer, allowing for their differentiation.
Conclusion
This technical guide has outlined the key potential isomers of allylcyclohexene, providing a framework for their classification, synthesis, and characterization. While experimental data for the specific positional isomers of allylcyclohexene are limited, established synthetic methodologies and spectroscopic principles provide a solid foundation for their study. For researchers in drug development and related fields, a clear understanding of these isomeric forms is essential for structure-activity relationship studies and the development of pure, well-characterized chemical entities. Further research is warranted to fully elucidate the physicochemical properties and biological activities of each of these isomers.
References
- 1. guidechem.com [guidechem.com]
- 2. guidechem.com [guidechem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. ååç©ç¾ç§ [kdpedia.kingdraw.com]
- 5. ALLYLCYCLOHEXANE(2114-42-3) 1H NMR spectrum [chemicalbook.com]
- 6. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of 1-Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory synthesis of 1-allylcyclohexene, a valuable unsaturated carbocycle for further chemical elaboration. The described method utilizes the Wittig reaction, a cornerstone of alkene synthesis, by reacting cyclohexanone with an allyl-substituted phosphonium ylide.[1][2][3][4][5] This protocol offers a reliable and straightforward approach for obtaining the target compound. Included are detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound is a useful building block in organic synthesis, featuring a reactive alkene within a cyclic framework and a terminal double bond amenable to various transformations. Its synthesis is often approached through olefination reactions of cyclohexanone. The Wittig reaction, developed by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a particularly powerful method for creating a carbon-carbon double bond from a carbonyl group with high regioselectivity.[1][3][5] This method involves the reaction of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent.[4] The reaction proceeds through a betaine or oxaphosphetane intermediate to yield the desired alkene and a phosphine oxide byproduct.[3]
Core Synthesis Pathway: The Wittig Reaction
The synthesis of this compound is achieved via the Wittig olefination of cyclohexanone. The key steps involve the preparation of the allylphosphonium ylide from allyl bromide and triphenylphosphine, followed by the reaction of the ylide with cyclohexanone.
Data Presentation
| Parameter | Value | Reference |
| Starting Materials | ||
| Cyclohexanone | 1.0 equiv | |
| Allyltriphenylphosphonium bromide | 1.2 equiv | |
| n-Butyllithium | 1.2 equiv | |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF), anhydrous | [4] |
| Ylide Formation Temperature | 0 °C to room temperature | |
| Wittig Reaction Temperature | -78 °C to room temperature | |
| Reaction Time | 4-6 hours | |
| Product Characterization | ||
| Molecular Formula | C₉H₁₄ | |
| Molecular Weight | 122.21 g/mol | |
| Boiling Point (estimated) | ~150-155 °C | |
| Yield | ||
| Expected Yield | 65-80% |
Experimental Protocol
Materials:
-
Cyclohexanone
-
Allyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Septa
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Part 1: Preparation of the Allylphosphonium Ylide
-
To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a septum, add allyltriphenylphosphonium bromide (1.2 equivalents).
-
Add anhydrous tetrahydrofuran (THF) via syringe to dissolve the phosphonium salt.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.2 equivalents) dropwise via syringe. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
Part 2: Wittig Reaction with Cyclohexanone
-
In a separate dry, nitrogen-flushed 500 mL round-bottom flask, dissolve cyclohexanone (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly transfer the prepared ylide solution from Part 1 into the cyclohexanone solution via cannula or syringe.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 3-5 hours.
Part 3: Workup and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude oil by fractional distillation under reduced pressure to obtain pure this compound.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 1-Allylcyclohexene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclohexene is a bifunctional organic molecule featuring two reactive sites: an endocyclic trisubstituted double bond and a terminal allyl group. This unique structure makes it a versatile, though underutilized, building block for the synthesis of complex carbocyclic and heterocyclic scaffolds. The distinct reactivity of the two olefinic moieties allows for selective functionalization, providing access to a diverse range of chemical architectures. While specific literature detailing the synthetic applications of this compound is limited, its constituent functional groups suggest a rich potential for various organic transformations.
This document provides detailed application notes and exemplary protocols for key synthetic transformations involving this compound. The methodologies presented are based on well-established reactions for structurally similar substrates and are intended to serve as a practical guide for researchers exploring the synthetic utility of this compound.
Diels-Alder Reaction: Synthesis of Bicyclic Systems
The endocyclic double bond of this compound can function as a dienophile in [4+2] cycloaddition reactions, providing a straightforward route to functionalized bicyclo[2.2.2]octene derivatives.[1][2][3][4] This transformation is highly valuable for the rapid construction of complex polycyclic systems. The reaction's efficiency can often be enhanced by using Lewis acid catalysts.
Exemplary Reaction:
Quantitative Data Summary
| Diene | Dienophile | Conditions | Yield (%) | Reference |
| Anthracene | Maleic Anhydride | Xylene, reflux, 30 min | ~90 | [2][3] |
| 1,3-Butadiene | Acrolein | Toluene, 150 °C, 4 h | ~75 | General Knowledge |
| Cyclopentadiene | Methyl Acrylate | Neat, 25 °C, 8 h | ~95 | General Knowledge |
Experimental Protocol: Diels-Alder Cycloaddition
Materials:
-
This compound
-
A suitable diene (e.g., cyclopentadiene, freshly cracked)
-
Anhydrous toluene
-
Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous toluene.
-
Add the diene (1.1 - 1.5 eq) to the solution.
-
If a Lewis acid catalyst is used, cool the mixture to 0 °C before adding the catalyst (0.1 - 0.3 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃ (if a Lewis acid was used).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired bicyclo[2.2.2]octene derivative.[2][3]
Ene Reaction: Allylic C-H Functionalization
The allyl group of this compound contains reactive allylic hydrogens, making it an excellent substrate for the ene reaction.[5][6][7] This pericyclic reaction involves the transfer of an allylic hydrogen to an "enophile" with a concomitant shift of the double bond, leading to the formation of a new carbon-carbon bond. The reaction can be performed thermally or with Lewis acid catalysis to proceed under milder conditions.
Exemplary Reaction:
Quantitative Data Summary
| Ene Substrate | Enophile | Conditions | Yield (%) | Reference |
| β-Pinene | Maleic Anhydride | Neat, 180 °C, 2 h | ~85 | General Knowledge |
| 1-Pentene | Diethyl azodicarboxylate | Neat, 80 °C, 24 h | ~70 | General Knowledge |
| Propylene | Formaldehyde | Me₂AlCl, CH₂Cl₂, -78 °C | ~90 | [5] |
Experimental Protocol: Lewis Acid-Catalyzed Ene Reaction
Materials:
-
This compound
-
Enophile (e.g., diethyl azodicarboxylate, maleic anhydride)
-
Lewis Acid (e.g., Me₂AlCl, SnCl₄)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve the enophile (1.0 eq) in anhydrous DCM.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 eq) to the stirred solution.
-
After stirring for 15 minutes, add this compound (1.2 eq) dropwise.
-
Maintain the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous phase with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield the functionalized alkene product.[5]
Olefin Cross-Metathesis: Elongation of the Allyl Chain
The terminal double bond of the allyl group in this compound is an ideal handle for olefin cross-metathesis.[8] This powerful reaction, typically catalyzed by ruthenium-based complexes (e.g., Grubbs' catalysts), allows for the formation of new carbon-carbon double bonds with the expulsion of ethylene gas. This provides a direct method for chain extension and the introduction of various functional groups.
Exemplary Reaction:
Quantitative Data Summary
| Alkene 1 | Alkene 2 | Catalyst (mol%) | Solvent | Yield (%) | Reference |
| Allylbenzene | Methyl acrylate | Grubbs II (5%) | CH₂Cl₂ | 95 | [8] |
| 1-Octene | Acrylonitrile | Grubbs II (5%) | Toluene | 88 | [8] |
| Allyltrimethylsilane | Styrene | Schrock's Mo (5%) | Benzene | 92 |
Experimental Protocol: Cross-Metathesis
Materials:
-
This compound
-
Cross-metathesis partner (e.g., methyl acrylate, styrene)
-
Grubbs' 2nd Generation Catalyst
-
Anhydrous and degassed dichloromethane (DCM)
-
Schlenk flask
-
Vacuum/inert gas manifold
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the cross-metathesis partner (1.2-2.0 eq).
-
Dissolve the substrates in anhydrous, degassed DCM.
-
Add Grubbs' 2nd Generation Catalyst (1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).
-
Monitor the reaction by GC-MS, observing the formation of the product and the evolution of ethylene.
-
Once the reaction is complete, quench by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired functionalized alkene.
Epoxidation of the Endocyclic Double Bond
The trisubstituted double bond within the cyclohexene ring of this compound is susceptible to epoxidation, providing access to valuable epoxy-functionalized building blocks.[9][10][11][12] The resulting epoxide can be opened by various nucleophiles, leading to a wide range of 1,2-difunctionalized cyclohexane derivatives with good stereocontrol. Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a suitable catalyst.
Exemplary Reaction:
Quantitative Data Summary
| Substrate | Oxidant | Conditions | Yield (%) | Reference |
| Cyclohexene | m-CPBA | CH₂Cl₂, 25 °C, 2 h | >95 | [11] |
| 1-Methylcyclohexene | m-CPBA | CH₂Cl₂, 25 °C, 3 h | 90 | [11] |
| Various Alkenes | H₂O₂ / Mn²⁺ | Bicarbonate buffer | 70-95 | [12] |
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1-1.3 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer with saturated Na₂SO₃ solution to quench excess peroxide.
-
Wash with saturated NaHCO₃ solution to remove m-chlorobenzoic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
The product can be further purified by flash column chromatography if necessary.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Ene reaction - Wikipedia [en.wikipedia.org]
- 6. The aromatic ene reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alder-Ene Reaction [organic-chemistry.org]
- 8. Cross Metathesis [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Epoxide synthesis by epoxidation [organic-chemistry.org]
Application Notes and Protocols: 1-Allylcyclohexene as a Precursor in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclohexene is a versatile monomer for polymer synthesis, offering the potential to create polymers with unique properties. The presence of both an endocyclic double bond and a pendant allyl group allows for various polymerization strategies, including coordination, cationic, and ring-opening metathesis polymerization (ROMP). The resulting polymers, poly(this compound), are hydrocarbon-based materials with a combination of cyclic and linear structures, which can influence their thermal and mechanical properties. These characteristics make them of interest for applications where tailored polymer architectures are required, such as in the development of novel biomaterials and drug delivery systems. This document provides an overview of the synthesis of this compound and detailed protocols for its polymerization via different methods, along with techniques for polymer characterization.
Synthesis of this compound
While specific literature on the high-yield synthesis of this compound is not abundant, a plausible method involves the allylation of a cyclohexene precursor. A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example based on common organic synthesis techniques for allylation.
Materials:
-
4-Bromocyclohexene
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride, brine)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Grignard Reagent Formation:
-
Under an inert atmosphere, place magnesium turnings in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a solution of 4-bromocyclohexene in the anhydrous solvent dropwise from the dropping funnel to initiate the Grignard reaction. The reaction may need gentle heating to start.
-
Once initiated, continue the addition of the 4-bromocyclohexene solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the magnesium is consumed.
-
-
Allylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of allyl bromide in the anhydrous solvent dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by distillation to obtain this compound.
-
Application Note: Selective Monohydroboration-Oxidation of 1-Allylcyclohexene
AN-CHEM-024
For Research Use Only
Introduction
The hydroboration-oxidation reaction is a cornerstone of modern organic synthesis, providing a reliable method for the anti-Markovnikov hydration of alkenes.[1] This two-step procedure allows for the stereospecific syn-addition of hydrogen and a hydroxyl group across a double bond.[2] The reaction first involves the addition of a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF), across an alkene to form an organoborane intermediate.[3] This intermediate is then oxidized, typically with alkaline hydrogen peroxide, to yield the corresponding alcohol.[1] A key feature of this reaction is its high regioselectivity, where the boron atom adds to the less sterically hindered carbon of the double bond, leading to the "anti-Markovnikov" product upon oxidation.[3]
1-Allylcyclohexene is a diene possessing two distinct reactive sites: a disubstituted endocyclic double bond and a monosubstituted terminal double bond on the allyl group. Due to steric and electronic factors, the hydroboration reaction occurs preferentially at the more accessible and electron-rich terminal double bond.[4] This selectivity allows for the targeted synthesis of 3-(cyclohex-1-en-1-yl)propan-1-ol, a useful bifunctional molecule for further synthetic transformations. This application note provides a detailed protocol for the selective monohydroboration-oxidation of this compound.
Reaction Mechanism
The reaction proceeds in two main stages: hydroboration and oxidation.
-
Hydroboration: The borane (BH₃), complexed with THF, adds to the terminal double bond of the allyl group.[2] The reaction proceeds through a concerted, four-membered transition state. The boron atom, being the electrophilic center, adds to the terminal carbon (C-3 of the allyl chain), while the hydride (H⁻) adds to the more substituted internal carbon (C-2).[3] This addition is a syn-addition, meaning both the boron and hydrogen atoms add to the same face of the double bond.[1] One mole of BH₃ can react with up to three moles of the alkene, forming a trialkylborane intermediate.[5]
-
Oxidation: The trialkylborane is not isolated but is treated in situ with hydrogen peroxide (H₂O₂) in the presence of a base, such as sodium hydroxide (NaOH).[6] The hydroperoxide anion (HOO⁻), formed under basic conditions, attacks the electron-deficient boron atom.[2] This is followed by a rearrangement where the alkyl group migrates from the boron to the adjacent oxygen atom, displacing a hydroxide ion. This migration occurs with complete retention of stereochemistry at the migrating carbon.[1] Repetition of this process for all three alkyl groups, followed by hydrolysis of the resulting borate ester, yields the final alcohol product, 3-(cyclohex-1-en-1-yl)propan-1-ol.
Caption: Mechanism of Hydroboration-Oxidation.
Experimental Protocol
This protocol is adapted from standard procedures for the hydroboration-oxidation of terminal alkenes, such as 1-octene.[5][6][7]
Materials:
-
This compound (98%)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Sodium hydroxide (3.0 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, septum, nitrogen inlet, syringes, separatory funnel
Safety Precautions:
-
Borane-THF is a flammable and corrosive reagent that is sensitive to moisture and air. All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.[7]
-
Anhydrous ethers can form explosive peroxides. Use freshly opened solvents or test for peroxides before use.
Procedure:
-
Reaction Setup:
-
Set up a dry, 250-mL two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum on one neck, and a condenser with a nitrogen inlet on the other.
-
Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.
-
-
Hydroboration:
-
To the flask, add this compound (e.g., 10.0 g, 81.8 mmol) via syringe, followed by 80 mL of anhydrous THF.
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add 1.0 M BH₃·THF solution (e.g., 30.0 mL, 30.0 mmol) dropwise via syringe over 30-40 minutes, ensuring the internal temperature does not exceed 5 °C.[8]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C with an ice bath.
-
Slowly and carefully add 3.0 M NaOH solution (e.g., 33 mL) to the flask.
-
Following the base, add 30% H₂O₂ (e.g., 33 mL) dropwise via an addition funnel. Caution: This addition is exothermic. Maintain a slow addition rate to keep the internal temperature below 35-40 °C.[9]
-
Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Gentle heating to 50 °C for an additional hour can ensure the complete oxidation of the organoborane intermediate.[5]
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.
-
Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with saturated brine (1 x 100 mL).[7]
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alcohol.
-
Data Presentation
The hydroboration-oxidation of terminal alkenes is known for its high regioselectivity and good yields. The table below summarizes typical data for this class of reaction.
| Substrate | Borane Reagent | Major Product | Regioselectivity (Primary:Secondary Alcohol) | Yield (%) | Reference |
| 1-Hexene | BH₃·THF | 1-Hexanol | 94:6 | ~90% | [9] |
| 1-Octene | BH₃·THF | 1-Octanol | 93:7 | 85-95% | [6][10] |
| Styrene | BH₃·THF | 2-Phenylethanol | 98:2 | >90% | N/A |
| This compound | BH₃·THF | 3-(cyclohex-1-en-1-yl)propan-1-ol | >95:5 (Expected) | 80-90% (Expected) | N/A |
Note: Data for this compound are expected values based on the reactivity of similar terminal alkenes.
Experimental Workflow
Caption: Hydroboration-Oxidation Workflow.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. publish.uwo.ca [publish.uwo.ca]
- 5. community.wvu.edu [community.wvu.edu]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
Application Note: Quantitative Analysis of 1-Allylcyclohexene
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Allylcyclohexene is a cyclic hydrocarbon of interest in various fields, including organic synthesis and as a potential building block in pharmaceutical development. Accurate and precise quantification of this compound is crucial for process optimization, quality control, and stability studies. This document provides detailed analytical methods for the quantitative determination of this compound, primarily focusing on Gas Chromatography (GC) due to the compound's volatile nature.[1][2] The methodologies outlined are based on established principles for the analysis of structurally related compounds such as terpenes and other hydrocarbons.
Recommended Analytical Technique: Gas Chromatography (GC)
Gas chromatography is the most suitable technique for the analysis of volatile and semi-volatile compounds like this compound.[1][2] Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) can be employed for detection and quantification.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for quantifying organic compounds.[1][2] It offers high sensitivity and a wide linear range. Quantification is achieved by comparing the peak area of this compound to that of a known standard.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both quantitative data and structural information, offering higher selectivity, which is particularly useful for complex matrices.[3] Quantification can be performed in Selected Ion Monitoring (SIM) mode to enhance sensitivity and reduce interference.[4]
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected from a validated GC method for the quantification of this compound, based on data from similar analytes like terpenes and other hydrocarbons.[3][5][6][7]
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 1.5 µg/mL | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 5% | < 10% |
| Accuracy/Recovery | 90 - 110% | 85 - 115% |
Experimental Protocols
Below are detailed protocols for the quantification of this compound using GC-FID and GC-MS.
Protocol 1: Quantitative Analysis of this compound by GC-FID
1. Objective
To quantify the concentration of this compound in a given sample using Gas Chromatography with Flame Ionization Detection (GC-FID).
2. Materials and Reagents
-
This compound standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., n-Tridecane or another suitable hydrocarbon not present in the sample
-
Solvent (e.g., Hexane or Dichloromethane, HPLC grade)
-
Volumetric flasks and pipettes
-
GC vials with septa
3. Instrumentation
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.
-
Capillary column: A non-polar or medium-polarity column is recommended, such as a 5% diphenyl / 95% dimethylpolysiloxane column (e.g., DB-5, HP-5ms) with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve it in the chosen solvent in a 100 mL volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard in the same manner.
-
Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.[5] Spike each calibration standard with a constant concentration of the internal standard.
-
Sample Preparation: Dissolve the sample containing this compound in the solvent to an expected concentration within the calibration range. Spike the sample with the same constant concentration of the internal standard.
5. GC-FID Parameters
| Parameter | Recommended Setting |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be optimized based on concentration) |
| Oven Temperature Program | Initial: 50 °C for 2 min, Ramp: 10 °C/min to 200 °C, Hold: 5 min |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂ or He) | 25 mL/min |
6. Data Analysis
-
Integrate the peak areas for this compound and the internal standard in both the standard and sample chromatograms.
-
Calculate the response factor (RF) for each calibration standard.
-
Plot a calibration curve of the peak area ratio (analyte/IS) versus concentration.
-
Determine the concentration of this compound in the sample using the calibration curve.
Protocol 2: Quantitative Analysis of this compound by GC-MS
1. Objective
To selectively and sensitively quantify this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
2. Materials and Reagents
As described in Protocol 1.
3. Instrumentation
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).
-
Capillary column as described in Protocol 1.
4. Preparation of Solutions
Prepare standard and sample solutions as described in Protocol 1.
5. GC-MS Parameters
| Parameter | Recommended Setting |
| GC Parameters | Same as in Protocol 1 |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (for initial identification) and Selected Ion Monitoring (SIM) for quantification |
| SIM Ions | To be determined from the mass spectrum of this compound (likely molecular ion and major fragment ions) |
6. Data Analysis
-
Acquire the mass spectrum of this compound in full scan mode to determine characteristic ions for SIM analysis.
-
In SIM mode, monitor the selected ions for this compound and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio of the quantifier ion of the analyte to the quantifier ion of the internal standard against the concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Method Validation
For routine analysis, the chosen method should be validated according to ICH or other relevant guidelines.[8][9] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: General workflow for the quantitative analysis of this compound by gas chromatography.
Caption: Logical relationship for selecting the analytical method for this compound.
References
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an analytical method for hydrocarbon residues using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. A validated, related substance, GC method for 1,4-cyclohexanedione mono-ethylene Ketal [scirp.org]
- 8. wjarr.com [wjarr.com]
- 9. demarcheiso17025.com [demarcheiso17025.com]
Application Notes and Protocols for the Use of 1-Allylcyclohexene in Diels-Alder Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis, enabling the construction of complex six-membered rings with high stereocontrol.[1] This reaction class is pivotal in the synthesis of natural products and has found significant applications in drug development and materials science.[1][2] The use of substituted cyclic dienes, such as 1-allylcyclohexene, offers a direct route to functionalized decalin and hydronaphthalene frameworks, which are common structural motifs in pharmaceuticals and biologically active compounds.
This document provides a detailed overview of the potential applications and generalized experimental protocols for the use of this compound as a diene in Diels-Alder reactions. While specific experimental data for this compound is limited in the available scientific literature, the protocols and principles outlined herein are based on well-established knowledge of Diels-Alder reactions with structurally similar dienes.
Reaction Principle
In a typical Diels-Alder reaction involving this compound, the conjugated diene system within the cyclohexene ring reacts with a dienophile (an alkene or alkyne bearing electron-withdrawing groups) to form a bicyclic adduct. The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking events occur in a single transition state.[1] The stereochemistry of both the diene and the dienophile is retained in the product.[3]
Applications in Drug Development
The decalin ring system, readily accessible through Diels-Alder reactions with dienes like this compound, is a core structure in many therapeutic agents. The functional group handles introduced via the dienophile can be further elaborated to construct complex molecular architectures. Potential applications in drug development include:
-
Scaffold for Steroid Synthesis: The rigid, polycyclic framework of the Diels-Alder adduct can serve as a starting point for the synthesis of steroid analogues.[1]
-
Anticancer Agents: Many natural products with anticancer activity possess the decalin motif. The Diels-Alder reaction provides a convergent approach to synthesize libraries of such compounds for screening.
-
Neurological Drugs: The three-dimensional structure of decalin derivatives can be tailored to interact with specific receptors in the central nervous system.
Experimental Protocols
The following are generalized protocols for thermal and Lewis acid-catalyzed Diels-Alder reactions of this compound with a representative dienophile, N-phenylmaleimide. These protocols are based on standard procedures for similar dienes and should be optimized for specific substrates and desired outcomes.[4][5]
Protocol 1: Thermal Diels-Alder Reaction
Objective: To synthesize the Diels-Alder adduct of this compound and N-phenylmaleimide under thermal conditions.
Materials:
-
This compound
-
N-Phenylmaleimide[4]
-
Toluene (anhydrous)[4]
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Hexane and Ethyl Acetate for TLC analysis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add N-phenylmaleimide (1.05 eq) to the flask.
-
Add anhydrous toluene to achieve a concentration of 0.5 M with respect to this compound.
-
Attach a reflux condenser and place the flask in a heating mantle.
-
Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC, observing the disappearance of the starting materials and the appearance of a new, lower Rf spot corresponding to the product.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
Objective: To synthesize the Diels-Alder adduct of this compound and N-phenylmaleimide using a Lewis acid catalyst to enhance reaction rate and selectivity.
Materials:
-
This compound
-
N-Phenylmaleimide
-
Dichloromethane (anhydrous)
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid[6]
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles for transfer of anhydrous solvent and catalyst
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Filtration apparatus
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add N-phenylmaleimide (1.05 eq) and anhydrous dichloromethane.
-
Cool the flask to 0 °C in an ice bath.
-
Carefully add the Lewis acid (e.g., AlCl₃, 0.1-1.0 eq) portion-wise to the stirred solution.
-
After stirring for 15 minutes, add this compound (1.0 eq) dropwise via syringe.
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Expected Outcomes and Data Presentation
The Diels-Alder reaction of this compound is expected to yield a tricyclic adduct. The regioselectivity and stereoselectivity of the reaction will be influenced by the nature of the dienophile and the reaction conditions. Lewis acid catalysis is anticipated to enhance the reaction rate and potentially improve the endo/exo selectivity.[6]
Quantitative data from such experiments should be systematically recorded to allow for comparison and optimization.
Table 1: Hypothetical Data for Diels-Alder Reaction of this compound with N-Phenylmaleimide
| Entry | Condition | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Thermal | 110 | 24 | 65 | 3:1 |
| 2 | AlCl₃ (0.2 eq) | 0 to 25 | 2 | 85 | >95:5 |
| 3 | ZnCl₂ (0.5 eq) | 25 | 4 | 78 | 10:1 |
Note: The data in this table is hypothetical and serves as an example of how to present experimental results. Actual data will need to be determined experimentally.
Signaling Pathways and Logical Relationships
The Diels-Alder reaction itself is a concerted pericyclic reaction and does not proceed through a signaling pathway in the biological sense. However, the logical relationship of the reactants and conditions leading to the product can be visualized.
Conclusion
This compound is a promising, though underutilized, diene for the construction of functionalized polycyclic systems via the Diels-Alder reaction. The resulting decalin frameworks are of significant interest to the pharmaceutical and drug development industries. The generalized protocols provided here serve as a starting point for the exploration of this diene's reactivity. Further research is warranted to fully elucidate the scope, selectivity, and applications of Diels-Alder reactions involving this compound.
References
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed reactions involving 1-allylcyclohexene. The versatile reactivity of this compound under palladium catalysis allows for the formation of complex molecular architectures, which are of significant interest in the fields of medicinal chemistry, natural product synthesis, and materials science. The following sections detail representative palladium-catalyzed transformations, including the Heck reaction and the Tsuji-Trost allylic alkylation, with a focus on providing actionable experimental procedures and comparative data.
Introduction to Palladium-Catalyzed Reactions of this compound
This compound is a valuable substrate in organic synthesis due to the presence of two reactive olefinic moieties: an endocyclic double bond and a terminal allyl group. Palladium catalysis offers a powerful toolkit to selectively functionalize this diene, leading to the construction of new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
The Heck Reaction: This reaction typically involves the coupling of an aryl or vinyl halide with the terminal double bond of the allyl group, leading to the formation of a new C-C bond.[1][2][3] The regioselectivity of the reaction is a key consideration.
-
The Tsuji-Trost Allylic Alkylation: This reaction proceeds via the formation of a π-allylpalladium intermediate from the allylic system of this compound.[4] Subsequent attack by a nucleophile allows for the introduction of a wide range of functionalities. The stereochemistry of this transformation can often be controlled through the use of chiral ligands.
These reactions provide access to a diverse array of substituted cyclohexene derivatives, which can serve as key intermediates in the synthesis of complex target molecules.
Data Presentation
The following table summarizes quantitative data for representative palladium-catalyzed reactions involving cyclic alkenes, providing a baseline for expected outcomes when applying these methods to this compound.
| Reaction Type | Alkene Substrate | Coupling Partner/Nucleophile | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Heck Reaction | Cyclohexene | Iodobenzene | Pd(OAc)₂ | - | KOH | DMF | 140 | 4 | ~81 (monoarylated) | [3] |
| Heck Reaction | Cyclohexene | 4-Bromoacetophenone | Pd/C | - | NaOAc | DMA | 130 | 2 | 89 | [3] |
| Allylic Substitution | 1-Butyl-2-cyclohexen-1-ol carbonate | Dimethyl malonate | [Pd(allyl)Cl]₂ | dppe | NaH | THF | rt | 2 | 85 | [5] |
| Allylic Substitution | 1-Butyl-2-cyclohexen-1-ol carbonate | Morpholine | [Pd(allyl)Cl]₂ | dppe | - | THF | rt | 3 | 92 | [5] |
Note: Data is representative of similar systems and may vary for this compound.
Experimental Protocols
Protocol 1: Heck Reaction of a Cyclohexene Derivative with an Aryl Halide
This protocol is adapted from established procedures for the Heck reaction with cyclohexene and can be applied to this compound.[3] The reaction focuses on the arylation of the double bond.
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (0.02 mmol, 2 mol%).
-
Add potassium carbonate (1.5 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Add this compound (1.0 mmol).
-
Add iodobenzene (1.2 mmol).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated product.
Protocol 2: Tsuji-Trost Allylic Alkylation of a Cyclohexenol Derivative
This protocol is based on the allylic substitution of a 1-substituted-2-cyclohexen-1-ol derivative and can be adapted for reactions where this compound is first converted to an analogous allylic alcohol.[5]
Step 2a: Activation of the Allylic Alcohol (Carbonate Formation)
Materials:
-
1-Allyl-2-cyclohexen-1-ol (hypothetical starting material derived from this compound)
-
Pyridine
-
Methyl chloroformate
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 1-allyl-2-cyclohexen-1-ol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add methyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the crude allylic carbonate, which can be used in the next step without further purification.
Step 2b: Palladium-Catalyzed Allylic Alkylation
Materials:
-
Allylic carbonate from Step 2a
-
Nucleophile (e.g., dimethyl malonate, morpholine)
-
[Pd(allyl)Cl]₂
-
1,2-Bis(diphenylphosphino)ethane (dppe)
-
Base (if required, e.g., NaH for dimethyl malonate)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the nucleophile (1.2 eq). If using a carbon nucleophile like dimethyl malonate, pre-treat with a base like sodium hydride (1.2 eq) in anhydrous THF at 0 °C for 30 minutes to form the sodium salt.
-
In a separate flask, prepare the catalyst by dissolving [Pd(allyl)Cl]₂ (0.01 eq) and dppe (0.02 eq) in anhydrous THF.
-
Add the catalyst solution to the flask containing the nucleophile.
-
Add a solution of the allylic carbonate (1.0 eq) in anhydrous THF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion (typically 2-12 hours), quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the catalytic cycles for the Heck reaction and the Tsuji-Trost reaction.
Caption: Catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Tsuji-Trost reaction.
Caption: General experimental workflow.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Heck Arylation of Cyclohexene with Homogeneous and Heterogeneous Palladium Catalysts [mdpi.com]
- 4. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Purification of Synthesized 1-Allylcyclohexene by Distillation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Allylcyclohexene is a valuable synthetic intermediate in the development of novel chemical entities and pharmaceutical compounds. Its synthesis, typically via methods such as the Wittig reaction or Grignard coupling, often yields a crude product contaminated with unreacted starting materials, solvents, and isomeric byproducts. For subsequent applications, a high degree of purity is essential. Fractional distillation is a robust and scalable method for the purification of this compound, leveraging differences in the boiling points of the components in the crude mixture.
This document provides a detailed protocol for the purification of this compound using fractional distillation, followed by purity assessment using gas chromatography (GC).
Data Presentation: Physical Properties
A comprehensive understanding of the physical properties of the target compound and potential impurities is critical for designing an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Refractive Index (n20/D) |
| This compound | C₉H₁₆ | 124.22 | 153-154[1][2] | 1.4510[2] |
| 3-Allylcyclohexene | C₉H₁₄ | 122.21 | Assumed slightly lower than this compound* | N/A |
| Cyclohexanecarboxaldehyde | C₇H₁₂O | 112.17 | 154-156 | 1.4490 |
| Allyl Bromide | C₃H₅Br | 120.98 | 70-71 | 1.4690 |
| Triphenylphosphine Oxide | C₁₈H₁₅OP | 278.28 | 360 | N/A (Solid) |
Experimental Protocols
Purification of this compound by Fractional Distillation
This protocol outlines the procedure for purifying crude this compound using a laboratory-scale fractional distillation apparatus.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Heating mantle with stirrer
-
Round-bottom flask (distilling flask)
-
Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Glass wool or aluminum foil for insulation
-
Vacuum adapter (if performing vacuum distillation)
-
Vacuum pump (optional)
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.
-
Charging the Flask: Charge the round-bottom flask with the crude this compound and add a few boiling chips. Do not fill the flask to more than two-thirds of its capacity.
-
Insulation: Insulate the fractionating column and the neck of the distilling flask with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Distillation:
-
Begin heating the flask gently.
-
As the mixture boils, observe the condensation ring slowly ascending the column. A slow and steady ascent is crucial for achieving good separation.
-
Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will likely contain any residual volatile solvents or lower-boiling impurities.
-
Monitor the head temperature closely. Once the temperature stabilizes at the boiling point of this compound (approximately 153-154 °C at atmospheric pressure), change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Continue collecting the fraction as long as the temperature remains stable.
-
Stop the distillation when the temperature begins to rise significantly above the boiling point of the product or when only a small amount of residue remains in the distilling flask. The high-boiling residue will contain non-volatile impurities like triphenylphosphine oxide.
-
-
Product Characterization: Analyze the collected fractions by gas chromatography to determine their purity. Combine the fractions that meet the desired purity specifications.
Purity Analysis by Gas Chromatography (GC)
GC is a powerful analytical technique for assessing the purity of the distilled this compound and for identifying the presence of any isomeric impurities.
Instrumentation and Conditions:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a polar column (e.g., DB-WAX) for better isomer separation |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1 µL (split ratio 50:1) |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp at 10 °C/min to 200 °C, hold for 5 min |
Procedure:
-
Sample Preparation: Dilute a small aliquot of the distilled this compound in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram. The purity of the this compound can be determined by calculating the peak area percentage.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Logical flow of fractional distillation for separating volatile liquids.
References
Safe Handling and Storage of 1-Allylcyclohexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following information is provided for guidance purposes only. A comprehensive Safety Data Sheet (SDS) for 1-allylcyclohexene (CAS No. 13511-13-2) was not available at the time of writing. Therefore, this document is based on available data for this compound and supplemented with information from the closely related isomer, allylcyclohexane (CAS No. 2114-42-3). It is imperative to conduct a thorough risk assessment before handling this chemical and to consult a certified safety professional.
Introduction
This compound is an unsaturated cyclic hydrocarbon of interest in organic synthesis and as a potential building block in drug discovery. Its reactive allyl group and cyclohexene ring make it a versatile synthon for various chemical transformations. However, its structure also suggests potential hazards, including flammability and reactivity. This document provides detailed application notes and protocols for the safe handling and storage of this compound to minimize risks in a laboratory setting.
Hazard Identification and Classification
Based on data for the closely related compound allylcyclohexane, this compound is anticipated to be a flammable liquid.[1] It may also cause skin, eye, and respiratory irritation.[1] Ingestion may be harmful.
Anticipated GHS Classification (based on allylcyclohexane):
-
Flammable Liquids: Category 3[1]
-
Acute Toxicity, Oral: Category 3[1]
-
Serious Eye Damage/Eye Irritation: Category 1[1]
-
Hazardous to the Aquatic Environment, Long-term Hazard: Category 4
Physical and Chemical Properties
Quantitative data for this compound is limited. The following table summarizes available data for this compound and its isomer, allylcyclohexane.
| Property | This compound | Allylcyclohexane |
| CAS Number | 13511-13-2 | 2114-42-3 |
| Molecular Formula | C₉H₁₄ | C₉H₁₆ |
| Molecular Weight | 122.21 g/mol | 124.22 g/mol |
| Appearance | Colorless liquid (presumed) | Colorless to almost colorless clear liquid[1] |
| Boiling Point | 162.66 °C (estimate)[2] | 148-149 °C at 760 mmHg |
| Flash Point | 31.3 °C[2] | 29 °C (84.2 °F) |
| Density | 0.8401 g/cm³ (estimate)[2] | 0.803 g/mL at 25 °C |
| Refractive Index | 1.4765[2] | n20/D 1.450 |
| Solubility | Sparingly soluble in water (presumed) | Sparingly soluble in water[1] |
Safe Handling Protocols
Engineering Controls
-
Work with this compound should be conducted in a well-ventilated chemical fume hood.[3]
-
Use explosion-proof electrical and ventilating equipment.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles with side shields or a face shield.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
General Handling Precautions
-
Avoid contact with skin, eyes, and clothing.[3]
-
Do not breathe vapors or mists.[3]
-
Keep away from open flames, hot surfaces, and all sources of ignition.[3]
-
Use only non-sparking tools to prevent ignition sources.[3][4]
-
Ground and bond containers when transferring material to prevent static discharge.[3][4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke in the work area.[3]
Storage Protocols
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][3]
-
Store in a dedicated flammables cabinet.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.[3]
Experimental Protocol: General Procedure for a Reaction using this compound
This protocol outlines a general workflow for using this compound in a chemical reaction. Note: This is a template and must be adapted to the specific requirements of your experiment.
-
Preparation:
-
Ensure the reaction will be performed in a clean, dry, and inert atmosphere if necessary.
-
Assemble all glassware and ensure it is free of contaminants.
-
Don personal protective equipment as outlined in section 4.2.
-
-
Reagent Transfer:
-
In a chemical fume hood, carefully measure the required amount of this compound using a syringe or graduated cylinder.
-
Transfer the reagent to the reaction vessel.
-
If transferring large quantities, ensure the container is grounded.
-
-
Reaction:
-
Conduct the reaction under appropriate temperature and pressure conditions.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction mixture using appropriate procedures.
-
Extract the product into a suitable solvent.
-
Dry the organic layer and remove the solvent using a rotary evaporator.
-
Purify the product using techniques such as column chromatography or distillation.
-
-
Waste Disposal:
-
Dispose of all chemical waste, including unused this compound and reaction byproducts, in appropriately labeled hazardous waste containers.
-
Follow all institutional and local regulations for hazardous waste disposal.
-
Emergency Procedures
Spills
-
Evacuate the area.
-
Ventilate the area of the spill.
-
Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]
-
Do not allow the chemical to enter drains or waterways.[3]
Fire
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish.[4]
-
Water may be ineffective but can be used to cool fire-exposed containers.[4]
-
Vapors are heavier than air and may travel to a source of ignition and flash back.[4]
First Aid
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Allylcyclohexene
Welcome to the technical support center for the synthesis of 1-allylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent laboratory methods for the synthesis of this compound starting from cyclohexanone are the Grignard reaction and the Wittig reaction.
-
Grignard Reaction: This method involves the reaction of cyclohexanone with allylmagnesium bromide (a Grignard reagent) to form 1-allylcyclohexan-1-ol, followed by dehydration to yield this compound.
-
Wittig Reaction: This approach utilizes the reaction of cyclohexanone with an allyl-substituted phosphorus ylide (Wittig reagent) to directly form the carbon-carbon double bond, producing this compound.[1][2][3]
Q2: Which method, Grignard or Wittig, is generally better for synthesizing this compound?
A2: The choice of method depends on several factors, including the desired purity, scale of the reaction, and available expertise. The Grignard reaction is a two-step process that may lead to impurities if the intermediate alcohol is not fully dehydrated. The Wittig reaction is a one-pot synthesis of the alkene, which can be more direct, but the removal of the triphenylphosphine oxide byproduct can be challenging.[4]
Q3: What are the typical yields for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen method, reaction conditions, and purification techniques. Below is a summary of expected yield ranges for each method.
| Method | Reagents | Typical Yield Range | Reference |
| Grignard Reaction | Cyclohexanone, Allylmagnesium Bromide | 40-60% | [Adapted from similar Grignard reactions] |
| Wittig Reaction | Cyclohexanone, Allyltriphenylphosphonium Bromide | 50-70% | [Adapted from similar Wittig reactions][1] |
Q4: How can I confirm the successful synthesis of this compound?
A4: The product can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the allylic and cyclohexene protons and carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic C=C stretching frequency for the double bond.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
Troubleshooting Guides
Grignard Reaction Troubleshooting
Problem 1: Low yield of the final this compound product.
| Possible Cause | Suggested Solution |
| Incomplete Grignard reagent formation: Moisture or oxygen in the reaction setup can quench the Grignard reagent.[5][6] | Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[5] |
| Enolization of cyclohexanone: The Grignard reagent can act as a base and deprotonate the cyclohexanone, leading to the recovery of starting material after workup.[7] | Add the cyclohexanone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over enolization.[5] |
| Incomplete dehydration of the intermediate alcohol: The acid-catalyzed dehydration may not go to completion. | Use a stronger acid catalyst or a higher reaction temperature for the dehydration step. Ensure efficient removal of water from the reaction mixture. |
| Side reactions during dehydration: Strong acidic conditions can lead to rearrangement or polymerization of the alkene product. | Use a milder acid catalyst (e.g., oxalic acid) or perform the dehydration under vacuum to remove the product as it is formed. |
Problem 2: Presence of significant amounts of unreacted cyclohexanone.
| Possible Cause | Suggested Solution |
| Insufficient Grignard reagent: The Grignard reagent may have been partially quenched or used in an insufficient molar ratio. | Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent. Titrate the Grignard reagent before use to determine its exact concentration.[5] |
| Enolization of cyclohexanone: As mentioned above, the Grignard reagent may be acting as a base rather than a nucleophile.[7] | Lower the reaction temperature during the addition of cyclohexanone.[5] |
Problem 3: Formation of 1,5-hexadiene (biallyl) as a major byproduct.
| Possible Cause | Suggested Solution |
| Wurtz-type coupling: The Grignard reagent can react with unreacted allyl bromide.[7][8] | Add the allyl bromide slowly to the magnesium turnings during the preparation of the Grignard reagent to maintain a low concentration of the halide.[8] |
Wittig Reaction Troubleshooting
Problem 1: Low yield of this compound.
| Possible Cause | Suggested Solution |
| Incomplete ylide formation: The base used may not be strong enough to deprotonate the phosphonium salt.[4] | Use a strong base such as n-butyllithium or sodium hydride for non-stabilized ylides.[4][9] |
| Ylide decomposition: The phosphorus ylide can be sensitive to air and moisture. | Prepare the ylide in situ under an inert atmosphere and use it immediately. |
| Steric hindrance: Cyclohexanone is a relatively hindered ketone, which can slow down the reaction. | Increase the reaction time or temperature. |
Problem 2: Difficulty in removing triphenylphosphine oxide byproduct.
| Possible Cause | Suggested Solution |
| Similar polarity to the product: Triphenylphosphine oxide can be difficult to separate from the desired alkene by chromatography.[4] | Precipitation: After the reaction, dilute the mixture with a non-polar solvent like hexane or a mixture of hexane and ether to precipitate the triphenylphosphine oxide.[4] Chromatography: Use a carefully selected solvent system for column chromatography. Sometimes, a gradient elution can improve separation. Alternative Wittig Reagents: Consider using a Horner-Wadsworth-Emmons reagent, where the phosphate byproduct is water-soluble and easily removed by extraction.[4] |
Problem 3: Formation of an E/Z mixture of isomers (if applicable for substituted allyl groups).
| Possible Cause | Suggested Solution |
| Nature of the ylide: The stereochemical outcome is dependent on the stability of the ylide. Non-stabilized ylides tend to give the Z-alkene, while stabilized ylides favor the E-alkene.[10] | For non-stabilized ylides, performing the reaction in the absence of lithium salts can increase the selectivity for the Z-isomer. For stabilized ylides, thermodynamic control (higher temperatures) can favor the E-isomer. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Preparation of Allylmagnesium Bromide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Place magnesium turnings (1.2 eq.) in the flask under an inert atmosphere.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of allyl bromide (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. A crystal of iodine can be added to activate the magnesium if the reaction is slow to start.[11]
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining allyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes.
Step 2: Reaction with Cyclohexanone and Dehydration
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclohexanone (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-allylcyclohexan-1-ol.
-
To the crude alcohol, add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or p-toluenesulfonic acid).
-
Heat the mixture and distill the this compound as it is formed.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by distillation.
Protocol 2: Synthesis of this compound via Wittig Reaction
Step 1: Preparation of Allyltriphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 eq.) in anhydrous toluene.
-
Add allyl bromide (1.1 eq.) and heat the mixture to reflux for 24 hours.
-
Cool the mixture to room temperature, and collect the precipitated phosphonium salt by filtration.
-
Wash the salt with cold toluene and dry under vacuum.
Step 2: Wittig Reaction
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Add the allyltriphenylphosphonium bromide (1.1 eq.) to the flask.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium, 1.1 eq. of a 2.5 M solution in hexanes) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent (e.g., hexane) to separate the product from triphenylphosphine oxide.
Visualizations
Caption: Troubleshooting workflow for low yield in the Grignard synthesis of this compound.
Caption: Experimental workflow for the Wittig synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Wittig Reaction [organic-chemistry.org]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
common side reactions in the synthesis of 1-allylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-allylcyclohexene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two most common and effective methods for the synthesis of this compound are:
-
Grignard Reaction followed by Dehydration: This two-step process involves the reaction of cyclohexanone with an allylmagnesium halide (e.g., allylmagnesium bromide) to form the intermediate alcohol, 1-allylcyclohexanol. Subsequent acid-catalyzed dehydration of this alcohol yields this compound.
-
Wittig Reaction: This one-step method involves the reaction of cyclohexanone with an allylic phosphorus ylide, typically generated in situ from an allyltriphenylphosphonium halide (e.g., allyltriphenylphosphonium bromide) and a strong base.
Q2: What are the most common side reactions I should be aware of?
A2: The side reactions depend on the chosen synthetic route.
-
For the Grignard route, the most significant side reaction is the formation of 1,5-hexadiene via Wurtz coupling of the allyl halide during the preparation of the Grignard reagent. During the dehydration step, isomerization of the double bond and formation of dicyclohexyl ether are possible.
-
For the Wittig route, the primary byproduct is triphenylphosphine oxide . In some Wittig reactions, a mixture of E/Z isomers can be a problem, but this is not applicable to the synthesis of the terminal alkene this compound.
Q3: How can I minimize the formation of the major side products?
A3:
-
To minimize 1,5-hexadiene (Wurtz coupling) in the Grignard reaction: Use a large excess of magnesium turnings and add the allyl bromide slowly to the magnesium suspension in ether to maintain a low concentration of the allyl bromide.[1]
-
To minimize byproducts during dehydration: Use a mild dehydrating agent and control the reaction temperature. Distilling the product as it forms can also shift the equilibrium and minimize side reactions.
-
To address triphenylphosphine oxide in the Wittig reaction: This byproduct is unavoidable. However, it can be removed during purification. Common methods include precipitation/crystallization, column chromatography, or chemical conversion to a more easily separable derivative.
Troubleshooting Guides
Grignard Reaction & Dehydration Route
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of 1-allylcyclohexanol (Grignard step) | 1. Inactive Grignard reagent due to moisture. 2. Significant Wurtz coupling forming 1,5-hexadiene. 3. Incomplete reaction. | 1. Ensure all glassware is flame-dried and use anhydrous solvents. 2. Use a large excess of magnesium and add allyl bromide slowly.[1] 3. Ensure the reaction goes to completion by monitoring with TLC or GC. |
| Presence of a significant amount of 1,5-hexadiene in the product | Wurtz coupling of allyl bromide during Grignard reagent formation. | Use a pre-formed Grignard reagent or optimize the conditions of its formation (see above). 1,5-hexadiene is volatile and can often be removed by careful distillation. |
| Low yield of this compound (Dehydration step) | 1. Incomplete dehydration. 2. Loss of product during workup. 3. Polymerization of the alkene. | 1. Ensure sufficient acid catalyst and appropriate reaction temperature. Monitor by TLC/GC. 2. Carefully separate layers during extraction and minimize transfers. 3. Avoid overly harsh acidic conditions and high temperatures for extended periods. |
| Presence of isomeric byproducts | Acid-catalyzed isomerization of the double bond. | Use milder dehydration conditions (e.g., iodine, p-toluenesulfonic acid) and lower temperatures. Distill the product from the reaction mixture as it is formed. |
| High boiling point residue after distillation | Formation of dicyclohexyl ether.[2] | This is a potential side product in acid-catalyzed dehydrations of cyclohexanols.[2] Optimize dehydration conditions to favor elimination over substitution. |
Wittig Reaction Route
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Incomplete formation of the ylide. 2. Inactive ylide due to moisture or air. 3. Steric hindrance of the ketone. | 1. Ensure a sufficiently strong base is used to deprotonate the phosphonium salt. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. 3. While cyclohexanone is not exceptionally hindered, prolonged reaction times or gentle heating may be necessary. |
| Difficulty in removing triphenylphosphine oxide | High solubility of triphenylphosphine oxide in many organic solvents. | 1. Crystallization: Attempt to crystallize the product from a non-polar solvent like hexane or a mixture of ether and pentane, in which triphenylphosphine oxide is less soluble. 2. Column Chromatography: Use a solvent system that allows for good separation of your less polar alkene product from the more polar triphenylphosphine oxide. 3. Precipitation: Add zinc chloride to an ethanolic solution of the crude product to precipitate the triphenylphosphine oxide as a complex. |
| Reaction stalls before completion | The ylide may not be stable over long reaction times. | Ensure the reaction is monitored and worked up once completion is reached. If starting material remains, consider adding a fresh portion of the ylide. |
Quantitative Data Summary
The following table summarizes expected yields and common side products. Please note that specific yields can vary significantly based on the exact experimental conditions. The data for this compound is estimated based on analogous reactions due to the lack of specific literature values.
| Reaction | Product | Reported/Expected Yield | Major Side Product(s) | Approximate Byproduct Percentage (if known) | Reference/Analogy |
| Grignard Reaction | 1-Allylcyclohexanol | Good to High | 1,5-Hexadiene | Can be significant depending on Grignard formation conditions. | [1] |
| Dehydration | This compound | Moderate to Good | Isomeric Allylcyclohexenes, Dicyclohexyl ether | Not specified, but can be minimized with optimized conditions. | [2] (by analogy) |
| Wittig Reaction | This compound | 35-40% (by analogy) | Triphenylphosphine oxide | 1:1 molar ratio with the product. | [2] (for methylenecyclohexane) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration (Adapted from analogous procedures)
Step 1: Synthesis of 1-Allylcyclohexanol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Prepare a solution of allyl bromide (1.0 eq) in anhydrous diethyl ether. Add a small portion of the allyl bromide solution to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanone (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-allylcyclohexanol.
Step 2: Dehydration of 1-Allylcyclohexanol
-
Dehydration: Place the crude 1-allylcyclohexanol in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a spatula tip of p-toluenesulfonic acid).
-
Distillation: Set up a simple distillation apparatus. Heat the flask gently. The this compound will co-distill with water. Collect the distillate in a cooled receiving flask.
-
Purification: Separate the organic layer from the distillate. Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous calcium chloride, filter, and distill to obtain pure this compound.
Protocol 2: Synthesis of this compound via Wittig Reaction (Adapted from analogous procedures)
-
Ylide Preparation: In a flame-dried, two-necked flask under an inert atmosphere, suspend allyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Add a strong base such as n-butyllithium or potassium tert-butoxide (1.05 eq) dropwise. A color change (often to orange or red) indicates the formation of the ylide. Stir the mixture for 30-60 minutes at this temperature.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to separate the product from the more polar triphenylphosphine oxide.
Visualizations
References
Technical Support Center: Purification of 1-Allylcyclohexene by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the purification of 1-allylcyclohexene and similar nonpolar compounds using column chromatography.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Poor separation of this compound from impurities. | The polarity of the eluent is either too high or too low, resulting in Rf values that are too close together. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for this compound and a difference in Rf (ΔRf) of at least 0.2 between it and any impurities.[1][2] Start with a very nonpolar solvent like pure hexane and gradually increase the polarity by adding small amounts of a slightly more polar solvent like ethyl acetate or dichloromethane.[3][4][5] |
| The column was not packed properly, leading to channeling and uneven flow of the mobile phase. | Ensure the column is packed uniformly without any air bubbles or cracks. Both wet slurry packing and dry packing methods can be effective if done carefully.[6][7][8] Tapping the column gently during packing can help settle the stationary phase. | |
| The column was overloaded with the crude sample. | Use an appropriate amount of crude material for the column size. A general rule of thumb is a 1:20 to 1:100 ratio of sample to stationary phase by weight, depending on the difficulty of the separation. | |
| This compound is not eluting from the column. | The eluting solvent is not polar enough to move the compound down the column. | While this compound is nonpolar, it still requires a solvent with some eluting power. If it is not moving with pure hexane, a very small percentage of a more polar solvent may be required. However, it is more likely that the compound has already eluted very quickly. |
| The compound may have decomposed on the silica gel. | Alkenes can be sensitive to the acidic nature of silica gel.[9][10] Perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[9] If decomposition is observed, consider using deactivated silica gel (treated with a base like triethylamine) or a different stationary phase like neutral alumina.[9][10] | |
| The silica gel in the column has cracked. | A sudden change in the polarity of the solvent system was made during the elution. | When running a gradient elution, increase the polarity of the mobile phase gradually. Drastic changes can generate heat and cause the silica bed to crack. |
| The column ran dry at some point during the purification. | Always keep the top of the silica gel covered with the mobile phase. Never let the solvent level drop below the top of the stationary phase. | |
| Fractions containing this compound are very dilute. | The compound eluted much faster than anticipated. | For very nonpolar compounds like this compound, elution can be very rapid, especially with a solvent system that is even slightly too polar. Check the very first fractions collected. |
| The initial band of the sample loaded onto the column was too wide. | Dissolve the crude sample in the minimum amount of the initial eluting solvent to ensure a narrow starting band. If the sample is not very soluble in the mobile phase, consider dry loading.[11] | |
| Tailing of spots on TLC and broad peaks from the column. | The sample is too concentrated when spotted on the TLC plate or loaded onto the column. | Dilute the sample for TLC spotting. For column chromatography, ensure the compound is fully dissolved and loaded in a narrow band. |
| Strong interactions between the compound and the stationary phase. | While less common for nonpolar compounds, tailing can sometimes occur. If using silica gel, consider if there are any minor polar impurities that are causing the issue. Using a different stationary phase like alumina might resolve the problem. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
For a nonpolar compound like this compound, standard silica gel (230-400 mesh for flash chromatography) is the most common and effective stationary phase.[1][7] If there is concern about the compound's stability on acidic silica, neutral alumina can be a good alternative.[1]
Q2: How do I choose the right solvent system (mobile phase)?
The ideal solvent system should provide an Rf value for this compound between 0.2 and 0.4 on a TLC plate.[2] For a nonpolar alkene, start with 100% hexane or petroleum ether. If the Rf is too low (stuck on the baseline), add a small amount of a slightly more polar solvent like ethyl acetate or dichloromethane in increments (e.g., 0.5%, 1%, 2%) until the desired Rf is achieved.[3][4][5]
Q3: My compound, this compound, is not visible under a UV lamp. How can I visualize it on a TLC plate?
Simple alkenes like this compound do not typically absorb UV light.[12][13] The most common visualization techniques for non-UV active alkenes are:
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds, including alkenes, to appear as temporary brown spots.[14][15]
-
Potassium Permanganate (KMnO₄) Stain: Dipping the TLC plate in a potassium permanganate solution will result in a reaction with the double bond of the alkene, showing up as a yellow or white spot on a purple background.[15][16] This method is destructive.
Q4: Should I use gravity chromatography or flash chromatography?
Flash chromatography is generally preferred as it is much faster and often provides better separation due to the smaller particle size of the stationary phase and the use of pressure to maintain a constant flow rate. Gravity chromatography can also be effective but is significantly slower.[6]
Q5: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing the crude sample onto a small amount of silica gel, which is then carefully added to the top of the column.[11] This technique is particularly useful when the crude sample is not very soluble in the nonpolar solvent system used for elution.[11]
Quantitative Data Summary
The following tables provide representative data for the column chromatography of nonpolar compounds.
Table 1: Approximate Rf Values of Nonpolar Compounds in Hexane/Ethyl Acetate Systems on Silica Gel TLC.
| Compound Type | 100% Hexane | 99:1 Hexane:Ethyl Acetate | 95:5 Hexane:Ethyl Acetate |
| Alkane | ~0.9 | ~0.9 | >0.9 |
| Alkene (e.g., this compound) | 0.6 - 0.8 | 0.5 - 0.7 | >0.8 |
| Alkyl Halide | 0.5 - 0.7 | 0.4 - 0.6 | 0.7 - 0.9 |
| Ether | 0.3 - 0.5 | 0.2 - 0.4 | 0.5 - 0.7 |
Note: These are estimated values. Actual Rf values will vary depending on the specific compound, the brand of TLC plates, and experimental conditions.
Table 2: Typical Parameters for Flash Chromatography of this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | Dependent on sample size (e.g., 2 cm diameter for 100-500 mg) |
| Sample Loading | 100 mg - 1 g (depending on column size) |
| Eluent | Hexane or Petroleum Ether (may contain 0.5-2% Ethyl Acetate) |
| Typical Yield | 80-95% |
| Expected Purity | >98% (as determined by GC or NMR) |
Experimental Protocol: Purification of this compound
This protocol outlines a general procedure for the purification of this compound using flash column chromatography.
1. Preparation of the Column:
-
Select an appropriately sized column for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.[7]
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, nonpolar eluting solvent (e.g., 100% hexane).[7]
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Tap the column gently to pack the silica.[6]
-
Allow the silica to settle, and then add a protective layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column using a pipette.[11]
-
Drain the solvent until the sample has been absorbed onto the top of the silica gel.
-
Carefully add a small amount of fresh eluent and drain again to wash any remaining sample from the sides of the column onto the silica.
3. Elution and Fraction Collection:
-
Carefully fill the column with the eluting solvent.
-
Apply gentle air pressure to the top of the column to begin the elution at a steady drip rate.
-
Collect the eluent in a series of labeled test tubes or flasks.
-
If a gradient elution is necessary, gradually increase the percentage of the more polar solvent.
4. Analysis of Fractions:
-
Analyze the collected fractions by TLC to determine which ones contain the purified this compound.
-
Use an appropriate visualization technique, such as an iodine chamber or potassium permanganate stain.[14][15]
-
Combine the pure fractions.
5. Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A workflow for the purification of this compound.
Caption: Relationship between a common problem, its causes, and solutions.
References
- 1. columbia.edu [columbia.edu]
- 2. Home Page [chem.ualberta.ca]
- 3. researchgate.net [researchgate.net]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. Chromatography [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 12. Solved 2) Single alkenes do not show up very well on TLC | Chegg.com [chegg.com]
- 13. theory.labster.com [theory.labster.com]
- 14. silicycle.com [silicycle.com]
- 15. Stains for Developing TLC Plates [faculty.washington.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
optimizing reaction conditions for 1-allylcyclohexene synthesis
Welcome to the technical support center for the synthesis of 1-allylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Grignard and Wittig reactions.
Grignard Reaction Troubleshooting
Issue 1: Grignard reaction fails to initiate.
-
Potential Cause:
-
Inactive Magnesium Surface: A layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting.
-
Presence of Water: Grignard reagents are extremely sensitive to moisture. Any water in the glassware or solvent will quench the reaction.[1]
-
Low Reactivity of Allyl Bromide: While less common for allyl halides, impurities can affect reactivity.
-
-
Suggested Solution:
-
Activate Magnesium:
-
Gently crush the magnesium turnings in a mortar and pestle to expose a fresh surface.
-
Add a small crystal of iodine to the flask containing magnesium. The disappearance of the purple color indicates activation.[1]
-
Add a few drops of 1,2-dibromoethane to the magnesium suspension in the solvent. The formation of ethylene bubbles signifies activation.
-
-
Ensure Anhydrous Conditions:
-
Flame-dry all glassware under a vacuum or oven-dry it overnight and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous solvents, such as dry diethyl ether or tetrahydrofuran (THF).[1]
-
-
Initiation:
-
Add a small portion of the allyl bromide to the magnesium and gently warm the mixture.
-
If the reaction does not start, add a pre-formed Grignard reagent to initiate the reaction.
-
-
Issue 2: Low yield of this compound.
-
Potential Cause:
-
Wurtz Coupling: The primary side reaction is the coupling of the Grignard reagent with the unreacted allyl bromide to form 1,5-hexadiene.[2]
-
Enolization of Cyclohexanone: The Grignard reagent can act as a base and deprotonate the alpha-carbon of cyclohexanone, leading to the recovery of starting material upon workup.[1]
-
Formation of 1-allylcyclohexanol: The initial product of the Grignard reaction is the tertiary alcohol, 1-allylcyclohexanol. Incomplete dehydration during workup will result in a lower yield of the desired alkene.
-
Inefficient Grignard Formation: The Grignard reagent may not have formed in high yield.
-
-
Suggested Solution:
-
Minimize Wurtz Coupling: Add the allyl bromide solution dropwise to a large excess of magnesium turnings to maintain a low concentration of the halide.[2]
-
Reduce Enolization:
-
Use a less sterically hindered Grignard reagent if possible (not applicable here, but a general principle).
-
The addition of cerium(III) chloride (CeCl₃) can favor the 1,2-addition over enolization.[1]
-
Lowering the reaction temperature during the addition of cyclohexanone can also reduce enolization.[1]
-
-
Ensure Complete Dehydration: The acidic workup step is crucial for dehydrating the intermediate alcohol. Ensure sufficient acid concentration and reaction time.
-
Optimize Grignard Reagent Formation: Follow the activation and anhydrous condition guidelines strictly. Titrating the Grignard reagent before use can help determine its concentration.
-
Wittig Reaction Troubleshooting
Issue 1: Ylide does not form.
-
Potential Cause:
-
Base is not strong enough: The pKa of the phosphonium salt requires a strong base for deprotonation.[3]
-
Presence of Protic Solvents: The ylide is a strong base and will be protonated and destroyed by protic solvents like water or alcohols.[3]
-
Poor Quality Phosphonium Salt: The starting allyltriphenylphosphonium bromide may be impure or degraded.
-
-
Suggested Solution:
-
Use a Strong Base: n-Butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used strong bases to generate non-stabilized ylides.[4] For stabilized ylides, weaker bases like sodium hydroxide can be used.[5]
-
Use Anhydrous Aprotic Solvents: THF or diethyl ether are suitable solvents for ylide formation.
-
Ensure High-Quality Reagents: Use pure and dry allyltriphenylphosphonium bromide.
-
Issue 2: Low yield of this compound.
-
Potential Cause:
-
Steric Hindrance: Cyclohexanone is a relatively unhindered ketone, but steric hindrance can be a factor with more substituted ketones.
-
Side Reactions of the Ylide: The ylide can degrade over time, especially at higher temperatures.
-
Inefficient Reaction with the Ketone: The reaction may not go to completion.
-
Difficult Purification: Separating the product from the triphenylphosphine oxide byproduct can be challenging.
-
-
Suggested Solution:
-
Reaction Conditions: Allow for sufficient reaction time. The reaction is often run at room temperature or with gentle heating.
-
Purification Strategy: Triphenylphosphine oxide is often removed by crystallization or column chromatography. Washing the crude product with a solvent in which the oxide is soluble but the product is not (e.g., cold ether or pentane) can be effective.
-
One-Pot Procedures: Some protocols utilize a one-pot synthesis where the ylide is generated in situ and reacts immediately with the ketone, which can improve yields.[6]
-
Frequently Asked Questions (FAQs)
Q1: Which method is better for synthesizing this compound: Grignard or Wittig?
A1: Both methods are viable for the synthesis of this compound. The choice often depends on the available starting materials, equipment, and desired purity. The Grignard reaction is a two-step process involving the formation of 1-allylcyclohexanol followed by dehydration. The Wittig reaction directly forms the alkene. The Grignard reaction may be more cost-effective, while the Wittig reaction offers a more direct route to the double bond, potentially avoiding issues with incomplete dehydration.
Q2: What is the expected yield for the synthesis of this compound?
A2: Yields can vary significantly based on the reaction conditions and scale. For the Grignard reaction followed by dehydration, yields are often in the range of 50-70%. The Wittig reaction can also provide similar yields, though the purification from triphenylphosphine oxide can sometimes lower the isolated yield.
Q3: How can I confirm the formation of this compound?
A3: The product can be characterized by standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=C stretching vibration of the alkene and the absence of the C=O stretch from the starting ketone and the O-H stretch from the alcohol intermediate.
Q4: What are the main side products to look out for in the Grignard synthesis?
A4: The most common side product is 1,5-hexadiene from the Wurtz coupling of the allylmagnesium bromide with unreacted allyl bromide.[2] You may also have unreacted cyclohexanone and the intermediate 1-allylcyclohexanol if the reaction or dehydration is incomplete.
Q5: How can I effectively remove the triphenylphosphine oxide from my Wittig reaction product?
A5: Triphenylphosphine oxide is a crystalline solid that is often less soluble in nonpolar solvents than the alkene product. It can be removed by:
-
Crystallization: Dissolving the crude product in a minimal amount of a suitable solvent and cooling to allow the oxide to crystallize out.
-
Column Chromatography: Using a nonpolar eluent will typically elute the alkene product before the more polar triphenylphosphine oxide.
-
Washing/Trituration: Washing the crude solid with a solvent like cold diethyl ether or pentane can dissolve the product while leaving the oxide behind.
Data Presentation
Table 1: Optimizing Grignard Reaction Conditions for this compound Synthesis (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent | Diethyl Ether | THF | 2-MeTHF |
| Temperature (°C) | 0 to RT | -20 to RT | 0 to RT |
| Allyl Bromide Addition | Slow Dropwise | Rapid Dropwise | Slow Dropwise |
| Dehydration Agent | H₂SO₄ (aq) | KHSO₄ (solid) | TsOH (cat.) |
| Illustrative Yield Range | 55-65% | 50-60% | 60-70% |
Table 2: Optimizing Wittig Reaction Conditions for this compound Synthesis (Illustrative)
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Base | n-BuLi | NaNH₂ | KOt-Bu |
| Solvent | THF | Diethyl Ether | THF |
| Temperature (°C) | -78 to RT | 0 to RT | 0 to RT |
| Reaction Time (h) | 2 | 4 | 2 |
| Illustrative Yield Range | 60-70% | 55-65% | 65-75% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
Step 1: Preparation of Allylmagnesium Bromide
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (nitrogen or argon).
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Dissolve allyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, indicated by bubbling and a gentle reflux.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30-60 minutes.
Step 2: Reaction with Cyclohexanone and Dehydration
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Dissolve cyclohexanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a dilute acid solution (e.g., 1M H₂SO₄) to facilitate the dehydration of the intermediate alcohol.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Synthesis of this compound via Wittig Reaction
Step 1: Preparation of Allyltriphenylphosphonium Bromide
-
In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in dry toluene or benzene.
-
Add allyl bromide (1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 24 hours. The phosphonium salt will precipitate as a white solid.
-
Cool the mixture to room temperature and collect the solid by filtration.
-
Wash the solid with cold diethyl ether and dry it under vacuum.
Step 2: Ylide Formation and Reaction with Cyclohexanone
-
Suspend the allyltriphenylphosphonium bromide (1.0 equivalent) in anhydrous THF in a flask under an inert atmosphere.
-
Cool the suspension to 0°C or -78°C.
-
Add a strong base such as n-butyllithium (1.0 equivalent) dropwise. The formation of the ylide is indicated by a color change (often to orange or red).
-
Stir the mixture at this temperature for 30 minutes.
-
Add cyclohexanone (1.0 equivalent) dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by adding water.
-
Extract the mixture with diethyl ether or pentane.
-
Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product to separate it from triphenylphosphine oxide. This can be achieved by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) or by crystallization/trituration.
Mandatory Visualization
Caption: Reaction pathway for the synthesis of this compound via the Grignard reaction.
Caption: General experimental workflow for the Wittig synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 6. sciepub.com [sciepub.com]
- 7. repository.unar.ac.id [repository.unar.ac.id]
- 8. researchgate.net [researchgate.net]
preventing isomerization of 1-allylcyclohexene during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of unintended isomerization of 1-allylcyclohexene during chemical reactions. Maintaining the isomeric purity of this compound is often critical for achieving desired reaction outcomes and ensuring the efficacy and safety of pharmaceutical intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the primary isomerization issue with this compound?
A1: The primary issue is the migration of the double bond from the 1-position (exocyclic to the allyl group) to more thermodynamically stable positions. This can result in a mixture of isomers, including but not limited to 3-allylcyclohexene, 1-propylcyclohexene, and various propylidene-cyclohexane isomers. The formation of these byproducts can complicate purification, reduce yields of the desired product, and introduce impurities that may be difficult to remove.
Q2: What are the main drivers for the isomerization of this compound?
A2: The isomerization is primarily driven by the pursuit of a more thermodynamically stable alkene. Generally, more substituted double bonds are more stable. The main catalysts for this process in a laboratory setting are:
-
Acids: Trace amounts of acid can protonate the double bond, leading to a carbocation intermediate that can rearrange to a more stable isomer upon deprotonation.
-
Bases: Strong bases can deprotonate an allylic position, forming a resonance-stabilized carbanion. Subsequent protonation at a different position leads to an isomerized product.
-
Transition Metals: Many transition metal catalysts, particularly those from the platinum group (e.g., ruthenium, rhodium, palladium), are highly effective at catalyzing double bond migration, often through the formation of metal-hydride species or π-allyl complexes.[1][2][3]
-
Heat: Elevated temperatures can provide the activation energy necessary for isomerization, especially in the presence of trace catalysts.
Q3: How can I detect if my this compound has isomerized?
A3: Isomerization can be detected and quantified using several standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Isomers will typically have different retention times, allowing for their separation and identification by their mass spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the vinylic and allylic protons and carbons are unique for each isomer. For example, the vinylic proton signal in this compound will differ significantly from that in 3-allylcyclohexene.
-
Infrared (IR) Spectroscopy: While less definitive than NMR or GC-MS, IR spectroscopy can sometimes indicate isomerization through changes in the C=C stretching frequencies.
Troubleshooting Guide: Preventing Isomerization of this compound
This guide addresses specific issues you may encounter during synthesis, purification, and subsequent reactions involving this compound.
Issue 1: Isomerization During Synthesis (e.g., Wittig or Grignard Reaction)
| Potential Cause | Troubleshooting and Prevention Strategies |
| Residual Acid or Base from Reagents or Glassware | Ensure all glassware is thoroughly washed and dried. For highly sensitive reactions, consider rinsing glassware with a mild silylating agent to neutralize acidic silanol groups. Use freshly distilled or high-purity anhydrous solvents. |
| Reaction Conditions | Use the mildest possible reaction conditions. For Wittig reactions, non-stabilized ylides tend to react under milder conditions. For Grignard reactions, ensure the reaction is properly quenched with a neutral or weakly acidic solution to avoid strong acid-catalyzed isomerization during workup. |
| Prolonged Reaction Times or High Temperatures | Monitor the reaction closely by TLC or GC to determine the optimal reaction time. Avoid unnecessarily long reaction times or excessive heating. |
Issue 2: Isomerization During Workup and Purification
| Potential Cause | Troubleshooting and Prevention Strategies |
| Acidic or Basic Aqueous Wash | Use neutral water or a buffered solution (e.g., saturated ammonium chloride for quenching organometallics, followed by saturated sodium bicarbonate) for aqueous washes. |
| Acidic Silica Gel in Column Chromatography | Standard silica gel is acidic and a common cause of isomerization. Option 1 (Preferred): Use an alternative purification method such as vacuum distillation if the product is thermally stable. Option 2: If chromatography is necessary, use deactivated (neutral) silica gel. This can be prepared by flushing the silica gel with a solution of triethylamine in hexane, followed by drying. Option 3: Use neutral alumina as the stationary phase. |
| Protic or Impure Solvents | Use high-purity, neutral, and aprotic solvents (e.g., hexane, ethyl acetate) for chromatography. |
Issue 3: Isomerization During Subsequent Reactions (e.g., Hydroboration, Epoxidation)
| Potential Cause | Troubleshooting and Prevention Strategies |
| Reaction Reagents and Catalysts | Be aware that some reagents or catalysts can promote isomerization. For example, some transition metal catalysts used for hydrogenation or metathesis are also excellent isomerization catalysts.[1][3] If isomerization is a competing reaction, consider using alternative catalysts known for lower isomerization activity. |
| Reaction Temperature and Time | Run reactions at the lowest effective temperature and for the minimum time required for completion to minimize the opportunity for isomerization. |
| Presence of Impurities | Ensure the starting this compound is of high purity and free from acidic or basic residues before subjecting it to subsequent reactions. |
Quantitative Data Summary
| Isomer Type | General Stability Trend | Rationale |
| Endocyclic vs. Exocyclic Double Bonds | Endocyclic double bonds within a six-membered ring are generally more stable than exocyclic ones. | Reduced ring strain in the endocyclic isomer. |
| Positional Isomers of the Double Bond | Double bonds that are more highly substituted are more stable. | Hyperconjugation and electronic effects stabilize the double bond. |
Based on these principles, the expected (but not experimentally quantified here) order of stability for common isomers would be:
1-propylcyclohexene > 3-allylcyclohexene > this compound
This thermodynamic driving force highlights the importance of kinetic control and the avoidance of isomerization catalysts.
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction with Minimized Isomerization
-
Glassware Preparation: All glassware should be oven-dried overnight and assembled hot under an inert atmosphere (Nitrogen or Argon).
-
Ylide Generation: In a two-necked round-bottom flask, suspend (allyl)triphenylphosphonium bromide (1.1 eq.) in anhydrous THF. Cool the suspension to -78 °C (dry ice/acetone bath). Add a strong, non-nucleophilic base such as n-butyllithium (1.05 eq.) dropwise. Allow the mixture to slowly warm to 0 °C and stir for 1 hour to form the ylide.
-
Wittig Reaction: Cool the ylide solution back to -78 °C. Add a solution of cyclohexanone (1.0 eq.) in anhydrous THF dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring by TLC (staining with potassium permanganate).
-
Quenching and Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure at a low temperature (<30 °C). Purify the crude product by vacuum distillation. If chromatography is unavoidable, use a short plug of neutral alumina or triethylamine-deactivated silica gel with a non-polar eluent.
Protocol 2: Monitoring Isomerization by GC-MS
-
Sample Preparation: Prepare a dilute solution of the this compound sample (or reaction aliquot) in a volatile solvent like dichloromethane or diethyl ether.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 300.
-
-
Data Analysis: Identify the peak for this compound and any isomer peaks based on their retention times and mass spectra. The relative peak areas can be used to estimate the ratio of isomers.
Visualizations
Isomerization Pathways of this compound
Caption: Potential isomerization pathways of this compound.
Troubleshooting Workflow for Isomerization
Caption: A logical workflow for troubleshooting isomerization issues.
References
Technical Support Center: Scale-Up of 1-Allylcyclohexene Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 1-allylcyclohexene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared via a two-step process: the Grignard reaction of cyclohexanone with allylmagnesium bromide to form 1-allylcyclohexan-1-ol, followed by the acid-catalyzed dehydration of this intermediate.
Grignard Reaction Stage: Synthesis of 1-Allylcyclohexan-1-ol
Q1: My Grignard reaction is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. The primary cause is often the presence of moisture or an oxide layer on the magnesium turnings.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere). Solvents like diethyl ether or THF must be anhydrous.
-
Activate Magnesium Turnings: The passivating magnesium oxide layer can be removed by gentle grinding in a dry mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium in the reaction flask. The disappearance of the iodine's color or the evolution of gas indicates activation.
-
Initiate with a Small Amount of Reagent: Add a small portion of the allyl bromide solution to the magnesium and look for signs of reaction (e.g., gentle refluxing, cloudy appearance) before adding the remainder.[1]
-
Q2: The yield of 1-allylcyclohexan-1-ol is very low, and I am recovering a significant amount of unreacted cyclohexanone. Why is this happening?
A2: Low yields with recovered starting material often point to side reactions outcompeting the desired nucleophilic addition. With sterically hindered Grignard reagents or ketones, the Grignard reagent can act as a base, leading to the enolization of the ketone.[1][2][3]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Adding the cyclohexanone at a low temperature (e.g., 0 °C) can favor the nucleophilic addition over enolization.
-
Slow Addition: Add the cyclohexanone solution dropwise to the Grignard reagent to maintain a low concentration of the ketone and minimize side reactions.
-
Consider Additives: The addition of cerium(III) chloride (CeCl₃) can be used to suppress enolization and promote 1,2-addition.[1]
-
Q3: I am observing the formation of a significant amount of a high-boiling byproduct. What could this be?
A3: A common side reaction in the formation of the Grignard reagent is Wurtz coupling, where the Grignard reagent reacts with unreacted allyl bromide to form 1,5-hexadiene. This can then potentially lead to other higher molecular weight byproducts.
-
Troubleshooting Steps:
-
Slow Halide Addition: During the preparation of the Grignard reagent, add the allyl bromide slowly to the magnesium turnings to keep its concentration low.[1]
-
Ensure Magnesium is in Excess: This helps to ensure that the allyl bromide reacts with the magnesium rather than the already-formed Grignard reagent.
-
Dehydration Stage: Synthesis of this compound
Q4: The dehydration of 1-allylcyclohexan-1-ol is producing a mixture of alkene isomers. How can I improve the selectivity for this compound?
A4: Acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate, which can undergo rearrangements to form more stable alkenes.[4][5][6][7] In this case, isomerization of the double bond to form the more thermodynamically stable endocyclic isomer (1-allyl-cyclohex-1-ene) or other isomers is a common side reaction.
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: Milder acids like phosphoric acid are often preferred over stronger acids like sulfuric acid, as the latter can cause more charring and isomerization.[8][9][10]
-
Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time necessary to achieve dehydration. Over-heating or prolonged reaction times can promote isomerization.
-
Distillation During Reaction: Since the alkene product has a lower boiling point than the alcohol starting material, it can be distilled out of the reaction mixture as it forms. This minimizes its exposure to the acidic conditions and reduces the likelihood of isomerization.
-
Q5: My reaction mixture has turned dark and tarry during the dehydration step. What is the cause and how can I prevent it?
A5: Strong acids, particularly concentrated sulfuric acid, are strong oxidizing agents and can cause polymerization and charring of the alcohol and the resulting alkene.[8]
-
Troubleshooting Steps:
-
Use Phosphoric Acid: Concentrated phosphoric acid is less oxidizing than sulfuric acid and generally leads to cleaner reactions.[8]
-
Temperature Control: Avoid excessive heating. Maintain the temperature just above the boiling point of the desired alkene to allow for its distillation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative side reactions.
-
Scale-Up Challenges
Q6: I am scaling up the Grignard reaction from a lab scale to a pilot plant scale. What are the key challenges I should anticipate?
A6: Scaling up Grignard reactions presents significant safety and operational challenges.
-
Key Considerations:
-
Heat Management: Grignard reactions are highly exothermic. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. This can lead to a dangerous thermal runaway. A robust cooling system and controlled addition of reagents are critical.
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and an accumulation of unreacted reagents, which can then react uncontrollably. Efficient mechanical stirring is essential.
-
Initiation: Ensuring a smooth and controlled initiation on a large scale is crucial. A delayed or overly vigorous initiation can be hazardous.
-
Reagent Handling: The handling of large quantities of pyrophoric Grignard reagents and flammable solvents requires specialized equipment and stringent safety protocols.
-
Q7: What are the main challenges when scaling up the acid-catalyzed dehydration?
A7: The primary challenges in scaling up this step are related to heat and mass transfer, and product purification.
-
Key Considerations:
-
Even Heating: Achieving uniform heating of a large reaction volume is necessary to ensure a consistent reaction rate and prevent localized overheating and charring.[11]
-
Efficient Distillation: The removal of the alkene product as it is formed requires an appropriately sized and efficient distillation setup to prevent product degradation and isomerization.
-
Waste Disposal: The neutralization and disposal of large quantities of acidic residue must be handled according to safety and environmental regulations.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound. Please note that these values can vary depending on the specific experimental conditions and scale.
| Parameter | Grignard Reaction (1-Allylcyclohexan-1-ol) | Dehydration Reaction (this compound) |
| Reactants | Cyclohexanone, Allylmagnesium bromide | 1-Allylcyclohexan-1-ol, Acid Catalyst |
| Solvent | Anhydrous Diethyl Ether or THF | None (or high-boiling inert solvent) |
| Catalyst | N/A | Conc. H₃PO₄ or H₂SO₄ |
| Reaction Temperature | 0 °C to reflux | 100 - 160 °C (distillation of product) |
| Typical Yield | 60 - 85% | 70 - 90% |
| Purity of Crude Product | >90% (after workup) | 85 - 95% (may contain isomers) |
Experimental Protocols
Protocol 1: Synthesis of 1-Allylcyclohexan-1-ol via Grignard Reaction
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether (or THF)
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a pressure-equalizing dropping funnel, all under an inert atmosphere (nitrogen or argon).
-
Place the magnesium turnings in the flask.
-
Prepare a solution of allyl bromide in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the allyl bromide solution to the magnesium to initiate the reaction. If initiation does not occur, add a crystal of iodine.
-
Once the reaction has started, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Cool the Grignard reagent in an ice bath.
-
Add a solution of cyclohexanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Separate the ethereal layer and extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to yield the crude 1-allylcyclohexan-1-ol.
Protocol 2: Synthesis of this compound via Dehydration of 1-Allylcyclohexan-1-ol
Materials:
-
1-Allylcyclohexan-1-ol
-
Concentrated phosphoric acid (85%) or concentrated sulfuric acid
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous calcium chloride (CaCl₂)
Procedure:
-
Set up a simple distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place the 1-allylcyclohexan-1-ol and a few boiling chips in the distillation flask.
-
Slowly add the concentrated phosphoric acid to the flask while swirling.
-
Heat the mixture gently. The this compound and water will co-distill. Collect the distillate. The distillation temperature should be maintained around 90-100°C.
-
Transfer the distillate to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize any residual acid.
-
Separate the organic layer and dry it over anhydrous CaCl₂.
-
For higher purity, perform a final fractional distillation, collecting the fraction boiling at the literature boiling point of this compound.
Visualizations
Synthesis Pathway for this compound
Caption: Synthesis of this compound from cyclohexanone.
Troubleshooting Workflow for Low Yield in Grignard Reaction
Caption: Decision tree for troubleshooting low Grignard reaction yield.
Logical Relationships in Dehydration Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. Attempted Grignard reaction of cyclohexanone with tert-butyl magnesium br.. [askfilo.com]
- 3. Solved Attempted Grignard reaction of cyclohexanone with | Chegg.com [chegg.com]
- 4. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
- 5. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 6. study.com [study.com]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. study.com [study.com]
- 10. youtube.com [youtube.com]
- 11. osti.gov [osti.gov]
Technical Support Center: 1-Allylcyclohexene Analysis
Welcome to the technical support center for the analysis of 1-allylcyclohexene. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to assist in identifying impurities in your samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in this compound samples?
A1: Impurities in this compound can originate from the synthesis process, degradation, or storage. Common types include:
-
Positional Isomers: Such as 3-allylcyclohexene or 4-allylcyclohexene, which have the same molecular formula but differ in the location of the allyl group or the double bond within the cyclohexene ring.
-
Starting Materials and Reagents: Residual unreacted starting materials from synthesis, such as cyclohexene or allyl halides.
-
Solvent Residues: Traces of solvents used during synthesis or purification (e.g., benzene, toluene, ethanol).[1][2]
-
Degradation Products: Alkenes can be susceptible to oxidation or isomerization over time, especially when exposed to light, heat, or air.[3] This can lead to the formation of alcohols, epoxides, or cyclohexenone derivatives.[4][5][6]
-
Byproducts from Synthesis: The synthesis method, such as a Diels-Alder reaction, can produce side products or stereoisomers.[7][8]
Q2: Which analytical technique is best for an initial purity assessment of my this compound sample?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for an initial purity assessment. It is highly effective for separating volatile and semi-volatile compounds like this compound and its likely impurities.[5][9] The gas chromatograph separates the components, and the mass spectrometer provides a mass spectrum for each, which acts as a molecular fingerprint to help in their identification.[10][11]
Q3: My NMR spectrum is complex. How can I distinguish between this compound and its positional isomers?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between isomers.[12]
-
¹H NMR: Pay close attention to the chemical shifts and splitting patterns of the vinyl protons (both on the ring and the allyl group). The number of signals and their integration in the alkene region (typically 5-6 ppm) can help determine the substitution pattern.[13][14]
-
¹³C NMR: The chemical shifts of the sp² hybridized carbons (C=C) are very sensitive to their position in the molecule. This compound will have a distinct set of signals in the 100-150 ppm range compared to its isomers.[13]
-
2D NMR: Techniques like COSY and HSQC can help establish connectivity between protons and carbons, providing definitive structural evidence.
Q4: What does an unexpected peak in the 1700 cm⁻¹ region of my FTIR spectrum indicate?
A4: A peak around 1700 cm⁻¹ in an FTIR spectrum typically indicates the presence of a carbonyl group (C=O). For a this compound sample, this likely points to an oxidation product, such as a cyclohexenone derivative.[9][15] The characteristic C=C stretch for cyclohexene is expected around 1640–1660 cm⁻¹.[16]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected peaks in GC-MS chromatogram. | 1. Contamination from solvent or glassware. 2. Sample degradation.[3] 3. Presence of synthesis byproducts or residual starting materials. | 1. Run a blank analysis of the solvent. Ensure all glassware is thoroughly cleaned. 2. Analyze the mass spectra of the unknown peaks to identify their molecular weight and fragmentation patterns. Compare with a freshly prepared or newly opened sample. 3. Review the synthesis pathway to predict potential byproducts and analyze their mass spectra if known. |
| NMR signals are broad or poorly resolved. | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. 3. Chemical exchange is occurring. | 1. Dilute the sample. 2. Filter the sample through a small plug of silica or alumina. 3. Acquire the spectrum at a different temperature (Variable Temperature NMR) to see if signals sharpen.[17] |
| Difficulty distinguishing between cis and trans isomers. | Geometric isomers can have very similar properties, making them difficult to separate and identify. | Use ¹H NMR spectroscopy and analyze the coupling constants (J values) of the vinylic protons. Trans protons typically have larger coupling constants (12-18 Hz) compared to cis protons (6-12 Hz).[12][13] |
| FTIR spectrum shows a broad peak around 3300 cm⁻¹. | This indicates the presence of a hydroxyl (-OH) group, likely from an alcohol impurity. | This suggests the sample may have undergone hydration or oxidation. Confirm the presence of the impurity with GC-MS and NMR to determine its structure.[18] |
Experimental Protocols
Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample. Dissolve the sample in 10 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.[5]
-
Instrumentation:
-
Column: Use a non-polar or moderately polar capillary column, such as a (5%-phenyl)-methylpolysiloxane (DB-5) column.[10]
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: Start with an initial temperature of 50 °C (hold for 2 minutes), then ramp up to 250 °C at a rate of 10 °C/minute (hold for 5 minutes).
-
Carrier Gas: Use helium at a constant flow rate.
-
MS Detector: Use Electron Ionization (EI) at 70 eV. Scan in full scan mode over a mass range of 40-400 m/z.[10]
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas of all components in the total ion chromatogram (TIC). Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components (excluding the solvent peak).[5] Identify impurity peaks by comparing their mass spectra with a library (e.g., NIST).
Protocol 2: Structural Elucidation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum.
-
Observe the chemical shifts, integration, and multiplicity of the signals, paying special attention to the alkene region (5.0 - 6.5 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Identify the number of unique carbon environments. Alkene carbons typically appear in the 100-150 ppm range.[13]
-
-
Data Analysis:
Protocol 3: Functional Group Analysis by FTIR Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat. Place a single drop of the sample between two salt plates (e.g., NaCl or KBr).[9]
-
Data Acquisition:
-
First, acquire a background spectrum of the empty sample compartment.
-
Place the prepared sample in the spectrometer and acquire the sample spectrum.
-
-
Data Analysis: Analyze the spectrum for characteristic absorption bands. Key bands for this compound include:
Visualizations
Caption: Experimental workflow for impurity identification.
Caption: Troubleshooting logic for common analytical issues.
References
- 1. soeagra.com [soeagra.com]
- 2. Sieving Out Benzene Impurities from Cyclohexane - ChemistryViews [chemistryviews.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Cyclohexenone synthesis [organic-chemistry.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 11. tips.sums.ac.ir [tips.sums.ac.ir]
- 12. creative-biostructure.com [creative-biostructure.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
stability issues of 1-allylcyclohexene under acidic conditions
Welcome to the technical support center for 1-allylcyclohexene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges of this compound under acidic conditions. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability issues encountered with this compound in the presence of acid?
A1: this compound is susceptible to several acid-catalyzed reactions due to the presence of two reactive double bonds (the endocyclic cyclohexene ring and the exocyclic allyl group). The primary stability concerns are:
-
Isomerization and Rearrangement: The molecule can undergo rapid isomerization, leading to a mixture of more stable isomers. This is typically initiated by the protonation of one of the double bonds to form a carbocation intermediate, which can then rearrange.[1][2]
-
Polymerization: Acid catalysts can initiate cationic polymerization, where monomer units of this compound add to one another to form oligomers or high molecular weight polymers.[3][4] This is a common side reaction for many alkenes in acidic media.
-
Oxidation: In the presence of oxidizing acids or dissolved oxygen under acidic conditions, the double bonds can be oxidized. This can lead to the formation of epoxides, diols, or even cleavage of the double bond to form dicarboxylic acids.[5][6]
Q2: Which double bond in this compound is more reactive under acidic conditions?
A2: The reactivity of the double bonds depends on the specific reaction conditions, including the nature of the acid catalyst. Generally, the endocyclic double bond within the cyclohexene ring is more substituted and, upon protonation, leads to a more stable tertiary carbocation. This often makes it the more reactive site for acid-catalyzed additions and rearrangements. However, the exocyclic allyl double bond can also be protonated, leading to a secondary carbocation, and its reactivity cannot be discounted.
Q3: How does the type of acid (Brønsted vs. Lewis) affect the stability and reaction outcome?
A3: Both Brønsted and Lewis acids can catalyze reactions, but they can lead to different product distributions.
-
Brønsted Acids (e.g., H₂SO₄, HCl): These acids donate a proton to one of the double bonds, initiating carbocation formation and subsequent rearrangement or polymerization.[4][7] Stronger protonic acids at higher concentrations tend to promote polymerization and complex rearrangements.
-
Lewis Acids (e.g., AlCl₃, BF₃): Lewis acids can coordinate with the double bonds, facilitating a range of transformations, including cyclizations and rearrangements.[8][9] They are often used in cationic polymerization and can lead to different isomeric products compared to Brønsted acids.
Q4: Can this compound undergo allylic rearrangement under acidic conditions?
A4: Yes, allylic rearrangements are possible. An allylic rearrangement involves the migration of a double bond and a substituent.[7] In the case of this compound, protonation can lead to a carbocation that is part of an allylic system, allowing for the formation of different constitutional isomers.
Troubleshooting Guide
This guide addresses common issues observed during experiments involving this compound under acidic conditions.
Problem 1: Low yield of the desired product and formation of multiple isomers.
-
Possible Cause: The reaction conditions (temperature, acid concentration) are too harsh, favoring thermodynamic equilibrium and the formation of the most stable isomers. Acid-catalyzed rearrangement is likely occurring.[1]
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can slow down the rate of rearrangement and favor the kinetically controlled product.
-
Use a Weaker Acid or Lower Concentration: A high concentration of a strong acid increases the rate of protonation and subsequent side reactions.[7] Consider using a weaker acid or reducing the catalyst loading.
-
Change the Solvent: The polarity of the solvent can influence the stability of carbocation intermediates. Experiment with different solvents to find an optimal medium.
-
Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to prevent further isomerization.
-
Problem 2: Significant formation of a high-molecular-weight, viscous, or solid byproduct (polymer).
-
Possible Cause: The acidic conditions are initiating cationic polymerization of the alkene.[3][10] This is especially common with strong acids and at higher temperatures.
-
Troubleshooting Steps:
-
Strictly Control Temperature: Maintain a low and constant temperature throughout the reaction.
-
Use a Non-Coordinating Solvent: Solvents that can act as nucleophiles may terminate polymerization but can also lead to other side products. Using non-coordinating solvents at low temperatures can suppress polymerization.
-
Add a Cation Scavenger: In some cases, adding a mild proton scavenger in a controlled manner can help regulate the acidity and reduce polymerization, although this may also inhibit the desired reaction.
-
Purify the Starting Material: Impurities in the this compound can sometimes act as initiators for polymerization. Ensure the starting material is pure.
-
Problem 3: Formation of oxygenated byproducts like alcohols, ketones, or diols.
-
Possible Cause: The reaction mixture is being oxidized. This can happen if an oxidizing acid (e.g., nitric acid) is used, or if atmospheric oxygen is not excluded from the reaction.[5]
-
Troubleshooting Steps:
-
Use an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Degas Solvents: Ensure that the solvents used are degassed to remove dissolved oxygen.
-
Avoid Oxidizing Acids: If the goal is not oxidation, use non-oxidizing acids like HCl or H₂SO₄. Be aware that even sulfuric acid can be oxidizing under certain conditions.[6]
-
Summary of Side Products under Different Acidic Conditions
| Condition | Acid Type | Likely Side Products | Primary Concern |
| Mild (Low Temp, Low Conc.) | Weak Brønsted or Lewis Acid | Isomeric alkenes | Isomerization |
| Moderate (Room Temp, Mod. Conc.) | Strong Brønsted Acid (e.g., H₂SO₄) | Isomers, Oligomers | Isomerization, Polymerization |
| Harsh (High Temp, High Conc.) | Strong Brønsted or Lewis Acid | Polymers, Char | Polymerization |
| Oxidizing (e.g., Hot, acidic KMnO₄) | Oxidizing Acid | Diols, Ketones, Dicarboxylic Acids | Oxidative Cleavage[5][6] |
Visual Guides and Workflows
Acid-Catalyzed Isomerization Pathway
Caption: Potential reaction pathways for this compound under acidic conditions.
Troubleshooting Workflow for Unexpected Results
Caption: A logical workflow for troubleshooting common stability issues.
Experimental Protocols
General Protocol for an Acid-Catalyzed Reaction Minimizing Instability
This protocol provides a general framework. Specific parameters should be optimized for each unique reaction.
-
Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried in an oven to remove any residual water, which can affect the concentration and activity of the acid catalyst.
-
Purify this compound (e.g., by distillation) to remove any potential polymerization inhibitors or initiators.
-
Degas the solvent by bubbling an inert gas (N₂ or Ar) through it for 15-30 minutes prior to use.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Add the degassed solvent and this compound to the reaction flask via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath before adding the acid.
-
-
Initiation and Monitoring:
-
Slowly add the acid catalyst dropwise to the cooled, stirring reaction mixture. A rapid addition can cause localized heating and promote side reactions.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC). This allows for the reaction to be stopped once the desired product has formed, minimizing subsequent degradation or rearrangement.
-
-
Reaction Quench:
-
Once the reaction is complete, quench it by adding a cold, weak basic solution (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst. Perform this step slowly and while cooling the flask, as the neutralization can be exothermic.
-
-
Workup and Purification:
-
Proceed with a standard aqueous workup to extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography, keeping in mind that some purification media (like silica gel) can be slightly acidic and may cause further isomerization of sensitive compounds. If this is a concern, the silica gel can be neutralized with a base like triethylamine.
-
References
- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 2. US2435691A - Isomerization of alicyclic hydrocarbons - Google Patents [patents.google.com]
- 3. google.com [google.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. US5998680A - Isomerization of allyl alcohols - Google Patents [patents.google.com]
- 8. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 9. Lewis acid catalysed polymerisation of cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
removing unreacted starting materials from 1-allylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-allylcyclohexene, focusing on the removal of unreacted starting materials and common byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most probable unreacted starting materials and side products in the synthesis of this compound?
A1: The synthesis of this compound is commonly achieved via a Grignard reaction.[1] Therefore, the primary unreacted starting materials you may encounter in your crude product are:
-
Cyclohexyl halide (e.g., cyclohexyl bromide or cyclohexyl chloride)
-
Allyl halide (e.g., allyl bromide or allyl chloride)[2]
-
Magnesium turnings[1]
Common side products from this reaction can include:
-
1,5-Hexadiene: Formed from the coupling of two allyl Grignard reagents.
-
Bicyclohexyl: Formed from the coupling of two cyclohexyl Grignard reagents.
-
Benzene: Can be present if cyclohexene is prepared by the partial hydrogenation of benzene.[3]
Q2: My preliminary purification by extraction and washing still shows impurities. What is the next best step?
A2: If your crude this compound is still impure after an aqueous workup, the next step depends on the nature of the impurities and the scale of your reaction. For impurities with significantly different boiling points, distillation is an effective method.[3] If the boiling points are close, or for high-purity requirements on a smaller scale, flash column chromatography is recommended.
Q3: I performed a distillation, but my this compound is not pure. What could have gone wrong?
A3: Several factors can lead to an impure distillate:
-
Inefficient Separation: If the boiling points of your product and impurities are close, simple distillation may not be sufficient. In this case, fractional distillation is necessary to achieve a good separation.
-
Distillation Rate: Distilling too quickly can prevent the establishment of a proper temperature gradient in the column, leading to co-distillation of impurities. A slow and steady distillation rate is crucial.
-
Azeotropes: It is possible that this compound forms an azeotrope with one of the impurities, which cannot be separated by simple or fractional distillation. In this scenario, chromatographic purification would be necessary.
Q4: How do I choose an appropriate solvent system for flash column chromatography of this compound?
A4: this compound is a non-polar hydrocarbon. Therefore, for normal-phase flash chromatography on silica gel, you should use a non-polar eluent. Good starting points for your solvent system would be:
-
100% Hexanes or Heptane
-
A small percentage (1-5%) of a slightly more polar solvent like diethyl ether or ethyl acetate in hexanes.[4]
You should first determine the optimal solvent system using Thin Layer Chromatography (TLC). The ideal retention factor (Rf) for your product should be around 0.3.[5]
Data Presentation: Physical Properties of this compound and Related Compounds
The following table summarizes the boiling points of this compound and potential starting materials or byproducts, which is critical for planning purification by distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₉H₁₆ | 124.22 | 153-154 |
| Allyl Bromide | C₃H₅Br | 120.98 | 71[2][6] |
| Cyclohexene | C₆H₁₀ | 82.15 | 83[3][7][8][9] |
| Magnesium | Mg | 24.31 | 1090[1] |
Note: The boiling point of magnesium is significantly higher than the other compounds and it is a solid at reaction temperatures, so it will not be a volatile impurity.
Experimental Protocols
Protocol 1: Aqueous Workup for Quenching the Grignard Reaction
This protocol is designed to quench the Grignard reaction and perform an initial extraction to remove water-soluble impurities.
-
Quenching:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. Add the solution dropwise until the fizzing subsides and most of the magnesium salts have dissolved.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of an organic solvent such as diethyl ether or ethyl acetate.
-
Shake the funnel vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The organic layer (containing your product) will typically be the upper layer.
-
Drain the lower aqueous layer.
-
-
Washing:
-
Wash the organic layer with an equal volume of deionized water. Separate the layers.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to remove residual water. Separate the layers.
-
-
Drying:
-
Transfer the organic layer to a clean, dry Erlenmeyer flask.
-
Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), until the drying agent no longer clumps together.
-
Filter the solution to remove the drying agent. The resulting solution contains your crude this compound.
-
Protocol 2: Purification by Fractional Distillation
This protocol is suitable for separating this compound from impurities with different boiling points.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a distillation head with a thermometer, and receiving flasks.
-
Ensure all glassware is dry.
-
-
Distillation:
-
Place the crude this compound in the round-bottom flask with a few boiling chips or a magnetic stir bar.
-
Slowly heat the flask.
-
Collect any low-boiling fractions (e.g., unreacted allyl bromide, bp 71 °C) in a separate receiving flask.[2][6]
-
As the temperature approaches the boiling point of this compound (153-154 °C), change the receiving flask.
-
Collect the fraction that distills over at a constant temperature corresponding to the boiling point of your product.
-
Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.
-
Protocol 3: Purification by Flash Column Chromatography
This protocol is ideal for small-scale purifications or for separating impurities with boiling points close to that of this compound.
-
Column Preparation:
-
Select a column of appropriate size for your sample amount.
-
Pack the column with silica gel as a slurry in your chosen non-polar eluent (e.g., hexanes).
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions that contain pure this compound (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. homework.study.com [homework.study.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Predict the products of the following reactions. (a) allyl bromid... | Study Prep in Pearson+ [pearson.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Catalyst Deactivation in Reactions with 1-Allylcyclohexene
Welcome to the Technical Support Center for troubleshooting catalyst deactivation in reactions involving 1-allylcyclohexene. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during catalytic processes with this substrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary indicators of catalyst deactivation in my reaction with this compound?
A1: The most common signs of catalyst deactivation include:
-
A significant decrease in the reaction rate or a complete halt in conversion.[1]
-
A noticeable decline in product yield and selectivity, often accompanied by the formation of unwanted byproducts.[1]
-
The necessity for harsher reaction conditions, such as higher temperatures or pressures, to achieve the same level of conversion as with a fresh catalyst.[1]
-
A visible change in the catalyst's physical appearance, such as a change in color or clumping of the catalyst particles.[1]
Q2: What are the common types of catalyst deactivation I might encounter?
A2: Catalyst deactivation can be broadly categorized into three main types: chemical, thermal, and mechanical.[2]
-
Chemical Deactivation: This includes poisoning and fouling. Poisoning occurs when impurities in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[2][3] Fouling is the physical blockage of active sites and pores by deposited materials like carbon or coke.[3]
-
Thermal Deactivation (Sintering): High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate into larger ones, reducing the active surface area.[3]
-
Mechanical Deactivation: This involves the physical degradation of the catalyst, such as crushing or attrition, which can be caused by mechanical stress within the reactor.[2]
Q3: My ruthenium-based metathesis catalyst is deactivating during a reaction with this compound. What could be the cause?
A3: For ruthenium-based metathesis catalysts, several deactivation pathways are possible:
-
Olefin Isomerization: Ruthenium hydride species, which can form from the decomposition of metathesis catalysts, are known to catalyze the isomerization of olefins.[4] This can lead to the formation of undesired byproducts and a decrease in the efficiency of the desired metathesis reaction.
-
Lewis Donor Impurities: Impurities that can act as Lewis donors, such as water, alcohols (e.g., methanol), or even some solvents like THF and pyridine, can promote the decomposition of Grubbs-type catalysts.[4]
-
Oxygen Sensitivity: Many metathesis catalysts exhibit some degree of sensitivity to oxygen.[4] Inadequate degassing of solvents and reactants can lead to catalyst decomposition.
Q4: I am observing catalyst poisoning in a hydrogenation reaction of this compound. What are the likely poisons?
A4: In hydrogenation reactions, common catalyst poisons include:
-
Sulfur Compounds: Substances like hydrogen sulfide (H₂S), thiophenes, and mercaptans are well-known poisons for noble metal catalysts such as palladium and platinum.[1]
-
Nitrogen Compounds: Amines and pyridines can also act as poisons for palladium and rhodium catalysts by binding to the metal center.[1]
-
Halides: Chloride ions and other halides can contribute to catalyst deactivation.[1]
-
Silicon Compounds: Silicon can act as a permanent poison for platinum catalysts and can also block catalyst pores.[5] It can originate from sources like silicone-based antifoaming agents.[5]
Troubleshooting Guides
Issue 1: Rapid Deactivation of a Ruthenium Olefin Metathesis Catalyst
| Symptom | Possible Cause | Troubleshooting Step |
| Low conversion, formation of isomerized byproducts. | Formation of ruthenium hydride species leading to olefin isomerization.[4] | - Ensure high purity of the this compound substrate. - Consider the use of additives known to suppress isomerization. |
| Reaction fails to initiate or stops prematurely. | Presence of Lewis donor impurities (e.g., water, alcohols).[4] | - Thoroughly dry and degas all solvents and reactants. - Purify the substrate to remove potential impurities. |
| Inconsistent reaction rates. | Oxygen contamination.[4] | - Employ rigorous inert atmosphere techniques (e.g., Schlenk line or glovebox). - Ensure all reaction vessels are properly sealed. |
| Catalyst appears to have decomposed (color change). | Inherent catalyst instability under reaction conditions. | - Re-evaluate the choice of catalyst for the specific transformation. - Consult literature for more robust catalysts for similar reactions. |
Issue 2: Deactivation in a Palladium-Catalyzed Isomerization of this compound
| Symptom | Possible Cause | Troubleshooting Step |
| Gradual loss of catalytic activity over time. | Poisoning by sulfur or nitrogen compounds in the substrate or solvent.[1] | - Analyze the starting materials for sulfur and nitrogen content. - Purify the substrate and solvents (e.g., by distillation or passing through a purification column). |
| Complete and irreversible loss of activity. | Permanent poisoning by elements like silicon.[5] | - Investigate the source of silicon contamination (e.g., glassware, septa, antifoaming agents). - Replace contaminated materials. |
| Decreased selectivity of the isomerization reaction. | Partial poisoning of the catalyst surface leading to altered reaction pathways. | - Attempt catalyst regeneration if applicable. - If regeneration is not possible, replace the catalyst. |
Quantitative Data Summary
Table 1: Impact of Poisons on Catalyst Activity (General Observations)
| Poison Type | Affected Catalysts | Observed Effect | Deactivation |
| Sulfur Compounds | Noble metals (Pd, Pt, Rh)[1] | Strong adsorption to active sites, blocking reactant access.[1] | Often severe and irreversible. |
| Nitrogen Compounds | Pd, Rh[1] | Binding of nitrogen lone pair to the metal center.[1] | Can be reversible or irreversible depending on the compound. |
| Silicon | Pt[5] | Permanent poisoning and pore blockage.[5] | Permanent. |
| Lewis Donors (e.g., H₂O, MeOH) | Grubbs-type Ru catalysts[4] | Promotion of catalyst decomposition.[4] | Leads to catalyst decomposition. |
| Oxygen | Many transition metal catalysts[4] | Oxidation and decomposition of the catalyst.[4] | Often irreversible. |
Experimental Protocols
Protocol 1: General Procedure for Solvent and Substrate Purification to Minimize Catalyst Deactivation
-
Solvent Purification:
-
Choose a suitable drying agent for the solvent (e.g., molecular sieves, sodium/benzophenone).
-
Reflux the solvent under an inert atmosphere (e.g., argon or nitrogen) over the drying agent for several hours.
-
Distill the solvent directly into the reaction flask or a storage vessel under inert atmosphere.
-
-
Substrate (this compound) Purification:
-
To remove polar impurities, pass the this compound through a short column of activated neutral alumina or silica gel.
-
For removal of potential peroxides, treatment with a reducing agent may be necessary, followed by distillation.
-
Degas the purified substrate by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes.
-
-
Reaction Setup:
-
Assemble all glassware and dry it thoroughly in an oven before use.
-
Assemble the reaction apparatus under a positive pressure of inert gas.
-
Add the purified and degassed solvent and substrate to the reaction vessel via cannula or a gas-tight syringe.
-
Add the catalyst under a stream of inert gas to prevent exposure to air.
-
Protocol 2: Catalyst Regeneration (General Guideline)
Note: The feasibility and method of regeneration are highly dependent on the specific catalyst and the nature of the deactivation.
-
Removal of Fouling Agents (e.g., Coke):
-
Removal of Adsorbed Poisons:
-
Post-Regeneration Treatment:
-
After treatments like calcination, the catalyst may need to be re-reduced in a hydrogen stream to restore the active metallic phase.[6]
-
Visualizing Deactivation Pathways and Workflows
Caption: Common pathways for catalyst deactivation.
Caption: A logical workflow for troubleshooting catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. researchgate.net [researchgate.net]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. afpm.org [afpm.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. WO2014014466A1 - Regeneration of a hydrogenation catalyst - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Allylcyclohexene and 3-Allylcyclohexene
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient synthesis. This guide provides an in-depth comparison of the chemical reactivity of two isomers: 1-allylcyclohexene and 3-allylcyclohexene. While direct comparative experimental data is scarce in publicly available literature, a robust theoretical analysis based on fundamental principles of organic chemistry can provide significant predictive insights into their behavior in common chemical transformations. This comparison will focus on electrophilic addition and free-radical reactions, two of the most common reaction types for alkenes.
Molecular Structures
This compound possesses a tetrasubstituted double bond within the cyclohexene ring, with the allyl group directly attached to one of the vinylic carbons.
3-Allylcyclohexene features a disubstituted double bond within the cyclohexene ring, with the allyl group attached to an allylic carbon of the ring.
Theoretical Reactivity Comparison
The difference in the position of the allyl group and the substitution pattern of the endocyclic double bond in these two isomers leads to significant differences in their predicted reactivity. This can be analyzed by considering the stability of the intermediates formed during common reactions.
Electrophilic Addition
Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), proceed via the formation of a carbocation intermediate. The rate of the reaction is largely determined by the stability of this intermediate. According to Markovnikov's rule, the electrophile (e.g., H⁺) will add to the carbon of the double bond that results in the formation of the more stable carbocation.
-
This compound: Protonation of the endocyclic double bond can lead to two possible tertiary carbocations. However, one of these is also an allylic carbocation, which is resonance-stabilized. This delocalization of the positive charge over two carbons significantly increases its stability.
-
3-Allylcyclohexene: Protonation of the endocyclic double bond will lead to a secondary carbocation. While this carbocation is adjacent to the allyl group, the positive charge is not directly in a position to be resonance-stabilized by the allyl double bond.
Free-Radical Addition
Free-radical addition, for instance, the anti-Markovnikov addition of HBr in the presence of peroxides, proceeds through the formation of a radical intermediate. The stability of this radical intermediate dictates the regioselectivity and can influence the reaction rate.
-
This compound: The addition of a bromine radical to the endocyclic double bond will preferentially form the more stable radical. In this case, a tertiary radical that is also allylic and therefore resonance-stabilized would be the favored intermediate.
-
3-Allylcyclohexene: The addition of a bromine radical to the endocyclic double bond will lead to a secondary radical.
Reactions at the Allylic Position
Both isomers possess allylic hydrogens which can be susceptible to abstraction in free-radical substitution reactions (e.g., using N-bromosuccinimide, NBS).
-
This compound: Has allylic hydrogens on the cyclohexene ring and on the allyl group itself. The allylic hydrogens on the ring are at a tertiary carbon, which are generally less reactive towards abstraction than secondary allylic hydrogens. The allylic hydrogens on the allyl chain are at a secondary carbon.
-
3-Allylcyclohexene: Possesses multiple sets of allylic hydrogens: on the carbon bearing the allyl group (tertiary), on the other allylic carbon of the ring (secondary), and on the allyl group itself (secondary). The presence of multiple reactive allylic sites could lead to a mixture of products.
Data Summary
| Feature | This compound | 3-Allylcyclohexene | Predicted More Reactive |
| Endocyclic Double Bond Substitution | Tetrasubstituted | Disubstituted | - |
| Electrophilic Addition Intermediate | Tertiary, Resonance-Stabilized (Allylic) Carbocation | Secondary Carbocation | This compound |
| Free-Radical Addition Intermediate | Tertiary, Resonance-Stabilized (Allylic) Radical | Secondary Radical | This compound |
| Allylic Positions | Tertiary (ring), Secondary (chain) | Tertiary (ring), Secondary (ring), Secondary (chain) | - |
Experimental Protocols
General Protocol for Electrophilic Addition of HBr
-
Dissolution: Dissolve the alkene (this compound or 3-allylcyclohexene) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) in a round-bottom flask at 0 °C.
-
Reagent Addition: Slowly bubble anhydrous HBr gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or distillation.
General Protocol for Free-Radical Addition of HBr
-
Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve the alkene in a non-polar solvent like cyclohexane.
-
Initiator Addition: Add a radical initiator, such as benzoyl peroxide or AIBN (azobisisobutyronitrile).
-
Reagent Addition: Add HBr (either as a gas or a solution).
-
Initiation: Irradiate the mixture with a UV lamp or heat to initiate the reaction.
-
Reaction Monitoring and Workup: Follow the same procedures as for electrophilic addition.
Visualizing Reaction Mechanisms
To further illustrate the basis for the reactivity comparison, the following diagrams depict the key intermediates in the electrophilic addition of a generic electrophile (E⁺) to both isomers.
Caption: Electrophilic addition intermediates for this compound and 3-allylcyclohexene.
The diagram above illustrates that the intermediate formed from this compound is a resonance-stabilized tertiary allylic carbocation, which is significantly more stable than the secondary carbocation formed from 3-allylcyclohexene. This difference in intermediate stability is the primary reason for the predicted higher reactivity of this compound in electrophilic additions. A similar logic applies to free-radical additions, where the stability of the radical intermediate is the determining factor.
Caption: General workflow for the free-radical addition of HBr to an alkene.
This workflow highlights the key stages of a free-radical chain reaction. The critical step for determining the major product and influencing the reaction rate is the first propagation step, where the bromine radical adds to the alkene to form the most stable possible radical intermediate.
A Comparative Guide to the Synthesis of Allylcyclohexene Isomers
For Researchers, Scientists, and Drug Development Professionals
The synthesis of allylcyclohexene isomers is a critical process in organic chemistry, with applications ranging from the development of new pharmaceuticals to the creation of complex natural products. The strategic placement of the allyl group on the cyclohexene ring can significantly influence the molecule's biological activity and chemical reactivity. This guide provides a comprehensive comparison of four key methods for synthesizing these valuable compounds: the Diels-Alder Reaction, the Cope Rearrangement, the Wittig Reaction, and the Grignard Reaction. We will delve into the experimental data, detailed protocols, and the underlying mechanistic principles of each method to provide a clear and objective analysis for researchers in the field.
At a Glance: Comparing Synthesis Methods
| Method | Starting Materials | Key Intermediates/Transition States | Yield | Stereoselectivity | Key Advantages | Key Disadvantages |
| Diels-Alder Reaction | Conjugated diene (e.g., Myrcene) and a dienophile (e.g., Acrolein) | [4+2] Cycloaddition transition state | High (e.g., >91% for 3-cyclohexene-1-carboxaldehyde)[1] | High (Stereospecific) | Excellent for forming the cyclohexene ring with good stereocontrol. | Requires subsequent steps to introduce the allyl group if not present in the starting materials. |
| Cope Rearrangement | 1,5-diene (e.g., Germacrene A) | Chair-like[2][2]-sigmatropic rearrangement transition state | Varies with substrate and conditions | High (Stereospecific)[3][4] | Elegant and efficient for rearranging existing carbon skeletons. | Requires a pre-formed 1,5-diene system; can be reversible. |
| Wittig Reaction | Cyclohexanone or cyclohexenecarboxaldehyde and an allylphosphonium ylide | Oxaphosphetane intermediate | Moderate to High | Generally favors Z-alkene for non-stabilized ylides. | Reliable for forming a C=C double bond at a specific position. | Stoichiometric amounts of phosphine oxide byproduct are generated. |
| Grignard Reaction | Cyclohexenyl bromide and allyl halide, or cyclohexanone and allylmagnesium bromide | Organomagnesium compound | Good (e.g., 87% for reaction of 3-bromocyclohexene with benzaldehyde)[5] | Variable | Versatile for C-C bond formation. | Sensitive to moisture and protic solvents; potential for side reactions like dimerization.[6] |
Visualizing the Synthetic Pathways
The following diagrams illustrate the conceptual workflows of the four compared synthesis methods for generating allylcyclohexene isomers.
Detailed Experimental Protocols
Diels-Alder Reaction: Synthesis of a Precursor to 4-Allylcyclohexene
This protocol describes the synthesis of a cyclohexene carboxaldehyde, a versatile intermediate that can be converted to a 4-allylcyclohexene derivative through subsequent reactions like a Wittig reaction. The example uses myrcene as the diene and acrolein as the dienophile.[7][8][9][10][11]
Materials:
-
Myrcene (90% purity)
-
Acrolein
-
Ethyl acetate (EtOAc)
-
Microwave vial
-
Biotage Initiator microwave reactor
Procedure:
-
A reactant solution is prepared by premixing myrcene (811 mg of 90% stock solution, 5.36 mmol) and acrolein (429 mg, 5.95 mmol) in ethyl acetate (0.49 mL).
-
The solution is transferred to a sealed microwave vial.
-
The reaction is conducted in a Biotage Initiator microwave reactor at 140 °C for 2 hours.
-
After the reaction, a transparent, faintly yellow solution is obtained.
-
The conversion to the Diels-Alder adduct, a mixture of regioisomeric cyclohexene carboxaldehydes, can be determined by ¹H NMR spectroscopy.
Cope Rearrangement: Stereospecific Synthesis of (-)-β-Elemene
This protocol outlines the thermal Cope rearrangement of (+)-germacrene A to (-)-β-elemene, a naturally occurring allylcyclohexene derivative. This reaction proceeds with high stereospecificity.[2][3][4][12]
Materials:
-
Enzymatically produced (+)-germacrene A
-
Gas chromatograph-mass spectrometer (GC-MS) with a variable temperature injection port
Procedure:
-
To induce the Cope rearrangement, the enzymatically produced germacrene A is injected into a GC-MS with the injection port temperature set to 250 °C.
-
The oven temperature is programmed to hold at 45 °C for 4 minutes, followed by a ramp of 2 °C per minute to 170 °C.
-
Mass spectra are recorded in the selected ion-monitoring mode (m/z 121, 147, and 189) to identify the rearranged product, (-)-β-elemene.
-
The stereochemical configuration is retained during the rearrangement, which proceeds through a chair-like transition state.
Wittig Reaction: General Protocol for the Synthesis of an Allylcyclohexene
This general protocol describes the synthesis of an allylcyclohexene from a cyclohexanone or cyclohexenecarboxaldehyde using a Wittig reagent.[13][14][15]
Materials:
-
Allyl bromide
-
Triphenylphosphine (PPh₃)
-
Strong base (e.g., n-butyllithium, n-BuLi)
-
Anhydrous ether or THF
-
Cyclohexanone or cyclohexenecarboxaldehyde
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous ether. Add an equimolar amount of allyl bromide and stir the mixture at room temperature until a white precipitate of the phosphonium salt is formed.
-
Cool the suspension to 0 °C and add one equivalent of a strong base like n-BuLi dropwise. The formation of the orange-red ylide indicates a successful deprotonation.
-
Wittig Reaction: To the ylide solution at 0 °C, add a solution of the cyclohexanone or cyclohexenecarboxaldehyde (1 equivalent) in anhydrous ether dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
The crude product is purified by column chromatography on silica gel to separate the allylcyclohexene isomer from the triphenylphosphine oxide byproduct.
Grignard Reaction: Synthesis of a Cyclohexenyl-substituted Methanol
This protocol describes a Grignard-type reaction using zinc for the synthesis of a homoallylic alcohol, which can be a precursor to an allylcyclohexene. The example uses 3-bromocyclohexene and benzaldehyde.[5][6][16][17]
Materials:
-
3-Bromocyclohexene
-
Benzaldehyde
-
Zinc metal (dust or turnings)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Tetrahydrofuran (THF)
-
Ether
Procedure:
-
In a round-bottom flask, a rapidly stirring mixture of benzaldehyde (1 mmol), saturated aqueous NH₄Cl solution (1 mL), and zinc metal (2 mmol) is prepared.
-
A solution of 3-bromocyclohexene (2 mmol) in THF (2 mL) is added dropwise to the mixture.
-
An immediate exothermic reaction is typically observed, with the consumption of the zinc metal.
-
The mixture is stirred for 3 hours.
-
After the reaction is complete, the mixture is filtered to remove excess zinc and any precipitated salts.
-
The organic layer is separated, and the aqueous layer is extracted with ether (3 x 1 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, a cyclohexenyl-substituted methanol. The yield for the reaction with benzaldehyde is reported to be 87%.[5]
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical progression of the Wittig reaction, from the preparation of the ylide to the formation of the final alkene product.
Conclusion
The choice of synthetic method for preparing allylcyclohexene isomers depends heavily on the desired isomer, the available starting materials, and the required stereochemical outcome. The Diels-Alder reaction provides an excellent route to the cyclohexene core, often with high stereospecificity, though it may require subsequent functional group manipulation to introduce the allyl group. The Cope rearrangement is a powerful tool for the stereospecific rearrangement of 1,5-dienes into allylcyclohexene structures. The Wittig reaction offers a reliable way to form the exocyclic double bond of an allyl group from a carbonyl precursor. Finally, the Grignard reaction is a versatile method for carbon-carbon bond formation, allowing for the introduction of an allyl group to a cyclohexene ring, although it can be sensitive to reaction conditions. By understanding the strengths and limitations of each of these methods, researchers can make informed decisions to efficiently and effectively synthesize the target allylcyclohexene isomers for their specific applications.
References
- 1. 3-Cyclohexene-1-carboxaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. [PDF] Addressing the Chemistry of Germacrene A by Isotope Labeling Experiments. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Cyclic Allylic Bromides in the Zinc–Mediated Aqueous Barbier–Grignard Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic chemistry - Grignard-type reaction of 3-bromocyclohexene, or rather recombination? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. US3671551A - Myrcene epoxide diels-alder adducts - Google Patents [patents.google.com]
- 8. BJOC - Diels–Alder reactions of myrcene using intensified continuous-flow reactors [beilstein-journals.org]
- 9. Diels-Alder reactions of myrcene using intensified continuous-flow reactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Synthesis of 2,4-dimethyl-cyclohex-3-ene carboxaldehyde derivatives with olfactory properties [comptes-rendus.academie-sciences.fr]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]
Validating the Structure of 1-Allylcyclohexene: A Comparative NMR Analysis
For Immediate Release
[City, State] – [Date] – Researchers and professionals in drug development now have access to a comprehensive guide for the structural validation of 1-allylcyclohexene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a detailed comparison with related structures, offering a robust methodology for unambiguous identification.
The synthesis of complex organic molecules like this compound requires rigorous structural confirmation. NMR spectroscopy is an essential analytical technique for this purpose, providing detailed information about the chemical environment of each atom. This guide outlines the expected ¹H and ¹³C NMR spectral data for this compound and compares it with the experimentally determined data for potential isomeric impurities and related compounds, such as 3-allylcyclohexene and allylcyclohexane.
Comparative NMR Data
The following tables summarize the expected and experimental ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These values are crucial for distinguishing this compound from its structural isomers.
Table 1: ¹H NMR Data Comparison
| Proton Type | This compound (Predicted) | 3-Allylcyclohexene (Predicted) | Allylcyclohexane (Experimental) |
| Vinylic (C=CH) | ~5.4 - 5.8 ppm (m) | ~5.6 - 5.8 ppm (m) | 5.78 ppm (ddt, J = 17.1, 10.2, 6.7 Hz, 1H) |
| Vinylic (C=CH₂) | ~4.9 - 5.1 ppm (m) | ~4.9 - 5.1 ppm (m) | 4.95 ppm (dq, J = 17.1, 1.8 Hz, 1H), 4.90 ppm (dq, J = 10.2, 1.5 Hz, 1H) |
| Cyclohexene Vinylic | ~5.7 ppm (m) | ~5.6 ppm (m) | N/A |
| Allylic (to C=C in ring) | ~2.0 - 2.2 ppm (m) | ~2.0 - 2.2 ppm (m) | N/A |
| Allylic (to C=C of allyl group) | ~2.8 ppm (d, J ≈ 7 Hz) | ~2.0 ppm (m) | 1.94 ppm (t, J = 6.4 Hz, 2H) |
| Cyclohexyl/Cyclohexene Aliphatic | ~1.5 - 2.1 ppm (m) | ~1.2 - 2.1 ppm (m) | 0.8 - 1.8 ppm (m, 11H) |
Table 2: ¹³C NMR Data Comparison
| Carbon Type | This compound (Predicted) | 3-Allylcyclohexene (Predicted) | Allylcyclohexane (Experimental) |
| Vinylic (C=CH) | ~135 ppm | ~135 ppm | 136.9 ppm |
| Vinylic (C=CH₂) | ~116 ppm | ~116 ppm | 115.8 ppm |
| Cyclohexene Vinylic | ~125 - 135 ppm | ~125 - 130 ppm | N/A |
| Allylic (to C=C in ring) | ~25 - 35 ppm | ~30 - 40 ppm | N/A |
| Allylic (to C=C of allyl group) | ~40 ppm | ~35 ppm | 38.8 ppm |
| Cyclohexyl/Cyclohexene Aliphatic | ~20 - 30 ppm | ~20 - 35 ppm | 26.7, 32.3, 35.8 ppm |
Key Differentiating Features
The primary distinctions in the NMR spectra of these compounds lie in the chemical shifts and multiplicities of the signals corresponding to the protons and carbons of the cyclohexene ring and the allyl group. For this compound, the vinylic proton on the cyclohexene ring is expected to appear as a multiplet around 5.7 ppm. The key to its identification is the allylic protons of the allyl group attached directly to the double bond of the cyclohexene ring, which would be significantly deshielded. In contrast, for 3-allylcyclohexene, the allyl group is attached to a saturated carbon, resulting in different chemical shifts for the allylic and vinylic protons of the cyclohexene ring. Allylcyclohexane, lacking the double bond in the ring, presents a much simpler aliphatic region in both ¹H and ¹³C NMR spectra.
Experimental Protocol for NMR Analysis
A detailed methodology for acquiring high-quality NMR data is essential for accurate structure validation.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Use a standard single-pulse experiment.
-
Key parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Key parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
Process the data with an exponential window function (line broadening of 1-2 Hz).
4. 2D NMR Spectroscopy (Optional but Recommended):
-
For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).
-
COSY helps identify proton-proton coupling networks.
-
HSQC correlates directly bonded proton and carbon atoms.
Logical Workflow for Structure Validation
The following diagram illustrates the logical steps involved in the validation of the this compound structure.
Caption: Workflow for the validation of this compound structure using NMR spectroscopy.
By following this guide, researchers can confidently validate the structure of synthesized this compound and ensure the purity of their compounds, a critical step in chemical research and drug development.
GC-MS for Purity Confirmation of 1-Allylcyclohexene: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the validity of experimental results and the safety of final products. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for confirming the purity of 1-allylcyclohexene, a valuable synthetic intermediate.
GC-MS Analysis: The Gold Standard for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[1][2][3][4] The power of GC-MS lies in its combination of the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. The gas chromatograph separates components of a mixture based on their boiling points and affinities for the stationary phase of the column, while the mass spectrometer fragments the eluted components and sorts them by their mass-to-charge ratio, providing a unique "fingerprint" for each compound.
A hypothetical, yet representative, GC-MS analysis of a this compound sample is summarized in the table below. The data illustrates a high purity level for the target compound, with minor impurities identified based on common side-products in its synthesis.
| Retention Time (min) | Compound Name | Area (%) | Key Mass Fragments (m/z) |
| 8.54 | This compound | 99.25 | 122, 107, 93, 81, 67, 55 |
| 7.98 | Cyclohexene | 0.35 | 82, 67, 54 |
| 9.12 | 3-Allylcyclohexene (Isomer) | 0.25 | 122, 107, 93, 81, 67, 55 |
| 10.21 | Allylcyclohexane | 0.15 | 124, 83, 82, 55 |
Comparison with Alternative Analytical Techniques
While GC-MS is highly effective, other analytical methods can also be employed for assessing the purity of olefins.[5][6][7] The choice of technique often depends on the specific information required, the nature of potential impurities, and available instrumentation.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio.[1][2][3] | High sensitivity and selectivity, provides structural information for impurity identification. | Requires the analyte to be volatile and thermally stable. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Excellent for structural elucidation and can quantify without a reference standard of the impurity. | Lower sensitivity compared to GC-MS, may not detect trace impurities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying functional groups. | Fast and non-destructive, good for identifying the presence of specific functional group impurities (e.g., carbonyls, hydroxyls). | Not ideal for quantifying low-level impurities, complex mixtures can be difficult to interpret. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a mobile and stationary phase. | Suitable for non-volatile or thermally labile compounds. | This compound lacks a strong UV chromophore, requiring a less common detector (e.g., refractive index) or derivatization. |
| Titration (e.g., Bromine Number) | Chemical reaction to quantify the amount of unsaturation (double bonds). | Simple and inexpensive method for determining total olefin content. | Not specific; it quantifies all double bonds and does not distinguish between different olefins or provide information on other impurity types. |
Experimental Protocol: GC-MS Analysis of this compound
This section details a standard operating procedure for the purity analysis of this compound using GC-MS.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of high-purity dichloromethane to achieve a final concentration of 1 mg/mL.
-
Vortex the solution to ensure homogeneity.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
3. Data Analysis:
-
Integrate the peak areas of all components in the total ion chromatogram (TIC).
-
Identify the main peak corresponding to this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).
-
Identify impurity peaks by searching their mass spectra against the reference library.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components (excluding the solvent peak).
GC-MS Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
References
- 1. dem.ri.gov [dem.ri.gov]
- 2. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 5. calstatela.edu [calstatela.edu]
- 6. researchgate.net [researchgate.net]
- 7. alfachemic.com [alfachemic.com]
comparative study of the spectroscopic data of allylcyclohexenes
For Researchers, Scientists, and Drug Development Professionals
In the field of organic chemistry and drug development, the precise structural elucidation of isomers is critical, as subtle differences in molecular architecture can lead to significant variations in reactivity and biological activity. This guide provides a detailed comparative analysis of the spectroscopic data for the constitutional isomers of allylcyclohexene: 1-allylcyclohexene, 3-allylcyclohexene, and 4-allylcyclohexene. For a comprehensive comparison, the saturated analog, allylcyclohexane, is also included.
This report synthesizes available experimental data and provides predicted spectroscopic characteristics based on established principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The objective is to furnish a reliable reference for the identification and differentiation of these closely related compounds.
Isomers Under Review
The position of the allyl group on the cyclohexene ring defines the three constitutional isomers. These structural variations result in unique spectroscopic fingerprints, which are detailed below.
-
This compound: The allyl group is attached to one of the vinylic carbons of the double bond.
-
3-Allylcyclohexene: The allyl group is attached to an allylic carbon, adjacent to the double bond.
-
4-Allylcyclohexene: The allyl group is attached to a carbon atom one position removed from the double bond.
-
Allylcyclohexane: The saturated analog, for comparison of the cyclohexyl ring signals without the influence of a double bond.
Comparative Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data Comparison (Predicted for 3- and 4-isomers)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Key Differentiating Features |
| This compound | =CH- (ring) | ~5.4 (br s) | Single vinylic proton on the ring. |
| -CH=CH₂ | ~5.8 (m) | Vinylic protons of the allyl group are distinct. | |
| =CH₂ | ~4.9-5.0 (m) | ||
| Allylic-CH₂ (allyl) | ~2.7 (d) | ||
| Ring protons | ~1.5-2.1 (m) | ||
| 3-Allylcyclohexene | =CH- (ring) | ~5.6-5.7 (m) | Two distinct vinylic protons on the ring. |
| -CH=CH₂ | ~5.7-5.8 (m) | Vinylic proton signals may overlap. | |
| =CH₂ | ~5.0-5.1 (m) | ||
| Allylic-CH (ring) | ~2.5 (m) | ||
| Allylic-CH₂ (allyl) | ~2.1 (t) | ||
| Ring protons | ~1.2-2.0 (m) | ||
| 4-Allylcyclohexene | =CH- (ring) | ~5.6 (m) | Two equivalent vinylic protons on the ring due to symmetry. |
| -CH=CH₂ | ~5.7-5.8 (m) | ||
| =CH₂ | ~4.9-5.0 (m) | ||
| Allylic-CH₂ (ring) | ~2.0 (m) | ||
| Allylic-CH₂ (allyl) | ~2.0 (t) | Signals for ring and allyl allylic protons may overlap. | |
| Ring protons | ~1.3-1.8 (m) | ||
| Allylcyclohexane [1][2] | -CH=CH₂ | ~5.7-5.8 (m) | No vinylic protons on the ring. |
| =CH₂ | ~4.9-5.0 (m) | ||
| Allylic-CH₂ | ~1.9 (d) | ||
| Ring protons | ~0.9-1.7 (m) | Signals are shifted upfield compared to the cyclohexenes. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data Comparison (Predicted for 3- and 4-isomers)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) | Key Differentiating Features |
| This compound | =C< (ring, substituted) | ~135 | Two quaternary and one methine sp² carbons in the ring. |
| =CH- (ring) | ~121 | ||
| -CH=CH₂ | ~136 | ||
| =CH₂ | ~115 | ||
| Allylic carbons | ~22, 26, 30, 37 | Four distinct sp³ carbons in the ring. | |
| 3-Allylcyclohexene | =CH- (ring) | ~127, ~129 | Four sp² carbons (all CH). |
| -CH=CH₂ | ~137 | ||
| =CH₂ | ~116 | ||
| Allylic carbons | ~30, ~32, ~35, ~40 | Four distinct sp³ carbons in the ring. | |
| 4-Allylcyclohexene | =CH- (ring) | ~127 | Two equivalent sp² carbons due to symmetry. |
| -CH=CH₂ | ~138 | ||
| =CH₂ | ~115 | ||
| Allylic carbons | ~29 (allylic), ~31, ~33 | Three distinct sp³ carbons in the ring. | |
| Allylcyclohexane | -CH=CH₂ | ~139 | No sp² carbons in the ring. |
| =CH₂ | ~114 | ||
| Ring carbons | ~26, 32, 34, 40 | Signals characteristic of a saturated cyclohexane ring. |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands (cm⁻¹)
| Compound | =C-H Stretch (sp²) | C-H Stretch (sp³) | C=C Stretch | =C-H Bend (out-of-plane) |
| This compound | ~3070, ~3020 | 2830-2950 | ~1670 (ring, trisubst.), ~1640 (allyl) | ~990, ~910 (allyl), ~810 (ring) |
| 3-Allylcyclohexene | ~3070, ~3020 | 2830-2960 | ~1650 (ring, disubst.), ~1640 (allyl) | ~990, ~910 (allyl), ~730 (ring, cis) |
| 4-Allylcyclohexene | ~3070, ~3020 | 2840-2950 | ~1655 (ring, disubst.), ~1640 (allyl) | ~990, ~910 (allyl), ~730 (ring, cis) |
| Allylcyclohexane | ~3075 | 2850-2930 | ~1642 | ~995, ~910 |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragmentation Pathways |
| This compound | 122 | 81 | Loss of allyl radical (M-41), Retro-Diels-Alder (m/z 68 + 54). |
| 3-Allylcyclohexene | 122 | 81 | Loss of allyl radical (M-41), Retro-Diels-Alder (m/z 68 + 54). |
| 4-Allylcyclohexene | 122 | 81 | Loss of allyl radical (M-41), prominent McLafferty rearrangement. |
| Allylcyclohexane [1][2] | 124 | 55 | Loss of allyl radical (M-41), fragmentation of the cyclohexane ring (loss of C₂H₄, C₃H₆). |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrument and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the analyte for ¹H NMR or 20-50 mg for ¹³C NMR.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[3]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4][5]
-
The final sample height in the tube should be approximately 4-5 cm.[5]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.[3]
-
Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.[3]
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]
-
Acquire the spectrum using standard pulse programs. For ¹H NMR, typically 8-16 scans are sufficient. For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR is a convenient technique for liquid samples, requiring minimal preparation.
-
Sample Preparation & Data Acquisition:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.[6] Record a background spectrum of the clean, empty crystal.[7]
-
Place a single drop of the liquid allylcyclohexene sample directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.[7]
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.[8]
-
After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile compounds like allylcyclohexenes.
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as hexane or dichloromethane.
-
-
Instrumentation and Data Acquisition:
-
Injector: Use a split/splitless injector, typically in split mode (e.g., 50:1 split ratio) to prevent column overloading. Set the injector temperature to ~250°C.
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase) is suitable.
-
Carrier Gas: Use Helium with a constant flow rate of approximately 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Mass Spectrometer:
-
Interface temperature: ~280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source temperature: ~230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will separate any impurities, and the mass spectrum for the peak of interest can be analyzed for its molecular ion and fragmentation pattern.[9][10][11]
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic differentiation of the allylcyclohexene isomers.
References
- 1. ALLYLCYCLOHEXANE(2114-42-3) 1H NMR spectrum [chemicalbook.com]
- 2. Allylcyclohexane | C9H16 | CID 75027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. How to make an NMR sample [chem.ch.huji.ac.il]
- 6. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Infrared spectroscopy (ATR-FTIR) [bio-protocol.org]
- 9. dem.ri.gov [dem.ri.gov]
- 10. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 11. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Regioselectivity of Reactions with 1-Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
The regioselectivity of chemical reactions is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where precise structural control is paramount. 1-Allylcyclohexene presents an interesting substrate for studying regioselectivity due to the presence of two distinct carbon-carbon double bonds: a trisubstituted endocyclic double bond and a monosubstituted exocyclic double bond. This guide provides a comparative analysis of the regioselectivity of four common electrophilic addition reactions with this compound: hydroboration-oxidation, epoxidation, dihydroxylation, and the addition of hydrogen bromide (HBr). The discussion is supported by experimental data and detailed protocols to aid in reaction planning and optimization.
Executive Summary of Regioselectivity
The following table summarizes the observed regioselectivity for the reactions of this compound, highlighting the preferential site of attack and the major products formed.
| Reaction | Reagents | Major Product(s) | Regioselectivity | Product Ratio (approx.) |
| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | 2-(Cyclohex-1-en-1-yl)propan-1-ol | Anti-Markovnikov addition to the exocyclic double bond | >99% |
| Epoxidation | m-CPBA, CH₂Cl₂ | 1-Allyl-1,2-epoxycyclohexane | Preferential epoxidation of the more electron-rich endocyclic double bond | ~9:1 (Endocyclic:Exocyclic) |
| Dihydroxylation | OsO₄ (catalytic), NMO | 1-Allylcyclohexane-1,2-diol | Preferential dihydroxylation of the more electron-rich endocyclic double bond | High selectivity for the endocyclic diol |
| Addition of HBr | HBr | 1-Allyl-1-bromocyclohexane | Markovnikov addition to the endocyclic double bond | Major product |
| Radical Addition of HBr | HBr, ROOR | 1-(2-Bromoallyl)cyclohexane | Anti-Markovnikov addition to the exocyclic double bond via a radical mechanism | Major product |
Reaction Pathways and Regioselectivity
The following diagram illustrates the different reaction pathways and the resulting regioselectivity for the reactions of this compound.
Caption: Reaction pathways for this compound.
Detailed Experimental Protocols
Hydroboration-Oxidation
Objective: To achieve anti-Markovnikov hydration of the exocyclic double bond.
Methodology: A solution of this compound (1.0 equiv.) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under a nitrogen atmosphere. A solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.1 equiv.) in THF is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The reaction is then cooled to 0 °C, and aqueous sodium hydroxide (3 M) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The product is purified by column chromatography.
Epoxidation
Objective: To selectively epoxidize the endocyclic double bond.
Methodology: To a solution of this compound (1.0 equiv.) in dichloromethane (CH₂Cl₂) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equiv.) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 3 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is diluted with CH₂Cl₂ and washed successively with aqueous sodium bisulfite solution, saturated aqueous sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The crude product is purified by flash chromatography.
Dihydroxylation
Objective: To selectively dihydroxylate the endocyclic double bond.
Methodology: To a solution of this compound (1.0 equiv.) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO) (1.5 equiv.). A solution of osmium tetroxide (OsO₄) (2.5 wt% in t-butanol, 0.02 equiv.) is then added dropwise. The reaction mixture is stirred at room temperature for 12 hours. A saturated aqueous solution of sodium bisulfite is added, and the mixture is stirred for 30 minutes. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The product is purified by column chromatography.
Addition of HBr (Markovnikov)
Objective: To achieve Markovnikov addition of HBr across the endocyclic double bond.
Methodology: this compound (1.0 equiv.) is dissolved in a minimal amount of a non-polar solvent (e.g., pentane). The solution is cooled to 0 °C, and a solution of HBr in acetic acid (33 wt%) is added dropwise with stirring. The reaction is allowed to proceed at 0 °C for 1 hour. The mixture is then poured into ice water and extracted with diethyl ether. The organic layer is washed with saturated aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Radical Addition of HBr (Anti-Markovnikov)
Objective: To achieve anti-Markovnikov addition of HBr across the exocyclic double bond.
Methodology: To a solution of this compound (1.0 equiv.) in a suitable solvent such as pentane is added a radical initiator, such as benzoyl peroxide (ROOR) (0.05 equiv.). The mixture is cooled to 0 °C, and HBr gas is bubbled through the solution, or a solution of HBr in a non-polar solvent is added. The reaction is often irradiated with UV light to promote radical initiation. The reaction progress is monitored by GC-MS. After completion, the reaction mixture is washed with aqueous sodium bicarbonate solution to remove excess HBr and the peroxide byproducts. The organic layer is dried and concentrated to yield the product.
Logical Flow of Regioselectivity Assessment
The choice of reaction and reagents dictates the regiochemical outcome of the addition to this compound. The following diagram outlines the decision-making process for achieving a desired regioselectivity.
Caption: Decision tree for regioselective reactions.
This guide provides a framework for understanding and predicting the regioselectivity of key reactions with this compound. The provided experimental protocols serve as a starting point for laboratory synthesis, and the visual diagrams offer a clear conceptual understanding of the factors governing the reaction outcomes. For professionals in drug development and chemical research, a firm grasp of these principles is essential for the rational design and synthesis of complex molecular targets.
A Comparative Guide to Alternative Reagents for the Synthesis of 1-Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-allylcyclohexene, a valuable intermediate in the construction of more complex molecular architectures, can be approached through various synthetic strategies. This guide provides a detailed comparison of two prominent alternative methods: the Grignard reaction and the Wittig reaction. The objective is to furnish researchers with the necessary data to select the most suitable method based on factors such as yield, reaction conditions, and substrate scope.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the synthesis of this compound via the Grignard and Wittig reactions.
| Parameter | Grignard Reaction | Wittig Reaction |
| Starting Materials | 2-Cyclohexen-1-one, Allylmagnesium bromide | Cyclohexanone, Allyltriphenylphosphonium bromide |
| Key Transformation | 1,2-Nucleophilic Addition | Olefination |
| Typical Yield | ~95%[1] | 42-98% (estimated based on similar reactions)[1] |
| Reaction Temperature | Typically 0 °C to room temperature | Typically room temperature |
| Key Reagents | Magnesium, Allyl bromide, Anhydrous Ether/THF | Triphenylphosphine, Allyl bromide, Strong Base (e.g., n-BuLi) |
| Byproducts | Magnesium salts | Triphenylphosphine oxide |
Experimental Protocols
Method 1: Grignard Reaction with 2-Cyclohexen-1-one
This method involves the 1,2-addition of a pre-formed allylmagnesium bromide Grignard reagent to 2-cyclohexen-1-one, followed by dehydration of the resulting tertiary alcohol.
Step 1: Preparation of Allylmagnesium Bromide
-
A dry, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser connected to a calcium chloride drying tube.
-
The flask is charged with magnesium turnings (1.2 equivalents) and anhydrous diethyl ether.
-
A solution of allyl bromide (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium suspension. The reaction is initiated, which is evident by the gentle refluxing of the ether.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: 1,2-Addition to 2-Cyclohexen-1-one
-
The prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath.
-
A solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.
-
The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude 1-allylcyclohex-2-en-1-ol. A reported yield for a similar 1,2-addition of a Grignard reagent to cyclohexenone is 95%.[1]
Step 3: Dehydration to this compound
-
The crude tertiary alcohol is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The final product, this compound, is purified by distillation.
Method 2: Wittig Reaction with Cyclohexanone
This route utilizes the Wittig reaction to convert the carbonyl group of cyclohexanone directly into the allyl-substituted double bond.
Step 1: Preparation of Allyltriphenylphosphonium Bromide
-
In a round-bottomed flask, triphenylphosphine (1.0 equivalent) is dissolved in a suitable solvent like toluene or acetonitrile.
-
Allyl bromide (1.1 equivalents) is added, and the mixture is heated to reflux for several hours.
-
The reaction mixture is then cooled, and the resulting white precipitate of allyltriphenylphosphonium bromide is collected by filtration, washed with cold solvent, and dried under vacuum.
Step 2: Wittig Olefination
-
A suspension of allyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, nitrogen-purged flask.
-
The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) (1.1 equivalents) is added dropwise, resulting in the formation of the orange-red colored ylide.
-
After stirring for 30 minutes, a solution of cyclohexanone (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with a nonpolar solvent like pentane or hexane.
-
The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed. The byproduct, triphenylphosphine oxide, can be largely removed by precipitation from the nonpolar solvent.
Mandatory Visualization
Caption: Comparative synthetic pathways for this compound.
Discussion of Alternative Reagents
-
Grignard Reaction: This method offers a potentially high-yielding, two-step approach from a commercially available enone. The key is to favor the 1,2-addition over the 1,4-conjugate addition, which is generally the case for Grignard reagents with α,β-unsaturated ketones.[1] The subsequent dehydration of the tertiary alcohol is a standard transformation.
-
Wittig Reaction: This classic olefination provides a direct conversion of a ketone to the desired alkene, ensuring the precise placement of the double bond. The reaction with non-stabilized ylides, such as the one derived from allyl bromide, is typically fast and efficient.[2][3][4] A major consideration is the removal of the triphenylphosphine oxide byproduct, which can sometimes be challenging.
Both the Grignard and Wittig reactions present viable and effective alternatives for the synthesis of this compound. The choice between these methods may depend on the availability of starting materials, the desired scale of the reaction, and the preferred purification techniques. The Grignard approach, with its reported high yield for the key addition step, is a very strong candidate. The Wittig reaction offers a more direct conversion, which can be advantageous in certain synthetic plans. Researchers should consider the specific context of their synthetic goals when selecting the optimal reagent and methodology.
References
A Comparative Guide to the Quantitative Analysis of 1-Allylcyclohexene in a Reaction Mixture
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 1-allylcyclohexene in a reaction mixture is critical for process optimization, yield determination, and quality control in various chemical and pharmaceutical applications. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Bromine Number Titration. Each method's performance, experimental protocols, and data are presented to aid in the selection of the most suitable technique for your specific analytical needs.
Comparison of Quantitative Analysis Techniques
The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following tables summarize the key performance indicators for GC-FID, qNMR, and Bromine Number Titration for the quantification of alkenes like this compound.
Table 1: Performance Comparison of Analytical Techniques
| Parameter | Gas Chromatography-FID (GC-FID) | Quantitative NMR (qNMR) | Bromine Number Titration |
| Principle | Separation by volatility and interaction with a stationary phase, followed by detection based on the ionization of carbon atoms in a flame. | The integral of a specific NMR signal is directly proportional to the number of corresponding nuclei. | Titration with a bromine solution that reacts with the double bond. |
| Selectivity | High (excellent separation of volatile components). | High (structure-specific signals). | Low (reacts with all unsaturated compounds). |
| Sensitivity | High (LOD ~ 0.3 µg/mL)[1][2]. | Moderate (LOD can be in the µM to mM range). | Low (not suitable for trace analysis). |
| Precision (%RSD) | Excellent (< 2% for intermediate precision)[1]. | Excellent (< 1% is achievable). | Good (typically < 5%). |
| Sample Throughput | High (with autosampler). | Moderate to High. | Moderate. |
| Non-destructive | No | Yes | No |
| Primary Method | No (requires calibration with a standard of the analyte). | Yes (can be a primary ratio method of measurement). | No (requires a standardized titrant). |
Table 2: Typical Quantitative Performance Data for Alkene Analysis
| Parameter | Gas Chromatography-FID (GC-FID) | Quantitative NMR (qNMR) |
| Linearity (R²) | > 0.99[1][2] | > 0.99 |
| Limit of Detection (LOD) | 0.3 µg/mL[1][2] | ~10 µM - 0.9 mM |
| Limit of Quantitation (LOQ) | 1.0 µg/mL[1][2] | ~30 µM - 3 mM |
| Accuracy (% Recovery) | 89% - 111%[1][2] | Typically 98% - 102% |
| Precision (%RSD) | < 10% (repeatability and intermediate)[1][2] | < 1% - 2% |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining accurate and reproducible quantitative results. Below are representative methodologies for each technique.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of volatile and semi-volatile organic compounds.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture (e.g., 100 mg) into a volumetric flask.
-
Add a known amount of an internal standard (IS). A suitable IS should be a stable compound that is not present in the sample and is well-resolved from other components in the chromatogram. For this compound, a long-chain alkane such as n-tridecane or hexadecane is a good choice.[3]
-
Dilute to a known volume with a suitable solvent (e.g., dichloromethane or ethyl acetate).
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm internal diameter, 0.25 µm film thickness) or similar non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/splitless injector, with a split ratio of 15:1 and a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 85°C.
-
(Note: The temperature program should be optimized for the specific reaction mixture to ensure good separation of this compound from other components).
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
Data Analysis: The concentration of this compound is determined by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of this compound and the internal standard.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification against a certified internal standard without the need for substance-specific calibration curves.
Sample Preparation:
-
Accurately weigh a sample of the reaction mixture (e.g., 10-20 mg) into a vial.
-
Accurately weigh a suitable internal standard of known purity. The IS should have a simple spectrum with at least one signal that is well-resolved from the analyte and other sample components. For this compound, suitable internal standards include maleic acid, 1,4-dinitrobenzene, or 1,4-bis(trimethylsilyl)benzene (BTMSB).[4][5]
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
Instrumentation and Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength spectrometer.
-
Pulse Program: A standard 1D proton pulse sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (for both the analyte and the internal standard) to ensure full relaxation. This is a critical parameter for accurate quantification.
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for <1% integration error).[6]
-
Pulse Angle: 90° flip angle.
-
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both this compound (e.g., the olefinic protons) and the internal standard.
-
Calculation: The concentration of this compound can be calculated using the following formula:
Purity_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
Bromine Number Titration
This classical titrimetric method determines the degree of unsaturation in a sample. It is based on the addition reaction of bromine to the double bonds of the alkene.
Procedure (based on ASTM D1159):
-
Sample Preparation: Accurately weigh a sample of the reaction mixture and dissolve it in a suitable titration solvent. The sample size depends on the expected bromine number.
-
Titration Solvent: A typical solvent mixture consists of glacial acetic acid, dichloromethane, and methanol.
-
Titrant: A standardized bromide/bromate solution is used to generate bromine in situ.
-
Titration:
-
The sample solution is cooled to 0-5°C in an ice bath.
-
Titrate the sample with the bromide/bromate solution. The endpoint is determined potentiometrically using a platinum electrode.
-
-
Calculation: The Bromine Number is calculated as the grams of bromine that react with 100 grams of the sample.
Visualizations
The following diagrams illustrate the workflows for the quantitative analysis of this compound and a decision-making process for selecting the appropriate analytical technique.
References
- 1. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Purity Perfected: A Comparative Guide to Confirming the Absence of Isomeric Impurities in 1-Allylcyclohexene
For researchers, scientists, and drug development professionals, the absolute purity of starting materials and intermediates is non-negotiable. In the synthesis of complex molecules, even minute isomeric impurities can lead to unforeseen side reactions, reduced yields, and compromised biological activity. This guide provides a comprehensive comparison of analytical methodologies for confirming the absence of isomeric impurities in 1-allylcyclohexene, a versatile building block in organic synthesis. We present supporting experimental data and detailed protocols to ensure the highest degree of confidence in your research.
Introduction to this compound and Its Potential Isomeric Impurities
This compound is a valuable intermediate utilized in the synthesis of pharmaceuticals and fine chemicals. Its reactivity, centered around the double bonds, allows for a variety of chemical transformations. However, synthetic routes to this compound, primarily the Wittig and Grignard reactions, can potentially lead to the formation of several structural isomers. Furthermore, the product itself may undergo isomerization under certain conditions, such as the presence of acid or base, or catalysis by transition metals.
The primary isomeric impurities of concern are those arising from the migration of the double bond, either within the cyclohexene ring or the allyl side chain. These include:
-
Positional Isomers (Double bond in the ring): 3-Allylcyclohexene
-
Positional Isomers (Double bond in the side chain): (E/Z)-1-Propylidenecyclohexane (isomerization of the allyl group)
-
Structural Isomers (Migration and reduction): 1-Propylcyclohexene and 3-Propylcyclohexene
The presence of these isomers can be difficult to detect and control, making robust analytical confirmation essential.
Comparative Analysis of Synthetic Routes
The choice of synthetic methodology can significantly impact the impurity profile of this compound.
| Synthetic Route | Expected Purity | Potential Isomeric Impurities | Other Potential Byproducts |
| Wittig Reaction | High | Low risk of positional isomers. Potential for E/Z isomers depending on ylide stability. | Triphenylphosphine oxide |
| Grignard Reaction | Moderate to High | Low risk of direct isomeric impurities of the cyclohexene ring. | 1,5-Hexadiene (Wurtz coupling) |
| Diels-Alder Reaction | High | Low risk of isomeric impurities if appropriate diene and dienophile are used. | Unreacted starting materials |
Experimental Protocols for Purity Confirmation
To definitively confirm the absence of isomeric impurities, a multi-technique analytical approach is recommended, primarily relying on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Identification
GC-MS is a powerful technique for separating and identifying volatile compounds. The different boiling points and polarities of this compound and its isomers allow for their effective separation on a GC column. The mass spectrometer then provides a unique fragmentation pattern for each compound, enabling unambiguous identification.
Experimental Protocol:
-
Instrument: Gas Chromatograph coupled with a Mass Spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating these isomers.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-300.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
Expected Retention Times (Relative):
Based on boiling points and structural differences, the expected elution order would be:
-
Ethylidenecyclohexane (lowest boiling point)
-
This compound
-
3-Allylcyclohexene
-
1-Propylcyclohexene
-
3-Propylcyclohexene (highest boiling point)
Data Presentation:
| Compound | Expected Relative Retention Time | Key Mass Fragments (m/z) |
| This compound | 1.00 | 122 (M+), 93, 81, 67, 41 |
| 3-Allylcyclohexene | > 1.00 | 122 (M+), 93, 81, 67, 41 |
| (E/Z)-Ethylidenecyclohexane | < 1.00 | 122 (M+), 107, 93, 79 |
| 1-Propylcyclohexene | > 1.00 | 124 (M+), 95, 81, 67 |
| 3-Propylcyclohexene | > 1.00 | 124 (M+), 95, 81, 67 |
Note: Actual retention times will vary depending on the specific GC system and conditions. The data presented is for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the definitive identification of this compound and the confirmation of the absence of its isomers. The chemical shifts and coupling constants of the protons and carbons are unique to each isomer's specific electronic environment.
Experimental Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃).
-
Techniques: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for unambiguous assignments.
¹H NMR Spectral Data Comparison:
| Compound | Key ¹H NMR Signals (δ, ppm) |
| This compound | ~5.8 (m, 1H, -CH=CH₂), ~5.0 (m, 2H, -CH=CH ₂), ~5.4 (br s, 1H, ring =CH-), ~2.0 (m, 4H, allylic ring protons)[1] |
| 3-Allylcyclohexene | Signals for two distinct olefinic protons in the ring. |
| (E/Z)-Ethylidenecyclohexane | Signal for a methyl group coupled to a vinylic proton (~1.6 ppm, d). Vinylic proton signal (~5.2 ppm, q). |
| 1-Propylcyclohexene | Absence of signals in the ~4.9-5.9 ppm region. Signals for a propyl group. |
| 3-Propylcyclohexene | Absence of signals in the ~4.9-5.9 ppm region. Signals for a propyl group. |
¹³C NMR Spectral Data Comparison:
| Compound | Key ¹³C NMR Signals (δ, ppm) |
| This compound | ~136 (-C H=CH₂), ~116 (-CH=C H₂), ~134 (ring C =CH), ~126 (ring C=C H) |
| 3-Allylcyclohexene | Two sp² carbon signals for the ring double bond. |
| (E/Z)-Ethylidenecyclohexane | Signals corresponding to an ethylidene group. |
| 1-Propylcyclohexene | Two sp² carbon signals for the ring double bond. |
| 3-Propylcyclohexene | Two sp² carbon signals for the ring double bond. |
Visualization of Analytical Workflow and Isomerization Pathways
To further clarify the process of confirming purity and the potential for impurity formation, the following diagrams are provided.
Conclusion
Confirming the absence of isomeric impurities in this compound is a critical step in ensuring the integrity of subsequent research and development. A combination of GC-MS and NMR spectroscopy provides a robust and reliable analytical strategy for this purpose. By employing the detailed experimental protocols and comparative data presented in this guide, researchers can confidently verify the purity of their this compound, thereby safeguarding the quality and reproducibility of their scientific endeavors.
References
literature comparison of reported yields for 1-allylcyclohexene synthesis
A Comparative Guide to the Synthesis of 1-Allylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes for obtaining this compound: the Wittig reaction and a Grignard reaction followed by dehydration. Each method is evaluated based on reported yields for analogous transformations, reaction conditions, and procedural complexity.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for the synthesis of this compound via the Wittig reaction and a Grignard/dehydration sequence. Yields are based on closely related transformations due to the limited availability of direct literature values for this compound.
Table 1: Wittig Reaction for the Synthesis of this compound
| Parameter | Reported Data for an Analogous Reaction (Methylenecyclohexane Synthesis) |
| Starting Materials | Cyclohexanone, Allyltriphenylphosphonium bromide |
| Base | Sodium amide in ether/benzene or Sodium hydride in DMSO |
| Solvent | Diethyl ether/Benzene or Dimethyl sulfoxide (DMSO) |
| Temperature | Room temperature to reflux |
| Reaction Time | 4 hours to overnight |
| Reported Yield | 35-40% (in ether/benzene)[1], 60-78% (in DMSO)[1] |
Table 2: Grignard Reaction and Dehydration for the Synthesis of this compound
| Parameter | Stage 1: Grignard Reaction (Formation of 1-Allylcyclohexan-1-ol) | Stage 2: Dehydration |
| Starting Materials | Cyclohexanone, Allylmagnesium bromide | 1-Allylcyclohexan-1-ol |
| Solvent | Diethyl ether or Tetrahydrofuran (THF) | - (neat) or high-boiling solvent |
| Reagents | - | Phosphoric acid or Sulfuric acid (catalytic) |
| Temperature | 0 °C to room temperature | Heating to distillation temperature |
| Reaction Time | 1-3 hours | 1-2 hours |
| Reported Yield | Yields for Grignard reactions with cyclohexanone are generally high, but specific data for allylmagnesium bromide is not readily available. | Yields for alcohol dehydration are typically high, often >80%.[2] |
Experimental Protocols
Method 1: Wittig Reaction
This protocol is adapted from the synthesis of methylenecyclohexane and is expected to be applicable for the synthesis of this compound.[1]
1. Preparation of the Ylide (Allylidenetriphenylphosphorane):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen), add allyltriphenylphosphonium bromide (1.1 equivalents) to anhydrous dimethyl sulfoxide (DMSO).
-
To this suspension, add sodium hydride (1.1 equivalents) portion-wise at room temperature.
-
Stir the resulting deep red mixture at room temperature for 1 hour to ensure complete formation of the ylide.
2. Reaction with Cyclohexanone:
-
To the ylide solution, add a solution of cyclohexanone (1.0 equivalent) in anhydrous DMSO dropwise via the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
The reaction mixture will likely turn from a deep red to a pale yellow/orange color.
3. Work-up and Purification:
-
Quench the reaction by carefully adding water.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure this compound.
Method 2: Grignard Reaction Followed by Dehydration
This two-step protocol involves the initial formation of 1-allylcyclohexan-1-ol via a Grignard reaction, followed by acid-catalyzed dehydration.
Step 1: Synthesis of 1-Allylcyclohexan-1-ol (Grignard Reaction)
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere, place magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium. Add a solution of allyl bromide (1.2 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts (as evidenced by bubbling and a cloudy appearance), add the remaining allyl bromide solution at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30 minutes.
-
Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanone (1.0 equivalent) in anhydrous diethyl ether dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-allylcyclohexan-1-ol. This intermediate can be purified by distillation or used directly in the next step.
Step 2: Dehydration of 1-Allylcyclohexan-1-ol
-
This protocol is adapted from the dehydration of cyclohexanol.[2]
-
In a round-bottom flask equipped for distillation, place the crude 1-allylcyclohexan-1-ol.
-
Add a catalytic amount of 85% phosphoric acid (approximately 10% by volume).
-
Heat the mixture to distill the product. This compound and water will co-distill.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Separate the organic layer from the aqueous layer in the distillate.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and purify by simple distillation to obtain this compound.
Mandatory Visualization
Caption: Comparison of synthetic pathways to this compound.
References
Safety Operating Guide
Navigating the Safe Disposal of 1-Allylcyclohexene: A Procedural Guide
For researchers and professionals in the scientific community, the proper disposal of chemical waste is not just a matter of regulatory compliance, but a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 1-allylcyclohexene, ensuring the protection of personnel and the environment.
Hazard Profile of this compound
Understanding the inherent hazards of this compound is the first step in its safe management. The compound is classified as a flammable liquid and an aspiration hazard. It can be fatal if swallowed and enters the airways.[1] It also causes serious eye damage. Below is a summary of its key hazard information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids (Category 3) | 🔥 | Danger | H226: Flammable liquid and vapor.[1][2] |
| Aspiration Hazard (Category 1) | Gesundheitsgefahr | Danger | H304: May be fatal if swallowed and enters airways.[1][2] |
| Serious Eye Damage (Category 1) | ätzwirkung | Danger | H318: Causes serious eye damage.[2] |
| Acute Toxicity, Oral (Category 3) | Totenkopf mit gekreuzten Knochen | Danger | H301: Toxic if swallowed.[2] |
| Hazardous to the aquatic environment, long-term hazard | H413: May cause long lasting harmful effects to aquatic life.[2] |
Experimental Protocol: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate appropriate disposal. For this compound, a non-halogenated organic waste stream is the correct designation.
Materials:
-
Appropriate personal protective equipment (PPE): safety glasses, chemical-resistant gloves, and a lab coat.
-
A designated, clearly labeled, and compatible waste container (e.g., a glass bottle with a tightly fitting cap).[3]
-
A funnel for transferring liquid waste.
-
Labels for hazardous waste.
Procedure:
-
Designate a Waste Container: Obtain a clean, dry, and appropriate container for "Non-Halogenated Organic Waste."[4] The container should be made of a material compatible with this compound.[3]
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable," "Toxic").
-
Waste Collection:
-
When collecting waste, wear appropriate PPE.
-
Carefully transfer the this compound waste into the designated container using a funnel to prevent spills.
-
Do not mix with halogenated organic waste or other incompatible waste streams.
-
Keep the waste container closed at all times except when adding waste.[3][5]
-
Do not overfill the container; leave adequate headspace for vapor expansion.[3]
-
-
Storage: Store the waste container in a designated satellite accumulation area, away from sources of ignition such as heat, sparks, and open flames.[5][6][7] The storage area should be well-ventilated.[8]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Final Disposal Procedures
The ultimate disposal of this compound must be conducted by a licensed and approved waste disposal contractor.
Key Steps:
-
Professional Disposal: Arrange for the collection of the hazardous waste by a certified environmental services company.
-
Regulatory Compliance: Ensure that the disposal method complies with all federal, state, and local regulations.[1] In the United States, this includes adherence to the EPA guidelines outlined in 40 CFR Part 261.[1]
-
Incineration: A common disposal method for flammable organic solvents is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Environmental Consideration: The product should not be allowed to enter drains, waterways, or the soil.[1][6]
Container Disposal
Empty containers that have held this compound must also be managed properly.
-
Thoroughly Empty: Ensure the container is completely empty, with only minimal residue remaining.
-
Rinsing: For acutely hazardous waste, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9]
-
Deface Labels: Obliterate or remove all labels from the container to prevent misuse.[9][10]
-
Final Disposal: Once cleaned and de-labeled, the container can typically be disposed of as regular trash or recycled, depending on local regulations.[9][10]
By adhering to these procedures, laboratories can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. Allylcyclohexane | C9H16 | CID 75027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Disposal of Testing for Alkane/Alkene | UK Science Technician Community [community.preproom.org]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. guidechem.com [guidechem.com]
- 8. fishersci.com [fishersci.com]
- 9. vumc.org [vumc.org]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Logistical Information for Handling 1-ALLYLCYCLOHEXENE
Engineering Controls
Before commencing any work with 1-ALLYLCYCLOHEXENE, appropriate engineering controls must be in place as the primary line of defense to minimize exposure.
-
Ventilation : All handling of this compound should occur in a well-ventilated area. A chemical fume hood is strongly recommended to prevent the inhalation of any potential vapors.[1]
-
Safety Equipment : An eyewash station and a safety shower must be readily accessible in the immediate work area.[1][2] Ensure that explosion-proof electrical, ventilating, and lighting equipment is used to mitigate ignition risks.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound, based on the potential hazards associated with flammable and volatile organic compounds.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield may be required for splash hazards. | Protects against splashes and vapors that could cause serious eye irritation. Standard safety glasses may not offer sufficient protection from splashes.[1][2] |
| Hands | Chemical-resistant gloves. | Nitrile, neoprene, or butyl rubber gloves are recommended for protection.[1] Always inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if they become contaminated.[1][3] |
| Body | Flame-retardant and antistatic protective clothing. A lab coat should be worn. | Provides protection against skin contact and potential flash fires.[4] |
| Respiratory | An air-purifying respirator with organic vapor cartridges. | Required if working outside of a fume hood or if ventilation is inadequate.[4] |
| Feet | Closed-toe shoes. | Protects feet from spills. |
Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and ensure the stability of the chemical.
-
Handling :
-
Storage :
Spill Management and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed.
Spill Response:
-
Evacuate and Secure : Evacuate all personnel from the immediate spill area. Eliminate all ignition sources.[8][9]
-
Ventilate : Ensure the area is well-ventilated.[9]
-
Containment : For small spills, absorb the chemical with an inert material such as vermiculite, dry sand, or earth.[8][9] For large spills, dike the area to prevent further spreading.[8]
-
Collection : Use non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[8][9]
-
Decontamination : Clean the spill area thoroughly with soap and water.[9]
Waste Disposal:
-
Classification : Chemical waste generators must determine if the discarded chemical is classified as hazardous waste.[2]
-
Regulations : Consult and adhere to all local, regional, and national hazardous waste regulations for proper disposal.[2]
-
Procedure : Dispose of the waste material through a licensed and approved waste disposal contractor. Do not empty into drains.[2]
Experimental Workflow and Safety Protocol
The following diagram illustrates the standard workflow for handling this compound, incorporating essential safety checkpoints.
Caption: Workflow for Safely Handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. cpchem.com [cpchem.com]
- 5. Mobile [my.chemius.net]
- 6. carlroth.com [carlroth.com]
- 7. archpdfs.lps.org [archpdfs.lps.org]
- 8. greenfield.com [greenfield.com]
- 9. nj.gov [nj.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
